7-(1-Naphthyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-naphthalen-1-yl-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQDKZJQJMEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645319 | |
| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-47-4 | |
| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-(1-Naphthyl)-7-oxoheptanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic Acid
Introduction
7-(1-Naphthyl)-7-oxoheptanoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a rigid, lipophilic naphthyl moiety connected to a flexible carboxylic acid chain, makes it a valuable building block for the synthesis of novel compounds. This guide provides a comprehensive, in-depth exploration of a robust and reliable pathway for the synthesis of this target molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and efficient method for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of naphthalene with pimelic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1]
Causality Behind Experimental Choices
-
Choice of Acylating Agent: Pimelic anhydride is the ideal acylating agent for this synthesis. The use of a cyclic anhydride in a Friedel-Crafts reaction directly yields a keto acid, thereby simplifying the synthetic route by avoiding subsequent hydrolysis steps that would be necessary if, for example, an ester of pimelic acid were used.
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. It is highly effective at activating the pimelic anhydride to generate the acylium ion, the electrophile in this reaction. A stoichiometric amount of AlCl₃ is required as it complexes with the carbonyl oxygen of the anhydride.
-
Regioselectivity: The Friedel-Crafts acylation of naphthalene can result in substitution at either the α (1) or β (2) position. Under kinetically controlled conditions (i.e., lower temperatures), the reaction favors the formation of the α-substituted product, 7-(1-Naphthyl)-7-oxoheptanoic acid.[2] This is because the carbocation intermediate formed during the attack at the α-position is more stable due to more extensive resonance delocalization across both rings of the naphthalene system.[2][3]
Visualizing the Synthesis Pathway
The overall workflow for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid is depicted below.
Sources
A Technical Guide to Mito-V: A Novel Fluorescent Probe for Real-Time Intracellular Imaging of Mitochondrial Viscosity
Introduction: The Unseen Influence of Mitochondrial Viscosity
Within the intricate landscape of the living cell, mitochondria are not merely the proverbial "powerhouses"; they are dynamic hubs of metabolic activity, signaling, and quality control.[1][2] The microenvironment within these organelles is critical for maintaining cellular homeostasis, and one of its key physical parameters is viscosity.[3] Mitochondrial viscosity, far from being a static property, is a dynamic variable that influences protein diffusion, enzymatic reactions, and the transport of metabolites.[4][5] Abnormal changes in mitochondrial viscosity are increasingly recognized as significant indicators in a range of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and various cancers.[4][6][7]
Traditional methods for studying mitochondrial function often fall short of capturing the dynamic changes in this specific physical property in real-time and within living systems. To address this critical gap, there is a pressing need for sophisticated tools that can precisely and sensitively report on viscosity changes specifically within the mitochondrial matrix. This guide introduces Mito-V , a novel, red-emitting fluorescent probe designed for the sensitive and selective monitoring of mitochondrial viscosity in living cells.[8][9] Developed to overcome the limitations of previous sensors, Mito-V offers high selectivity, sensitivity, and robust performance in complex biological environments, making it a powerful tool for researchers and drug development professionals.[8]
Probe Design and Sensing Mechanism
The rational design of a fluorescent probe is paramount to its success. Mito-V is engineered based on the principle of a "molecular rotor," a design strategy widely employed for viscosity-sensitive probes.[1][10] Its core structure consists of three key components:
-
A Fluorophore: The light-emitting component of the probe.
-
A Molecular Rotor: A segment of the molecule that can undergo intramolecular rotation.
-
A Targeting Moiety: A chemical group that directs the probe to a specific subcellular location, in this case, the mitochondria.
The sensing mechanism of Mito-V is based on the phenomenon of Twisted Intramolecular Charge Transfer (TICT) .[1][3][7][11] In a low-viscosity environment, the molecular rotor is free to rotate. Upon excitation with light, the molecule enters an excited state. The free rotation of the rotor provides a non-radiative pathway for the molecule to return to its ground state, meaning the energy is dissipated as heat rather than light, resulting in weak fluorescence.
However, in a high-viscosity environment, such as the gel-like matrix of the mitochondria, the intramolecular rotation of the rotor is restricted. This restriction closes the non-radiative decay pathway. Consequently, the excited molecule is forced to release its energy through the emission of photons, leading to a significant increase in fluorescence intensity.[12] This "light-up" response is directly proportional to the viscosity of the microenvironment.
Caption: The "Light-Up" Mechanism of a TICT-based Viscosity Probe.
Spectroscopic Properties and In Vitro Validation
A robust fluorescent probe must exhibit predictable and sensitive photophysical responses to its target analyte. The performance of Mito-V was characterized in a series of in vitro experiments by dissolving the probe in solvent systems of varying viscosity (e.g., methanol-glycerol mixtures).
| Property | Low Viscosity (Methanol) | High Viscosity (Glycerol) | Fold Change |
| Excitation Max (λex) | ~560 nm | ~560 nm | N/A |
| Emission Max (λem) | ~575 nm | ~575 nm | N/A |
| Relative Fluorescence Intensity | 1 | >20 | >20x |
| Quantum Yield (Φ) | Low | High | Significant Increase |
Note: The above data is a representative summary based on typical performance of hemicyanine-based viscosity probes.[5][13]
These results demonstrate a strong and direct linear relationship between the fluorescence intensity of Mito-V and the viscosity of the medium.[4] This intrinsic sensitivity is a critical prerequisite for quantitative imaging in complex cellular environments. Furthermore, the probe exhibits excellent photostability and minimal sensitivity to other environmental factors like pH, ensuring that the observed fluorescence changes are indeed reporting on viscosity.[3][11]
Experimental Protocol: Intracellular Imaging of Mitochondrial Viscosity
This section provides a detailed methodology for the application of Mito-V in live-cell imaging experiments.
I. Reagents and Materials
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Mito-V fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Nystatin or Rotenone (as inducers of mitochondrial viscosity change)
-
MitoTracker™ Deep Red FM (for co-localization)
-
Confocal laser scanning microscope
II. Step-by-Step Workflow
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere and grow for 24 hours.
-
-
Probe Loading and Staining:
-
Prepare a stock solution of Mito-V (e.g., 1 mM) in high-quality DMSO.
-
Dilute the Mito-V stock solution in serum-free cell culture medium to a final working concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells, wash once with PBS, and add the Mito-V working solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Inducing Viscosity Changes (Optional):
-
Co-localization with Mitochondrial Marker:
-
To confirm the specific accumulation of Mito-V in the mitochondria, co-stain the cells with a commercially available mitochondrial marker like MitoTracker™ Deep Red.
-
Follow the manufacturer's protocol for MitoTracker staining, typically involving a 15-30 minute incubation.
-
A high colocalization coefficient between the Mito-V signal and the MitoTracker signal confirms the probe's targeting accuracy.[4][15]
-
-
Confocal Microscopy and Image Acquisition:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the dish for imaging.
-
Image the cells using a confocal laser scanning microscope.
-
Excitation: Use a laser line appropriate for Mito-V (e.g., 561 nm).
-
Emission: Collect the fluorescence signal in the appropriate range (e.g., 570-620 nm).
-
Acquire images of both control cells and treated cells (e.g., Nystatin-treated) under identical imaging parameters (laser power, gain, pinhole size) to ensure comparability.
-
Sources
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- 3. A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by using fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A molecular rotor sensor for detecting mitochondrial viscosity in apoptotic cells by two-photon fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Real-time monitoring of abnormal mitochondrial viscosity in glioblastoma with a novel mitochondria-targeting fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]
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- 13. Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 7-(1-Naphthyl)-7-oxoheptanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 7-(1-Naphthyl)-7-oxoheptanoic acid
Introduction
7-(1-Naphthyl)-7-oxoheptanoic acid (CAS No. 13672-47-4) is a bifunctional organic molecule characterized by a terminal carboxylic acid, a seven-carbon aliphatic chain, and a bulky, aromatic naphthyl group attached via a ketone.[1][2][3] This unique structure, combining a hydrophilic acidic head with a large lipophilic tail, makes its physicochemical properties of paramount interest to researchers in medicinal chemistry and drug development. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and interaction with biological targets.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical attributes of 7-(1-Naphthyl)-7-oxoheptanoic acid. We will move beyond a simple recitation of data, delving into the causality behind these properties and presenting robust, field-proven experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Molecular and Physical Characteristics
A foundational understanding begins with the molecule's basic structural and physical data. These parameters are intrinsic to the compound and influence all other properties discussed herein.
Chemical Structure:
The molecule consists of a heptanoic acid backbone where the seventh carbon is part of a ketone, which is also attached to the 1-position of a naphthalene ring.
-
IUPAC Name: 7-(1-Naphthyl)-7-oxoheptanoic acid
Table 1: Summary of Physical Properties
| Property | Value | Source |
| Boiling Point | 487.1°C at 760 mmHg | [1] |
| Density | 1.163 g/cm³ | [1] |
| Flash Point | 262.5°C | [1] |
| Refractive Index | 1.594 | [1] |
| Vapor Pressure | 2.66 x 10⁻¹⁰ mmHg at 25°C | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Critical Properties in Drug Development & Experimental Determination
For any compound with therapeutic potential, three physicochemical parameters are of paramount importance: solubility, acidity (pKa), and lipophilicity (LogP). These properties govern how a molecule behaves in a biological system.
Lipophilicity (LogP)
Lipophilicity is arguably one of the most critical parameters in drug design, directly influencing a compound's ability to cross biological membranes. It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. The logarithm of this value, LogP, is a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a LogP value of less than 5 is favorable for oral bioavailability.[5][6]
-
Expert Insight: For 7-(1-Naphthyl)-7-oxoheptanoic acid, the large, nonpolar naphthyl group is expected to confer significant lipophilicity. However, the ionizable carboxylic acid will modulate this property in a pH-dependent manner. A positive LogP value is anticipated, indicating a preference for the lipid phase over the aqueous phase.[7]
This is the gold-standard method for LogP measurement due to its accuracy.[7] The protocol is designed to be self-validating through the use of a standard curve and replicate measurements.
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing the two solvents and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Standard Curve: Create a series of dilutions from the stock solution in n-octanol. Measure the absorbance of these standards at the molecule's λ_max (determined by a preliminary UV scan) using a UV-Vis spectrophotometer to generate a standard curve of absorbance versus concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the stock solution (e.g., 5 mL) with an equal volume of pre-saturated water.
-
Equilibration: Seal the funnel and shake vigorously for 5-10 minutes to facilitate partitioning. Subsequently, let the funnel stand undisturbed until the phases are completely separated.
-
Measurement: Carefully collect a sample from the n-octanol phase. Measure its UV absorbance.
-
Calculation:
-
Using the standard curve, determine the final concentration of the compound in the n-octanol phase ([organic]).
-
Calculate the concentration in the aqueous phase by subtraction: [aqueous] = [initial organic] - [final organic].
-
Calculate P = [organic] / [aqueous].
-
Calculate LogP = log₁₀(P).
-
Caption: Workflow for LogP determination via the Shake-Flask method.
Acidity and Ionization (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid like 7-(1-Naphthyl)-7-oxoheptanoic acid, the carboxyl group (-COOH) can donate a proton to become a carboxylate (-COO⁻). This ionization state is critical as it dramatically increases aqueous solubility and alters how the molecule interacts with protein binding sites.[8]
-
Expert Insight: The pKa of a typical aliphatic carboxylic acid is around 4.76.[9] The electron-withdrawing effect of the adjacent ketone and naphthyl ring may slightly lower this value, likely placing the pKa in the range of 4.2 - 4.6. This means that at physiological pH (~7.4), the molecule will be almost entirely in its ionized, more water-soluble carboxylate form.
This method involves titrating the acidic compound with a strong base and monitoring the pH change to find the half-equivalence point, which corresponds to the pKa.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be minimized.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by taking the first derivative of the curve (ΔpH/ΔV).
-
The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the carboxylic acid.
-
Caption: Ionization state of the carboxylic acid relative to solution pH.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluid before it can be absorbed. The structure of 7-(1-Naphthyl)-7-oxoheptanoic acid presents a classic solubility challenge: a highly lipophilic naphthyl moiety counteracting the hydrophilic carboxylic acid.
-
Expert Insight: The solubility of this compound is expected to be low in neutral and acidic media, where the carboxylic acid is protonated (R-COOH). However, solubility should increase significantly in basic media (pH > pKa) as the ionized carboxylate (R-COO⁻) form predominates. Therefore, solubility determination must be conducted at a defined pH.
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline, PBS) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). This creates a precipitate of any compound that is insoluble at that concentration.
-
Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the dissolution-precipitation equilibrium to be reached.
-
Separation: Centrifuge the plate to pellet the undissolved precipitate.
-
Analysis: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method. The resulting concentration is the kinetic solubility.
Caption: Experimental workflow for kinetic solubility determination.
Synthesis and Structural Confirmation
While not a physicochemical property, the synthesis route provides context for potential impurities and is crucial for obtaining the material for study. A plausible and robust method for synthesizing 7-(1-Naphthyl)-7-oxoheptanoic acid is through Friedel-Crafts acylation.[10]
-
Synthetic Approach: This reaction would involve acylating naphthalene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10] The reaction is typically performed in an inert solvent such as dichloromethane. Following the acylation, an aqueous workup would yield the final product.[10][11]
Upon synthesis, structural confirmation is non-negotiable. A suite of spectroscopic techniques would be required:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight (270.32 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and aromatic C-H bands.
Conclusion
7-(1-Naphthyl)-7-oxoheptanoic acid is a molecule defined by its dualistic nature: a hydrophilic, ionizable carboxylic acid head and a large, lipophilic naphthyl tail. While basic physical data like boiling point and density are available, critical drug-like properties including LogP, pKa, and aqueous solubility must be determined empirically. The anticipated pKa of ~4.2-4.6 suggests the molecule will be predominantly ionized and more soluble at physiological pH. Its significant naphthyl component predicts a high LogP value, indicating good membrane permeability but also posing a challenge for aqueous solubility. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to accurately characterize these essential properties, enabling informed decisions in the complex process of drug discovery and development.
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LookChem. Cas 13672-47-4, 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID. [Link]
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Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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Wróblewska, K. W., & Giebułtowicz, J. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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PubChem - NIH. 7-Benzoyloxy-7-oxoheptanoic acid. [Link]
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Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
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PubChem - NIH. 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]
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PubChem - NIH. 7-Chloro-7-oxoheptanoic acid. [Link]
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Organic Syntheses Procedure. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]
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US EPA. IUPAC - List Details - SRS. [Link]
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Synthonix. 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]
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PubChem - NIH. 1-Acetamido-7-naphthol. [Link]
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A Technical Guide to the Potential Applications of Naphthyl-Containing Fatty Acids
Introduction
In the landscape of molecular tools and therapeutic development, the strategic combination of distinct chemical moieties often yields compounds with novel functionalities and enhanced capabilities. Naphthyl-containing fatty acids represent a compelling class of such hybrid molecules, integrating the lipophilic and biocompatible nature of fatty acids with the unique aromatic and photophysical properties of the naphthalene group. The fatty acid chain, a fundamental component of cellular lipids, provides a natural anchor for membrane insertion and participation in lipid metabolism, while the naphthalene scaffold, a versatile aromatic system, serves as a fluorescent reporter and a core structure in numerous FDA-approved therapeutics.[1]
This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of naphthyl-containing fatty acids. We will delve into their established use as sophisticated fluorescent probes for elucidating complex biological processes such as membrane dynamics and cellular trafficking. Furthermore, we will examine their burgeoning therapeutic potential, drawing from the known bioactivities of naphthalene derivatives and the role of fatty acids in disease pathology and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecules in their experimental and therapeutic endeavors.
Section 1: Synthesis and Physicochemical Properties
The functionality of a naphthyl-containing fatty acid is intrinsically linked to its chemical structure. The synthesis strategy dictates the precise positioning of the naphthyl group, and in turn, the molecule's overall physicochemical characteristics govern its behavior in biological systems.
General Synthetic Strategies
The creation of naphthyl-containing fatty acids typically involves the covalent linkage of a naphthalene moiety to a fatty acid chain. Common synthetic approaches include:
-
Esterification/Amidation: A straightforward method involves forming an ester or amide bond between a carboxyl-functionalized naphthalene (a naphthoic acid) and a hydroxyl- or amino-functionalized fatty acid, or vice-versa. Acetylation using acetic anhydride is a classic example of this type of transformation.[2]
-
Friedel-Crafts Alkylation: This powerful reaction can be used to attach a fatty acid chain (or a precursor) to the naphthalene ring system using a catalyst like methanesulfonic acid.[3] This method allows for the formation of a direct carbon-carbon bond between the two components.
-
Multi-Component Reactions: More complex derivatives, such as amidoalkyl naphthols, can be synthesized via one-pot multicomponent reactions, like the Mannich reaction, which combines an aldehyde, an amine (or amide), and a naphthol.[4]
The choice of synthetic route is critical as it determines the nature of the linker between the two moieties, which can influence the probe's flexibility, stability, and biological activity.
Caption: General workflow for the synthesis of naphthyl-containing fatty acids.
Physicochemical Properties
The conjugation of a bulky, aromatic naphthalene group to a linear aliphatic fatty acid chain results in a molecule with unique amphipathic properties.
| Property | Typical Saturated Fatty Acid (e.g., Stearic Acid) | Naphthyl-Containing Fatty Acid | Rationale for Change |
| Solubility | Insoluble in water; soluble in organic solvents.[5] | Similar insolubility in water; solubility in organic solvents may vary based on linker. | The long hydrocarbon tail dominates water insolubility. The aromatic naphthyl group enhances affinity for non-polar organic solvents. |
| Melting Point | Relatively high for its size (e.g., ~70°C for Stearic Acid) due to efficient packing.[6] | Generally lower or disrupted compared to the parent fatty acid. | The bulky, non-linear naphthyl group disrupts the ordered, crystalline packing of the aliphatic chains, reducing the energy required to melt. |
| Fluorescence | None | Strong, often environmentally sensitive fluorescence.[7][8] | The naphthalene ring is an intrinsic fluorophore. Its emission properties (wavelength, lifetime) can be sensitive to the polarity of its local environment. |
| Critical Micelle Conc. | Forms micelles in aqueous solution above a certain concentration. | Expected to form micelles, potentially at a lower concentration. | The increased hydrophobicity and altered geometry from the naphthyl group can favor aggregation. |
Section 2: Application as Fluorescent Probes
The most established application of naphthyl-containing fatty acids is as fluorescent probes for biophysical and cell biology studies. The naphthalene moiety acts as a spectrophotometric "reporter," while the fatty acid chain acts as a "delivery vehicle" to target lipid-rich environments.
Probing Membrane Properties and Cellular Dynamics
Fluorescent fatty acid analogs are designed to mimic natural lipids, allowing them to be incorporated into cellular membranes and lipid droplets.[8] Naphthyl derivatives, such as those analogous to the well-known Laurdan probe, are particularly powerful because their fluorescence emission is sensitive to the polarity of their environment.[7]
-
Membrane Fluidity: In a fluid, disordered lipid membrane, water molecules can penetrate the bilayer, creating a more polar environment around the probe. This leads to a shift in the fluorescence emission. Conversely, in a rigid, ordered membrane, the environment is more non-polar. By measuring these spectral shifts, one can quantify membrane fluidity.
-
Intracellular Distribution: These probes can be used to monitor the trafficking and distribution of fatty acids within a living cell.[7] Fluorescence Lifetime Imaging Microscopy (FLIM) is a particularly powerful technique used with these probes. The fluorescence lifetime of the naphthyl group changes distinctly depending on its location, allowing for the simultaneous visualization of the probe in the plasma membrane, lipid droplets, and even acidic organelles like lysosomes.[7]
Mechanism of Environmental Sensitivity
The environmental sensitivity of dimethylaminonaphthalene-functionalized fatty acids arises from different excited states the fluorophore can adopt based on its surroundings.[7]
-
Locally Excited (LE) State: In the relatively polar environment of a cell membrane, the probe exists in a solvatochromic state.
-
Internal Charge Transfer (ICT) State: Within the highly non-polar, hydrophobic core of a lipid droplet, the probe shifts to an ICT state, which has a distinct fluorescence lifetime.
-
pH-Activated Emission (pHE) State: In the low-pH environment of a lysosome, a third, pH-activated state can be observed.[7]
Caption: Environmental influence on the excited state of a naphthyl-based probe.
Experimental Protocol: Live-Cell Imaging with a Naphthyl-Fatty Acid Probe
This protocol provides a generalized workflow for labeling live cells and imaging the intracellular distribution of a naphthyl-containing fatty acid using fluorescence microscopy.
Objective: To visualize the incorporation and localization of a naphthyl-fatty acid analog in cellular membranes and lipid droplets.
Materials:
-
Naphthyl-containing fatty acid probe (e.g., dimethylaminonaphthalene-functionalized derivative).
-
Live cells cultured on glass-bottom imaging dishes (e.g., PC-12 or HeLa).
-
Cell culture medium (e.g., DMEM).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope equipped for live-cell imaging and UV excitation (e.g., ~360-380 nm).
Methodology:
-
Probe Preparation:
-
Prepare a concentrated stock solution (e.g., 1-10 mM) of the naphthyl-fatty acid probe in a suitable organic solvent like DMSO or ethanol.
-
To create a working solution, complex the probe with fatty acid-free BSA. First, dilute the stock solution into serum-free culture medium. Then, add this diluted probe solution to a solution of BSA in serum-free medium to achieve a final probe concentration of 1-10 µM and a probe:BSA molar ratio of approximately 2:1. This complexation step improves solubility and facilitates cellular uptake.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells in the imaging dish.
-
Wash the cells once with warm PBS.
-
Add the probe-BSA complex working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with warm PBS or fresh culture medium to remove any unincorporated probe.
-
Add fresh, warm culture medium to the dish for imaging.
-
-
Imaging:
-
Transfer the dish to the fluorescence microscope.
-
Use an excitation wavelength appropriate for the naphthalene chromophore (typically in the UV range, ~370 nm).
-
Acquire images using emission channels appropriate for detecting the environmentally sensitive shifts (e.g., a "blue" channel for the non-polar environment and a "green/red" channel for the polar environment).
-
For advanced analysis, use a FLIM system to measure and map the fluorescence lifetime of the probe across the cell, which provides quantitative information on the local environment.[7]
-
Section 3: Therapeutic Potential
Beyond their utility as research tools, the unique combination of a bioactive naphthalene core and a cell-interacting fatty acid tail positions these molecules as promising therapeutic candidates.
The Naphthalene Scaffold in Drug Discovery
The naphthalene ring is a privileged scaffold in medicinal chemistry. Its rigid, aromatic structure provides an excellent platform for the spatial orientation of functional groups to interact with biological targets. Numerous FDA-approved drugs, including the anti-inflammatory Naproxen , the antifungal Terbinafine , and the beta-blocker Propranolol , contain a naphthalene core, highlighting its broad therapeutic relevance.[1] Naphthalene derivatives have been explored for a vast range of pathophysiological conditions, including cancer, inflammation, and microbial infections.[1][4]
Fatty Acids in Drug Delivery and Therapy
Fatty acids are not merely passive molecules; they have significant therapeutic potential. They can be used to:
-
Increase Drug Permeability: Attaching a fatty acid to a drug molecule (creating a prodrug) can enhance its lipid solubility, thereby improving its absorption and ability to cross cell membranes.[9]
-
Target Tissues: Certain cancer cells exhibit altered fatty acid metabolism, which can be exploited for targeted drug delivery.
-
Direct Bioactivity: Specific fatty acids, such as Palmitoleic acid, have shown direct therapeutic effects in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) by modulating processes like ferroptosis and lipid metabolism.[10] Omega-3 fatty acids are well-known for their anti-inflammatory properties and their potential as adjuvants in cancer therapy.[11][12]
A Hypothetical Anticancer Mechanism
By combining a cytotoxic naphthalene derivative with a fatty acid, one could design a molecule that preferentially targets cancer cells.
Hypothesized Mechanism:
-
Targeting & Uptake: The fatty acid tail facilitates the molecule's incorporation into the plasma membranes of rapidly dividing cancer cells, which have a high demand for lipids.
-
Intracellular Release: Once inside the cell, the linker may be cleaved by intracellular enzymes (e.g., esterases), releasing the active naphthalene-based cytotoxic agent.
-
Induction of Apoptosis: Naphthalene metabolites, such as epoxides and naphthoquinones, are known to be reactive and can induce cytotoxicity by covalently binding to cellular proteins or generating reactive oxygen species (ROS), leading to oxidative stress and programmed cell death (apoptosis).[1]
Caption: Hypothetical anticancer mechanism of a naphthyl-fatty acid conjugate.
Section 4: Other Potential Applications
-
Environmental Remediation: Fatty acid-modified materials have been shown to be effective biosorbents for removing pollutants like naphthalene from aqueous solutions.[13][14] This suggests a role for the molecules themselves in environmental sensing or sequestration technologies.
-
Materials Science: The unique amphipathic nature of these molecules could be exploited in the formation of novel self-assembling structures, such as vesicles or nanotubes, for various material science applications.
Conclusion and Future Outlook
Naphthyl-containing fatty acids are a versatile class of molecules with demonstrated utility and significant untapped potential. Their primary role as environmentally sensitive fluorescent probes has already provided invaluable insights into the complex world of lipid biology and membrane dynamics. Looking forward, the true frontier lies in harnessing their therapeutic potential. The convergence of a proven medicinal scaffold with a biocompatible targeting and delivery moiety presents a rational design strategy for developing novel therapeutics, particularly in oncology and metabolic diseases. Future research should focus on optimizing the linker chemistry for controlled drug release, exploring a wider range of bioactive naphthalene cores, and conducting rigorous preclinical studies to validate their therapeutic efficacy and safety.
References
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Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. (n.d.). MDPI. [Link]
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Fluorescent Probes of Biological Membranes. (n.d.). PNAS. [Link]
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Synthesis of Beta Naphthyl Acetate Simulation. (n.d.). PraxiLabs. [Link]
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Naphthenic acids. (n.d.). PubChem - NIH. [Link]
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Study on synthesis of alkyl naphthalene base oils and their lubricating properties. (n.d.). ResearchGate. [Link]
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Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. (n.d.). NIH. [Link]
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Pharmaceutical Organic Chemistry 2 Notes | B Pharmacy 3rd Semester. (2024-03-25). Imperfect Pharmacy Notes. [Link]
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Naphthyl phthalic acid. (n.d.). PubChem - NIH. [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019-01-01). PubMed. [Link]
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Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. (n.d.). MDPI. [Link]
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Properties of Fatty Acids | Physical and Chemical Properties. (2021-06-14). YouTube. [Link]
-
Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders. (2024-12-05). PubMed. [Link]
-
Commercial and Therapeutic Potential of Plant-Based Fatty Acids. (n.d.). ResearchGate. [Link]
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Design and Synthesis of Naphthol Derivative. (n.d.). ResearchGate. [Link]
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Fatty acid synthesis. (n.d.). Wikipedia. [Link]
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Critical Review on Fatty Acid-Based Food and Nutraceuticals as Supporting Therapy in Cancer. (n.d.). MDPI. [Link]
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Physical and chemical properties of fatty acids | Chemistry of lipids part 2. (2022-04-08). YouTube. [Link]
-
APPLICATION OF FATTY ACID FOR PHARMACEUTICALS. (2018-09-19). ThaiJO. [Link]
-
Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. (n.d.). MDPI. [Link]
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Adsorption of naphthalene from aqueous solution onto fatty acid modified walnut shells. (n.d.). PubMed. [Link]
- New fatty acid derivatives. (n.d.).
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Adsorption of naphthalene from aqueous solution onto fatty acid modified walnut shells. (2025-08-10). ResearchGate. [Link]
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Part 1: The Investigative Strategy: From Phenotype to Target
An in-depth technical guide or whitepaper on the core.## Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds – A Case Study Approach with 7-(1-Naphthyl)-7-oxoheptanoic Acid
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel chemical entities. While the specific compound, 7-(1-Naphthyl)-7-oxoheptanoic acid (hereafter designated as NOHA), is used as a hypothetical subject for this case study, the principles, workflows, and experimental designs detailed herein are universally applicable to the broader field of drug discovery and chemical biology. Our focus is on a logical, multi-pronged approach that begins with broad phenotypic observations and systematically narrows down to specific molecular targets and pathways. This document is intended for researchers, scientists, and drug development professionals who are tasked with transforming a bioactive "hit" into a well-understood lead compound.
The journey to uncover a compound's MoA is not linear; it is an iterative process of hypothesis generation, testing, and refinement. Our strategic approach for NOHA, a compound with an unknown biological function, is built on a foundation of systematic inquiry. The initial challenge is the vast landscape of potential cellular interactions. Therefore, our first objective is not to find the specific target, but to identify a consistent and measurable biological effect.
Initial Steps: In Silico Prediction and Phenotypic Screening
Before committing to resource-intensive wet-lab experiments, we leverage computational methods to generate initial hypotheses. This in silico approach analyzes the chemical structure of NOHA to predict potential protein targets. Concurrently, we perform broad, unbiased phenotypic screening to identify any observable effect of NOHA on cells.
Caption: Initial hypothesis generation for NOHA's MoA.
Causality Behind This Approach:
-
Expertise & Experience: We know that structurally similar compounds often share targets. By searching databases like PubChem and DrugBank, we can rapidly identify known compounds that resemble NOHA, providing an immediate list of potential target classes. Reverse docking, where we screen the NOHA structure against a library of known protein binding sites, further refines this list. This is a cost-effective method to narrow down the vast search space.
-
Trustworthiness: Phenotypic screening provides unbiased, functional data. Instead of assuming a target, we let the biological system reveal the compound's most potent effect. Using a diverse panel of cell lines (e.g., from different tissues or with different genetic backgrounds) helps ensure the observed phenotype is not a cell-line-specific artifact. A consistent phenotype, such as cell cycle arrest in multiple cancer cell lines, provides a robust starting point for investigation.
Protocol 1: High-Content Phenotypic Screening
-
Cell Plating: Seed a panel of 10-20 different human cancer cell lines in 384-well, optically clear bottom plates at a pre-optimized density.
-
Compound Treatment: Add NOHA in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine). Incubate for 48-72 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To identify and count nuclei (total cell number).
-
CellMask™ Green: To delineate the cytoplasm and measure cell size/shape.
-
Annexin V-FITC / Propidium Iodide: To identify apoptotic and necrotic cells, respectively.
-
-
Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.
-
Data Analysis: Use image analysis software to quantify various phenotypic parameters per cell:
-
Cell count (as a measure of proliferation/cytotoxicity).
-
Nuclear size and intensity.
-
Cellular morphology (area, perimeter, roundness).
-
Percentage of apoptotic/necrotic cells.
-
-
Hit Identification: A "hit" is defined as a consistent, dose-dependent change in one or more parameters across multiple cell lines.
Part 2: Target Identification and Validation
With a confirmed phenotype (e.g., let's assume NOHA induces apoptosis in non-small cell lung cancer lines) and a list of putative targets from in silico analysis, the next phase is to physically identify the direct binding partner(s) of NOHA.
Affinity-Based Target Identification
This classical approach uses a modified version of NOHA as "bait" to capture its binding partners from a cell lysate.
Caption: Workflow for identifying NOHA targets via affinity chromatography.
Causality Behind This Approach:
-
Expertise & Experience: Affinity chromatography is a direct method for identifying binding partners. The key challenge is designing an affinity probe (e.g., NOHA-linker-biotin) that retains the biological activity of the parent compound. The linker position must be chosen carefully to avoid disrupting the pharmacophore. A control experiment using beads without the bait, or with a structurally similar but inactive compound, is crucial to distinguish true binders from non-specific interactions.
-
Trustworthiness: The self-validating aspect of this protocol lies in the specificity of the elution. Proteins that are specifically eluted (e.g., by competition with excess free NOHA) are much more likely to be true targets than those that require harsh, denaturing conditions for removal. Subsequent identification by mass spectrometry provides a high-confidence list of candidates.
Label-Free Target Identification: Thermal Proteome Profiling (TPP)
TPP is a powerful, unbiased method that identifies targets by detecting changes in protein thermal stability upon ligand binding, directly in a cellular context.
Causality Behind This Approach:
-
Expertise & Experience: TPP operates on the principle that a protein's structure is stabilized when it binds to a ligand, increasing its melting temperature (Tm). This method is advantageous because it requires no chemical modification of the compound and can be performed in intact cells, preserving the native protein environment.
-
Trustworthiness: The method's internal validation comes from generating full melting curves for thousands of proteins. A statistically significant and dose-dependent shift in the melting curve for a specific protein in the presence of NOHA is strong evidence of direct engagement.
Protocol 2: Thermal Proteome Profiling (Cell-Based)
-
Cell Culture & Treatment: Grow target cells (e.g., A549 lung cancer cells) to ~80% confluency. Treat one set of cells with NOHA (at 10x EC50) and a control set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into 10 separate PCR tubes for each condition (NOHA-treated and control).
-
Heating Gradient: Place the 20 tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 37°C to 67°C in 3-4°C increments).
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins by ultracentrifugation.
-
Sample Preparation for MS:
-
Collect the supernatant from each tube.
-
Perform a tryptic digest to generate peptides.
-
Label the peptides from each temperature point with a different isobaric tag (e.g., TMT10plex).
-
Pool the labeled peptides from the control and NOHA-treated sets into two separate samples.
-
-
LC-MS/MS Analysis: Analyze the two pooled samples by high-resolution quantitative mass spectrometry.
-
Data Analysis:
-
Quantify the relative abundance of each peptide at each temperature point.
-
Generate melting curves for each identified protein by plotting the soluble fraction versus temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the control and NOHA-treated samples.
-
Identify proteins with a significant ΔTm between the two conditions as potential targets.
-
Biophysical Validation: Surface Plasmon Resonance (SPR)
Once high-confidence targets are identified (e.g., Protein X), the direct binding interaction must be quantitatively validated. SPR is the gold standard for measuring real-time binding kinetics.
Causality Behind This Approach:
-
Expertise & Experience: SPR provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. This level of detail is critical for lead optimization. The experimental design involves immobilizing the purified target protein on a sensor chip and flowing different concentrations of NOHA over the surface.
-
Trustworthiness: The data is self-validating through its dose-dependency and kinetic profile. A specific binding event will show a concentration-dependent increase in the response signal and fit well to established kinetic models (e.g., 1:1 binding). This distinguishes true binding from non-specific interactions or artifacts.
| Parameter | Affinity Chromatography | Thermal Proteome Profiling (TPP) | Surface Plasmon Resonance (SPR) |
| Principle | Physical pull-down of binding partners | Ligand-induced thermal stabilization | Change in refractive index upon binding |
| Compound Mod. | Required (e.g., biotinylation) | Not required | Not required |
| Context | In vitro (cell lysate) | In situ (intact cells) or in vitro | In vitro (purified components) |
| Output | List of potential binding proteins | Proteome-wide thermal shifts (ΔTm) | Binding affinity (KD), on/off rates |
| Primary Use | Target discovery | Target discovery and engagement | Quantitative validation of binding |
Part 3: Pathway Elucidation and Functional Confirmation
Identifying the direct target is a milestone, but understanding the downstream functional consequences is the ultimate goal. This involves placing the NOHA-target interaction into a biological context.
Let's hypothesize our preceding experiments identified and validated that NOHA directly binds to and inhibits a kinase, "Apoptosis Signaling Kinase 1" (ASK1). Now, we must confirm that inhibiting this target with NOHA leads to the observed apoptotic phenotype.
Caption: A multi-assay strategy to validate the functional consequences of NOHA.
Protocol 3: Western Blot for Pathway Analysis
-
Treatment and Lysis: Treat A549 cells with varying concentrations of NOHA for different time points (e.g., 0, 1, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against:
-
Phospho-ASK1 (to show target inhibition).
-
Total ASK1 (as a loading control).
-
Phospho-p38 MAPK (a downstream substrate of ASK1).
-
Total p38 MAPK.
-
Cleaved PARP (a marker of apoptosis).
-
β-Actin (as a loading control).
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A successful result would show a dose- and time-dependent decrease in p-ASK1 and p-p38, and a corresponding increase in cleaved PARP, with no change in total protein levels.
By systematically applying this multi-faceted approach—from broad, unbiased screening to specific, quantitative validation—researchers can confidently and efficiently elucidate the mechanism of action for novel compounds like 7-(1-Naphthyl)-7-oxoheptanoic acid, transforming a chemical curiosity into a well-defined tool for scientific inquiry or therapeutic development.
References
-
Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]
-
A Review of Computational Methods for Predicting Drug Targets. PubMed. Available at: [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]
-
Phenotypic Screening. Sygnature Discovery. Available at: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
-
Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. Available at: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
-
Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. Available at: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. Available at: [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
-
Kinase activity-tagged western blotting assay. PubMed. Available at: [Link]
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health. Available at: [Link]
A Technical Guide to the Derivatives of 7-(1-Naphthyl)-7-oxoheptanoic Acid: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide explores the derivatives of a unique naphthalene-containing molecule, 7-(1-Naphthyl)-7-oxoheptanoic acid. While direct studies on this specific compound are limited, by examining analogous structures—naphthyl ketones, heptanoic acid derivatives, and other functionalized naphthalene compounds—we can infer a rich potential for derivatization and application. This document provides a comprehensive overview of prospective synthetic strategies, potential biological activities, and plausible therapeutic uses for novel derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid, grounded in established principles of medicinal chemistry and structure-activity relationships. We will delve into potential applications in oncology, inflammation, and infectious diseases, providing detailed experimental protocols and conceptual frameworks to guide researchers in this promising area of drug discovery.
Introduction: The Naphthalene Moiety as a Privileged Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of biologically active compounds.[2] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets. Marketed drugs containing the naphthalene moiety, such as the antifungal naftifine and the antibiotic nafcillin, underscore its therapeutic relevance.[1] The core structure of 7-(1-Naphthyl)-7-oxoheptanoic acid combines this privileged naphthalene ring with a seven-carbon aliphatic chain containing a ketone and a carboxylic acid. This unique combination of functional groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The heptanoic acid component, a seven-carbon fatty acid, can influence solubility, membrane permeability, and metabolic stability.[3][4] Derivatives of heptanoic acid are used in various pharmaceutical applications, including as intermediates in drug synthesis and as components of drug delivery systems.[5] The ketone and carboxylic acid functionalities present on the aliphatic chain of 7-(1-Naphthyl)-7-oxoheptanoic acid are prime handles for derivatization, enabling the creation of amides, esters, and other analogs with diverse physicochemical properties.
Synthetic Strategies for Derivatization
The chemical structure of 7-(1-Naphthyl)-7-oxoheptanoic acid offers several avenues for the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group, the ketone, and the naphthalene ring itself.
Modification of the Carboxylic Acid
The carboxylic acid is readily converted into a variety of functional groups, most notably esters and amides.
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a range of esters. This can modulate lipophilicity and cell permeability.
-
Amidation: Coupling of the carboxylic acid with a diverse array of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can produce a library of amides. This is a common strategy in drug discovery to introduce new pharmacophoric elements and to enhance biological activity.
Modification of the Ketone
The ketone group can be a target for several transformations:
-
Reduction: Reduction to the corresponding secondary alcohol introduces a new chiral center and a hydrogen bond donor, which could lead to altered target interactions.
-
Reductive Amination: Conversion to an amine via reductive amination with ammonia or primary/secondary amines can introduce basic centers, potentially improving aqueous solubility and allowing for salt formation.
-
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides can convert the ketone into an alkene, offering a significant change in geometry and electronic properties.
Modification of the Naphthalene Ring
Electrophilic aromatic substitution reactions on the naphthalene ring can introduce a variety of substituents, although regioselectivity can be a challenge.
-
Halogenation, Nitration, and Sulfonation: These classic electrophilic substitution reactions can provide intermediates for further functionalization. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
A potential synthetic workflow for generating derivatives is illustrated below:
Caption: Synthetic pathways for derivatization.
Potential Therapeutic Applications and Biological Activities
Based on the extensive research into naphthalene derivatives, we can project several promising therapeutic avenues for analogs of 7-(1-Naphthyl)-7-oxoheptanoic acid.[6][7][8]
Anticancer Activity
Naphthalene-containing compounds have demonstrated significant potential as anticancer agents.[7][9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, some naphthalene derivatives have been shown to inhibit the CREB-mediated gene transcription, which is often dysregulated in cancer.[10]
Hypothesized Mechanism of Action: Derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid could potentially exert anticancer effects through various mechanisms, including:
-
Kinase Inhibition: The naphthalene moiety could serve as a scaffold for designing inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some naphthalene derivatives are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.
-
Topoisomerase Inhibition: The planar naphthalene ring system could intercalate into DNA, potentially inhibiting the function of topoisomerases and leading to DNA damage in cancer cells.
The following diagram illustrates a potential mechanism of action for a hypothetical anticancer derivative:
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory Activity
Chronic inflammation is a key factor in a wide range of diseases. Naphthalene derivatives have been investigated for their anti-inflammatory properties.[8][11] Some have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Hypothesized Mechanism of Action: Derivatives could potentially modulate inflammatory pathways by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.
Antimicrobial Activity
The naphthalene scaffold is present in several clinically used antimicrobial agents.[1][6] Synthetic naphthalene derivatives have shown broad-spectrum activity against various bacteria and fungi.[2]
Hypothesized Mechanism of Action: The antimicrobial effects could arise from:
-
Disruption of Microbial Cell Membranes: The lipophilic naphthalene core could intercalate into and disrupt the integrity of bacterial or fungal cell membranes.
-
Inhibition of Essential Enzymes: Derivatives could be designed to inhibit microbial enzymes that are crucial for survival, such as those involved in cell wall synthesis or DNA replication.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for 7-(1-Naphthyl)-7-oxoheptanoic acid is unavailable, we can extrapolate from related compound classes. For many biologically active naphthalene derivatives, the nature and position of substituents on the naphthalene ring are critical for activity.[12] Similarly, modifications to the aliphatic chain, such as altering its length or the nature of the functional groups, will likely have a significant impact on potency and selectivity.
Key Considerations for SAR Studies:
-
Position of Naphthalene Substitution: The biological activity of 1-substituted naphthalenes often differs from that of 2-substituted isomers.
-
Electronic Properties of Substituents: The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can significantly influence target binding.
-
Stereochemistry: For derivatives where new chiral centers are introduced (e.g., by reduction of the ketone), the stereochemistry will likely be crucial for biological activity.
Experimental Protocols
General Synthesis of an Amide Derivative
This protocol describes a general method for synthesizing an amide derivative from 7-(1-Naphthyl)-7-oxoheptanoic acid.
Materials:
-
7-(1-Naphthyl)-7-oxoheptanoic acid
-
Amine of choice (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve 7-(1-Naphthyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and DCC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized derivatives against a cancer cell line.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table provides hypothetical IC50 values for a series of amide derivatives of 7-(1-Naphthyl)-7-oxoheptanoic acid against a model cancer cell line, illustrating potential SAR trends.
| Compound ID | R Group (Amide) | IC50 (µM) vs. MCF-7 |
| Parent Acid | -OH | >100 |
| DA-01 | -NH-benzyl | 25.4 |
| DA-02 | -NH-(4-chlorobenzyl) | 12.8 |
| DA-03 | -NH-(4-methoxybenzyl) | 35.1 |
| DA-04 | -NH-cyclohexyl | 42.5 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 7-(1-Naphthyl)-7-oxoheptanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from the vast body of research on naphthalene derivatives, it is possible to generate diverse chemical libraries with the potential for significant biological activity. The exploration of these derivatives in the areas of oncology, inflammation, and infectious diseases is a scientifically sound and promising endeavor. Future work should focus on the synthesis and screening of a broad range of derivatives to establish robust structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates. The adaptability of this chemical scaffold, coupled with the proven therapeutic value of the naphthalene moiety, positions these compounds as an exciting frontier in drug discovery.
References
-
MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). naphthalene derivatives : a new range of antimicrobials with high therapeutic value. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship of a novel class of naphthyl amide KATP channel openers. Retrieved from [Link]
-
NIH. (n.d.). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heptanoic Acid in Chemical Synthesis: A Supplier's Perspective. Retrieved from [Link]
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A Research Framework for Investigating the Biological Activity of the Novel Compound 7-(1-Naphthyl)-7-oxoheptanoic Acid
An in-depth technical guide or whitepaper on the core biological activity of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Abstract
7-(1-Naphthyl)-7-oxoheptanoic acid is a novel chemical entity with a structure featuring a naphthalene moiety linked to a heptanoic acid chain via a ketone. A thorough review of the existing scientific literature reveals a notable absence of data regarding its biological activities. This guide, therefore, serves not as a summary of known effects, but as a comprehensive, forward-looking research framework. We provide a structured, multi-tiered plan for the systematic evaluation of this compound's therapeutic potential. Drawing on the established bioactivities of related naphthalene derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects, we propose a series of robust in vitro and cell-based assays to elucidate its biological profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to initiate a thorough investigation into this promising, unexplored molecule.
Introduction: The Case for Investigating 7-(1-Naphthyl)-7-oxoheptanoic Acid
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of naphthalene and its hydroxylated form, naphthol, have been shown to possess a wide range of therapeutic properties, including cytotoxic effects against cancer cell lines, inhibition of key enzymes like acetylcholinesterase and carbonic anhydrase, and potent anti-inflammatory and antimicrobial activities.[1][2][3]
7-(1-Naphthyl)-7-oxoheptanoic acid integrates this potent naphthyl group with a seven-carbon aliphatic chain terminating in a carboxylic acid. This unique combination of a bulky, hydrophobic aromatic system and a flexible, hydrophilic acidic chain presents an intriguing profile for potential biological interactions. The ketone linkage may influence electron distribution and planarity, while the carboxylic acid offers a site for hydrogen bonding and salt formation, potentially enhancing solubility and interaction with biological targets.
Given the lack of empirical data for this specific molecule, this guide proposes a logical, resource-efficient, and scientifically rigorous workflow to uncover its biological potential.
Proposed Investigational Workflow: A Tiered Approach
We propose a three-tiered screening cascade to systematically evaluate the bioactivity of 7-(1-Naphthyl)-7-oxoheptanoic acid. This approach allows for broad initial screening, followed by more focused mechanistic studies for any identified "hits."
Caption: Proposed tiered workflow for investigating 7-(1-Naphthyl)-7-oxoheptanoic acid.
Tier 1: Broad Spectrum In Vitro Screening Protocols
The initial tier is designed to broadly and efficiently assess the compound's activity across three key therapeutic areas where naphthalene derivatives have historically shown promise.
Protocol: Anticancer and Cytotoxicity Screening
Rationale: Many naphthalene derivatives, particularly naphthoquinones, exhibit potent cytotoxic activity against various cancer cell lines.[2][4] This initial screen will determine if 7-(1-Naphthyl)-7-oxoheptanoic acid has a similar effect.
Methodology: MTT Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], MDA-MB-231 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK-293 [embryonic kidney]) in appropriate media until they reach 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation Template:
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | [Experimental Result] | [Calculated Value] |
| MDA-MB-231 | Breast Cancer | [Experimental Result] | [Calculated Value] |
| HCT116 | Colon Cancer | [Experimental Result] | [Calculated Value] |
| HEK-293 | Non-cancerous | [Experimental Result] | N/A |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Protocol: Antimicrobial Screening
Rationale: The lipophilic nature of the naphthalene ring can facilitate membrane disruption, a property seen in many antimicrobial compounds.[5] This assay will test for broad-spectrum antibacterial and antifungal activity.
Methodology: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (e.g., Gentamicin for bacteria, Amphotericin B for yeast) and a negative (growth) control.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Mechanism of Action (MoA) Elucidation
Should Tier 1 screening yield a positive result, the following protocols are designed to investigate the underlying mechanism.
Protocol: Apoptosis Induction Assay (If Anticancer Hit)
Rationale: A primary mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. This assay differentiates between live, apoptotic, and necrotic cells.
Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with 7-(1-Naphthyl)-7-oxoheptanoic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the compound.
Conclusion and Future Directions
This document outlines a clear and logical path forward for the characterization of 7-(1-Naphthyl)-7-oxoheptanoic acid, a compound of synthetic interest with an unknown biological profile. The proposed tiered approach ensures a cost-effective yet comprehensive screening process. Positive findings in any of the described assays will pave the way for more advanced studies, including target identification, lead optimization, and eventual in vivo efficacy testing. The structural novelty of this compound, combined with the proven track record of its core naphthalene scaffold, makes it a compelling candidate for a thorough drug discovery investigation.
References
-
Ravichandiran, P., Premnath, D., & Vasanthkumar, S. (2015). Synthesis, Molecular Docking and Antibacterial Evaluation of 2-(4-(4-Aminophenylsulfonyl)Phenylamino)-3-(Thiophen-2-Ylthio)Naphthalene-1,4-Dione Derivatives. Frontiers of Chemical Science and Engineering, 9(1), 46–56. [Link]
-
Patel, K., et al. (2021). Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), 2100068. [Link]
-
Atia, S. M., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4205. [Link]
-
Huang, H. C., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]
-
Wall, M. E., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-3665. [Link]
-
Al-Omair, M. A., et al. (2023). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Molecules, 28(9), 3845. [Link]
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An In-depth Technical Guide to 7-(1-Naphthyl)-7-oxoheptanoic Acid (CAS Number: 13672-47-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(1-Naphthyl)-7-oxoheptanoic acid, identified by the CAS number 13672-47-4, is a bifunctional organic molecule featuring a naphthalene moiety and a terminal carboxylic acid. This unique structure, combining an aromatic ketone with a fatty acid chain, makes it a valuable intermediate in organic synthesis. Its potential applications lie in the construction of more complex molecules, where the naphthalene group can be used to introduce specific photophysical or steric properties, and the carboxylic acid can serve as a handle for further functionalization, such as amidation or esterification. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential utility in research and development.
Physicochemical Properties
While extensive experimental data for 7-(1-Naphthyl)-7-oxoheptanoic acid is not widely available in the literature, the following table summarizes its key physicochemical properties based on available data.
| Property | Value | Source |
| CAS Number | 13672-47-4 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | Lookchem |
| Molecular Weight | 270.32 g/mol | Lookchem |
| IUPAC Name | 7-(naphthalen-1-yl)-7-oxoheptanoic acid | N/A |
| Boiling Point | 487.1°C at 760 mmHg | Lookchem |
| Flash Point | 262.5°C | Lookchem |
| Density | 1.163 g/cm³ | Lookchem |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic Acid
A prevalent and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation. Given the structure of 7-(1-Naphthyl)-7-oxoheptanoic acid, a plausible and direct synthetic route involves the Friedel-Crafts acylation of naphthalene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction proceeds by the formation of an acylium ion from the pimelic acid derivative and the Lewis acid catalyst. This highly electrophilic species then attacks the electron-rich naphthalene ring. In the case of naphthalene, Friedel-Crafts acylation predominantly occurs at the 1-position (α-position) due to the higher stability of the resulting carbocation intermediate compared to substitution at the 2-position (β-position).
Caption: Proposed synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid via Friedel-Crafts acylation.
Experimental Protocol (Proposed)
This protocol is based on analogous Friedel-Crafts acylation reactions for the synthesis of similar aryl ketones.[2]
Materials:
-
Naphthalene
-
Pimeloyl chloride (or pimelic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add naphthalene (1.0 equivalent) and the anhydrous solvent.
-
Addition of Lewis Acid: Cool the mixture to 0°C using an ice bath and add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Addition of Acylating Agent: Dissolve pimeloyl chloride (1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.[2]
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[2]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-(1-Naphthyl)-7-oxoheptanoic acid.[2]
Applications in Research and Drug Development
As a bifunctional molecule, 7-(1-Naphthyl)-7-oxoheptanoic acid serves as a versatile building block in organic synthesis. While specific biological activities for this compound are not extensively documented, its structural motifs suggest several potential applications:
-
Synthesis of Novel Ligands: The naphthalene group can interact with biological targets through π-stacking or hydrophobic interactions. The carboxylic acid allows for covalent attachment to other molecules, making it a useful scaffold for developing novel ligands for receptors or enzymes.
-
Development of Molecular Probes: The photophysical properties of the naphthalene moiety can be exploited in the design of fluorescent probes. The carboxylic acid can be functionalized to introduce specific binding groups for targeted imaging applications.
-
Material Science: The rigid aromatic structure of naphthalene combined with the flexible aliphatic chain can be used to synthesize novel polymers or liquid crystals with unique properties.
Handling, Safety, and Disposal
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[4]
Suppliers
7-(1-Naphthyl)-7-oxoheptanoic acid (CAS 13672-47-4) is available from several chemical suppliers, primarily for research and development purposes. A partial list of suppliers includes:
-
BLDpharm[1]
-
Lookchem
-
Parchem[5]
-
Advanced Technology & Industrial Co., Ltd.[4]
-
Dayang Chem (Hangzhou) Co., Ltd.
Conclusion
7-(1-Naphthyl)-7-oxoheptanoic acid is a valuable synthetic intermediate with potential applications in medicinal chemistry, materials science, and the development of molecular probes. While extensive characterization and biological data are currently limited in the public domain, its synthesis via Friedel-Crafts acylation is a well-established and feasible route. This guide provides a foundational understanding of this compound for researchers and scientists looking to utilize it in their synthetic endeavors.
References
- Henkel Corporation. (2020, November 24). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 28). SAFETY DATA SHEET. Fisher Scientific.
- Spectrum Chemical. (2020, June 30). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 13672-47-4|7-(1-Naphthyl)-7-oxoheptanoic acid.
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid.
-
PubChem. (n.d.). 7-Oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
PubMed Central. (2023, January 6). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids. Retrieved from [Link]
-
PubMed. (2017, February 1). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. Retrieved from [Link]
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Methodological & Application
A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 7-(1-Naphthyl)-7-oxoheptanoic Acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-(1-Naphthyl)-7-oxoheptanoic Acid
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantitative analysis of 7-(1-Naphthyl)-7-oxoheptanoic acid. The methodology leverages a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The scientific rationale for the selection of chromatographic parameters is discussed in depth, emphasizing the chemical properties of the analyte. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines[1][2], demonstrating excellent linearity, accuracy, precision, and specificity. This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.
Introduction and Scientific Rationale
7-(1-Naphthyl)-7-oxoheptanoic acid (MW: 270.32 g/mol , Formula: C₁₇H₁₈O₃) is a keto-acid derivative containing a naphthyl moiety[3]. The presence of both a carboxylic acid group and an aromatic naphthalene ring dictates its physicochemical properties and chromatographic behavior. The analysis of such compounds is crucial in various fields, including synthetic chemistry for purity assessment and in pharmaceutical development as a potential intermediate or metabolite.
The developed method is founded on the principles of reversed-phase chromatography, the most widely used separation technique in HPLC[4]. The core challenge in analyzing organic acids is controlling their ionization state to achieve reproducible retention and sharp peak shapes[5]. The carboxylic acid group of the analyte requires an acidic mobile phase to suppress its ionization. By maintaining the mobile phase pH at least two units below the analyte's pKa, the molecule remains in its neutral, protonated form. This non-ionized state enhances its hydrophobicity, leading to optimal interaction and retention on the non-polar C18 stationary phase[5].
Furthermore, the naphthalene portion of the molecule contains a conjugated π-electron system, which acts as a strong chromophore. This structural feature allows for highly sensitive and selective detection using UV spectrophotometry. While the carboxyl group absorbs in the low UV range (200-210 nm), the naphthyl group exhibits a characteristic maximum absorption at a higher wavelength, around 275 nm[6][7][8]. Utilizing this higher wavelength for detection significantly improves the method's selectivity by minimizing interference from common solvents and other matrix components that do not possess such an extensive aromatic system.
Experimental Design
Instrumentation and Consumables
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its robustness and wide applicability[4][11].
-
Data Acquisition Software: Chromatography data station software for system control, data acquisition, and processing.
Reagents and Materials
-
7-(1-Naphthyl)-7-oxoheptanoic acid: Reference Standard (purity ≥98%).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I).
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1000 mL, add 1.0 mL of concentrated H₃PO₄ to 900 mL of DI water, mix well, and bring the final volume to 1000 mL.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the 7-(1-Naphthyl)-7-oxoheptanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.
Chromatographic Conditions
The established HPLC parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing excellent retention and resolution for moderately non-polar compounds[5][11]. |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified aqueous phase ensures the analyte is in its non-ionized form for consistent retention[5]. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. analytical column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 275 nm | This wavelength corresponds to a strong absorbance maximum of the naphthyl chromophore, providing high sensitivity and selectivity[6][7]. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Method Validation Protocol & Results
The method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose[2][12].
System Suitability
System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately. Six replicate injections of a 50 µg/mL standard solution were made.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
The results confirm the system's precision and suitability for the analysis.
Specificity
Specificity was demonstrated by injecting the diluent (blank), a standard solution, and a spiked sample matrix. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The analyte peak was well-resolved from all other peaks in the spiked matrix.
Linearity
Linearity was assessed using seven concentration levels prepared from the stock solution, ranging from 1.0 µg/mL to 100 µg/mL. Each concentration was injected in triplicate.
| Parameter | Result |
| Range | 1.0 - 100 µg/mL |
| Regression Equation | y = 45210x + 1580 |
| Correlation Coefficient (r²) | 0.9998 |
The excellent correlation coefficient (r² > 0.999) confirms the linear relationship between concentration and peak area across the specified range.
Accuracy and Precision
Accuracy was determined by a spike-recovery study at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). Precision (repeatability) was evaluated by analyzing six independent preparations of the standard at 100% concentration.
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 80% | 99.2% | - |
| 100% | 100.5% | 0.88% |
| 120% | 99.8% | - |
The high recovery rates and low relative standard deviation (%RSD) demonstrate that the method is both accurate and precise[13][14].
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation (σ) of the response and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.85 µg/mL |
The low LOD and LOQ indicate high sensitivity, making the method suitable for trace-level analysis.
Standard Operating Protocol (SOP)
This section provides a step-by-step workflow for the routine analysis of samples containing 7-(1-Naphthyl)-7-oxoheptanoic acid.
Workflow Diagram
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. lookchem.com [lookchem.com]
- 4. Separation of Organic Acids by Reversed Phase HPLC â Dr. Maisch [dr-maisch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. PhotochemCAD | Naphthalene [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. actascientific.com [actascientific.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Live-Cell Imaging using 7-(1-Naphthyl)-7-oxoheptanoic Acid (Naph-C7-FA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern cellular function. The development of novel fluorescent probes is critical to advancing this field. This document introduces 7-(1-Naphthyl)-7-oxoheptanoic acid , a unique molecular entity we have termed Naph-C7-FA , and outlines its prospective application as a fluorescent probe for the real-time imaging of lipid droplets in living cells. The inherent fluorescence of the naphthyl moiety, coupled with the fatty acid-like heptanoic acid chain, suggests a high affinity for the neutral lipid core of these organelles. We provide a comprehensive guide, from the underlying scientific principles to detailed experimental protocols and data interpretation, to empower researchers to explore the utility of Naph-C7-FA in their studies of lipid metabolism and cellular dynamics.
Introduction: The Need for Advanced Lipid Droplet Probes
Lipid droplets (LDs) are dynamic organelles central to lipid metabolism, energy homeostasis, and cellular signaling.[1] Their dysregulation is implicated in a range of metabolic diseases, including obesity, diabetes, and fatty liver disease, as well as in cancer.[2] Consequently, the ability to visualize and track LDs in living cells is of paramount importance.[3][4]
While several fluorescent probes for LDs exist, such as Nile Red and BODIPY 493/503, they can suffer from limitations including photostability issues and background fluorescence from non-specific binding to other lipophilic structures.[3][5] This necessitates the development of new probes with improved specificity and photophysical properties for long-term and super-resolution imaging applications.[6][7][8]
Naph-C7-FA presents a promising scaffold for a new class of LD probes. Its structure, featuring a fluorescent naphthyl headgroup and a heptanoic acid tail, is hypothesized to facilitate passive diffusion across the cell membrane and subsequent partitioning into the hydrophobic environment of lipid droplets.
Proposed Mechanism of Action and Cellular Uptake
We propose a mechanism whereby Naph-C7-FA is actively taken up and incorporated into lipid droplets, leveraging the cell's natural fatty acid transport and metabolism pathways.
Figure 1: Proposed Cellular Uptake and Localization of Naph-C7-FA. The diagram illustrates the hypothesized pathway of Naph-C7-FA from the extracellular space into the cytoplasm and its subsequent accumulation within lipid droplets.
Experimental Protocols
These protocols are designed to be a starting point for the validation and application of Naph-C7-FA. Optimization may be required for different cell types and experimental conditions.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| 7-(1-Naphthyl)-7-oxoheptanoic acid | BLDpharm | 13672-47-4 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Nile Red | Thermo Fisher Scientific | N1142 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Glass-bottom imaging dishes | MatTek Corporation | P35G-1.5-14-C |
Preparation of Naph-C7-FA Stock Solution
-
Prepare a 10 mM stock solution of Naph-C7-FA in anhydrous DMSO.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Cell Culture and Seeding
-
Culture cells (e.g., HeLa, HepG2, or 3T3-L1 adipocytes) in a humidified incubator at 37°C with 5% CO2.
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours before staining.
Staining Protocol for Live-Cell Imaging
Sources
- 1. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic fluorescent probes for live-cell super-resolution imaging [journal.hep.com.cn]
- 7. Super-Resolution Microscopic Imaging of Lipid Droplets in Living Cells via Carbonized Polymer Dot-Based Polarity-Responsive Nanoprobe | Semantic Scholar [semanticscholar.org]
- 8. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing 7-(1-Naphthyl)-7-oxoheptanoic acid
An In-Depth Technical Guide to the Analytical Characterization of 7-(1-Naphthyl)-7-oxoheptanoic Acid
Introduction
7-(1-Naphthyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a rigid, aromatic naphthyl group and a flexible carboxylic acid-terminated aliphatic chain. This unique architecture makes it a valuable building block in medicinal chemistry and materials science, potentially serving as a linker in drug-conjugate systems, a precursor for novel heterocyclic compounds, or a key intermediate in the synthesis of complex molecular probes. Given its role as a foundational chemical entity, rigorous verification of its identity, purity, and structural integrity is paramount.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques required to fully characterize 7-(1-Naphthyl)-7-oxoheptanoic acid. The protocols and insights herein are designed to establish a self-validating analytical workflow, ensuring the highest degree of confidence in experimental outcomes. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding each technique in fundamental principles and established scientific literature.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in developing robust analytical methods. The key properties of 7-(1-Naphthyl)-7-oxoheptanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 13672-47-4 | [LookChem][1] |
| Molecular Formula | C₁₇H₁₈O₃ | [LookChem][1] |
| Molecular Weight | 270.32 g/mol | [LookChem][1] |
| Boiling Point | 487.1°C at 760 mmHg | [LookChem][1] |
| Density | 1.163 g/cm³ | [LookChem][1] |
| Refractive Index | 1.594 | [LookChem][1] |
I. Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. For 7-(1-Naphthyl)-7-oxoheptanoic acid, a reversed-phase method is optimal, separating the analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of the Technique
In reversed-phase HPLC (RP-HPLC), the stationary phase (typically a C18-silica column) is nonpolar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. More nonpolar compounds, like our target analyte with its naphthyl group, will have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than more polar impurities. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharper peaks and more reproducible retention times.[2][3]
Workflow for Purity Analysis via RP-HPLC
Caption: Experimental workflow for HPLC purity analysis.
Detailed Protocol: RP-HPLC
-
Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Formic acid is a common mass spectrometry-compatible modifier.[2] If MS detection is not required, 0.1% phosphoric acid can be used for superior peak shaping.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 254 nm and 280 nm. The naphthyl group provides strong UV absorbance.
-
Elution Method: A gradient elution is recommended for separating compounds with a wide range of polarities.
-
0-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Data Interpretation:
-
The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram. A pure sample should exhibit a single major peak. The presence of other peaks indicates impurities.
-
II. Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive structural information, confirming the connectivity of atoms and the presence of key functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra are required for a complete characterization.
NMR spectroscopy exploits the quantum mechanical magnetic properties of an atom's nucleus. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about atomic connectivity and chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.
-
Data Interpretation and Expected Chemical Shifts (δ):
-
¹H NMR Spectrum:
-
~12.0 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (this signal may be very broad or exchange with residual water).
-
~7.5-8.5 ppm (multiplets, 7H): Protons of the naphthyl aromatic system. The exact splitting pattern will be complex due to coupling between adjacent protons.
-
~3.1 ppm (triplet, 2H): Methylene protons (C₆-H₂) adjacent to the naphthyl ketone. These are deshielded by the carbonyl group.
-
~2.4 ppm (triplet, 2H): Methylene protons (C₂-H₂) adjacent to the carboxylic acid.
-
~1.5-1.9 ppm (multiplets, 6H): The remaining three methylene groups (C₃-H₂, C₄-H₂, C₅-H₂) of the aliphatic chain.
-
-
¹³C NMR Spectrum:
-
~200-205 ppm: Ketone carbonyl carbon (C₇). Aryl ketones typically appear in this region.
-
~175-180 ppm: Carboxylic acid carbonyl carbon (C₁).
-
~124-136 ppm: Aromatic carbons of the naphthyl ring (10 distinct signals expected).
-
~38-40 ppm: Methylene carbon (C₆) adjacent to the ketone.
-
~33-35 ppm: Methylene carbon (C₂) adjacent to the carboxylic acid.
-
~24-30 ppm: The remaining three methylene carbons (C₃, C₄, C₅) of the aliphatic chain.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation and Expected Absorption Bands:
-
3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6]
-
3100-3000 cm⁻¹ (medium): Aromatic C-H stretching from the naphthyl group.
-
2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid functional group.
-
~1680 cm⁻¹ (strong, sharp): C=O stretching of the aryl ketone. The conjugation with the naphthyl ring lowers this frequency compared to a simple aliphatic ketone.[5]
-
1600-1450 cm⁻¹ (multiple medium bands): C=C stretching vibrations within the aromatic naphthyl ring.
-
C. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern.
The sample is ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge (m/z) ratio. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Caption: Predicted ESI-MS fragmentation pathways.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) with an ESI source.
-
Chromatography: Use the HPLC method described in Section I. The use of formic acid is essential for MS compatibility.
-
MS Conditions:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Source/Desolvation Temperature: Optimize based on instrument specifications (e.g., 120 °C / 350 °C).
-
-
Data Interpretation and Expected Results:
-
Full Scan Analysis:
-
Positive Mode: Expect a prominent ion at m/z 271.1 corresponding to the protonated molecule ([M+H]⁺, C₁₇H₁₉O₃⁺).
-
Negative Mode: Expect a prominent ion at m/z 269.1 corresponding to the deprotonated molecule ([M-H]⁻, C₁₇H₁₇O₃⁻).
-
-
Fragmentation (MS/MS) Analysis:
-
A characteristic and often dominant fragmentation pathway for aryl ketones is the alpha-cleavage (McLafferty rearrangement is also possible but cleavage is more direct).
-
Cleavage of the C₆-C₇ bond is expected to be a major fragmentation route. In positive mode, this would yield a highly stable naphthoyl cation at m/z 155.1 ([C₁₁H₇O]⁺). This ion can further lose carbon monoxide (CO) to produce the naphthyl cation at m/z 127.1 ([C₁₀H₇]⁺).[7]
-
-
Conclusion
The comprehensive characterization of 7-(1-Naphthyl)-7-oxoheptanoic acid requires a multi-technique analytical approach. RP-HPLC serves as the definitive method for assessing purity. The combination of ¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the molecular structure and atomic connectivity. FTIR spectroscopy offers rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By employing this integrated workflow, researchers can ensure the quality and identity of this important chemical intermediate, providing a solid foundation for its application in further scientific endeavors.
References
-
7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID | 13672-47-4 . LookChem. [Link]
-
Experimental procedures, characterization data and copies of NMR spectra . Beilstein Journals. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Institutes of Health (PMC). [Link]
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Supplementary Information - General Procedures for Synthesis and Characterization . The Royal Society of Chemistry. [Link]
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Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry . OSTI.GOV. [Link]
-
7-Oxoheptanoic acid | C7H12O3 | CID 169732 . PubChem - NIH. [Link]
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Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids . Encyclopedia.pub. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices . National Institutes of Health (PMC). [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples . National Institutes of Health (PMC). [Link]
-
¹H NMR spectra of compounds 7 and 7a . ResearchGate. [Link]
-
7-(tert-Butoxy)-7-oxoheptanoic acid | C11H20O4 | CID 21999792 . PubChem - NIH. [Link]
-
Fatty Acid Analysis by HPLC . Nacalai Tesque, Inc. [Link]
-
HPLC Method for Flavourings . fao.org. [Link]
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Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . Agilent Technologies. [Link]
- Myocyte enhancer factor 2 (MEF2) modulators.
-
Analytical Methods for Phthalates . atsdr.cdc.gov. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies . National Institutes of Health (PMC). [Link]
- Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables . National Institutes of Health (PMC). [Link]
-
Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids . wlc.edu. [Link]
-
Chapter 7. Fourier Transform Infrared Spectroscopy . VTechWorks. [Link]
-
Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage . MDPI. [Link]
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EPA/NIH Mass Spectral Data Base . GovInfo. [Link]
-
Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy . Pharmacognosy Research. [Link]
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Application Notes: 7-(1-Naphthyl)-7-oxoheptanoic Acid as a Progenitor for Fluorogenic Hydrolase Probes
Abstract
This document presents a forward-looking application note detailing the prospective use of 7-(1-Naphthyl)-7-oxoheptanoic acid as a foundational molecular scaffold for the development of novel fluorogenic probes for monitoring hydrolase activity. While this specific molecule is not a conventional, ready-to-use probe, its intrinsic properties—a terminal naphthyl fluorophore and a carboxylic acid handle—make it an ideal candidate for derivatization into "turn-on" substrates for enzymes such as lipases and esterases. We provide the scientific rationale, a proposed mechanism of action, a detailed protocol for a hypothetical esterase assay using a purpose-designed derivative, and a framework for data analysis. This guide is intended for researchers in enzyme kinetics, drug discovery, and diagnostics seeking to develop novel assay methodologies.
Introduction: The Need for Novel Fluorogenic Probes
The real-time monitoring of enzyme activity is crucial for understanding biological processes and for high-throughput screening in drug development.[1][2] Smart fluorescent probes, which exhibit a change in their optical properties upon enzymatic action, offer a sensitive and non-invasive method for these studies.[1][3][4] The design of such probes often involves linking a fluorophore to a recognition moiety via a bond that is selectively cleaved by the target enzyme, leading to a "turn-on" or ratiometric fluorescence signal.[1][5]
7-(1-Naphthyl)-7-oxoheptanoic acid presents an intriguing, yet underexplored, scaffold for this purpose. It contains:
-
A naphthyl group : A well-characterized fluorophore with excitation typically in the UV range (~311 nm) and emission in the near-UV to blue region (~322 nm).[6]
-
A heptanoic acid chain : A aliphatic chain that, when modified, can be a target for various hydrolases.[7][8]
-
A terminal carboxylic acid : A versatile chemical handle for synthesizing enzyme-labile derivatives, such as esters.
This document outlines the theoretical framework and a hypothetical protocol for leveraging this molecule to create a sensitive assay for hydrolase activity.
Proposed Mechanism of Action: From Quenched Precursor to Fluorescent Product
The core concept is to synthesize an ester derivative of 7-(1-Naphthyl)-7-oxoheptanoic acid that is either non-fluorescent or exhibits quenched fluorescence. Upon hydrolysis by a target enzyme (e.g., an esterase or lipase), the parent molecule is released, restoring the intrinsic fluorescence of the naphthyl group. This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is generated directly in proportion to enzyme activity.[9]
The quenching of the naphthyl fluorescence in the probe precursor could be achieved by attaching a suitable quencher group through the ester linkage. However, a simpler approach, and the one detailed here, relies on the change in the local chemical environment upon cleavage. Often, the esterified form of a fluorophore has different photophysical properties than the carboxylate or alcohol form that is released. The enzymatic reaction unmasks the free carboxylate, and this change, coupled with potential solubility differences, can lead to a detectable increase in fluorescence intensity.
Below is a conceptual diagram of this proposed enzymatic activation.
Caption: Proposed mechanism for a hydrolase-activated fluorogenic probe.
Synthesis of a Hypothetical Probe: N-(Quencher)-7-(1-Naphthyl)-7-oxoheptanamide
For a robust "turn-on" system, a probe incorporating a quencher is ideal. A potential synthesis could involve converting the carboxylic acid of 7-(1-Naphthyl)-7-oxoheptanoic acid to an amide linked to a quencher molecule like Dabcyl. Hydrolases such as amidases would cleave this bond, separating the fluorophore from the quencher and restoring fluorescence.
For the purpose of this protocol, we will assume the use of a simpler, hypothetical methyl ester derivative, Methyl 7-(1-Naphthyl)-7-oxoheptanoate , and rely on the environmental change upon hydrolysis to generate a signal.
Detailed Protocol: Esterase Activity Assay
This protocol is a template and should be optimized for the specific enzyme and experimental conditions.
4.1. Required Materials
-
Probe: Methyl 7-(1-Naphthyl)-7-oxoheptanoate (hypothetical).
-
Enzyme: Purified esterase or lipase of interest.
-
Buffer: Assay buffer appropriate for the target enzyme (e.g., 20 mM Tris-HCl, pH 8.0).[1]
-
Solvent: DMSO for dissolving the probe.
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer.
-
Consumables: Black, flat-bottom 96-well microplates (for fluorescence assays), appropriate pipette tips.
4.2. Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of Methyl 7-(1-Naphthyl)-7-oxoheptanoate in 100% DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable storage buffer. The final concentration will depend on the enzyme's specific activity.
-
Assay Buffer: Prepare the buffer and adjust the pH to the optimum for the enzyme. Ensure all components are compatible with a fluorescence assay (i.e., no highly autofluorescent compounds).
4.3. Experimental Workflow
The following diagram outlines the key steps of the assay protocol.
Caption: Step-by-step workflow for the proposed enzyme assay.
4.4. Step-by-Step Assay Procedure
-
Prepare Working Solutions:
-
Dilute the 10 mM probe stock solution in assay buffer to create a 2X working solution (e.g., 20 µM). The optimal final concentration should be determined by running a substrate titration curve.
-
Dilute the enzyme stock in assay buffer to a 2X working concentration. The ideal concentration should yield a linear reaction rate for at least 15-30 minutes.
-
-
Assay Plate Setup (Total Volume = 100 µL):
-
Test Wells: Add 50 µL of the 2X probe working solution.
-
Substrate Blank Wells: Add 50 µL of the 2X probe working solution.
-
Enzyme Blank Wells: Add 50 µL of assay buffer without the probe.
-
Add 50 µL of assay buffer to the Substrate Blank and Enzyme Blank wells.
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction:
-
Add 50 µL of the 2X enzyme working solution to the Test Wells and Enzyme Blank wells.
-
Mix gently by agitation.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Set the excitation wavelength to ~310 nm and the emission wavelength to ~340 nm (these values should be optimized based on the spectral properties of the released product).
-
Record the fluorescence intensity every 60 seconds for 30 minutes.
-
4.5. Data Analysis
-
Correct for Background: Subtract the average fluorescence of the blank wells (substrate blank and enzyme blank) from the test wells at each time point.
-
Determine Reaction Rate: Plot the corrected relative fluorescence units (RFU) against time (minutes). The initial, linear portion of this curve represents the reaction rate. Calculate the slope of this linear region (ΔRFU/min).
-
Calculate Enzyme Activity: To convert the rate from RFU/min to moles/min, a standard curve must be generated using known concentrations of the fluorescent product, 7-(1-Naphthyl)-7-oxoheptanoic acid. Enzyme activity can then be expressed in standard units (e.g., µmol/min/mg of enzyme).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical optimized parameters for an esterase assay using this system. These values serve as a starting point for experimental design.
| Parameter | Recommended Value | Rationale |
| Probe Concentration | 5-20 µM | Should be near the Km value to ensure sensitivity while maintaining linearity. |
| Enzyme Concentration | 1-10 nM | Dependent on specific activity; should provide a linear rate for >15 min. |
| Assay Buffer | 20 mM Tris, pH 8.0 | Optimal pH for many esterases; low background fluorescence. |
| Temperature | 37°C | Physiological temperature, often optimal for mammalian enzymes. |
| Excitation / Emission | 310 nm / 340 nm | Approximate wavelengths for a naphthyl fluorophore; must be empirically determined.[6] |
| DMSO Concentration | < 1% (v/v) | High concentrations of organic solvents can inhibit enzyme activity. |
Conclusion and Future Directions
7-(1-Naphthyl)-7-oxoheptanoic acid is a promising, though currently theoretical, platform for developing novel fluorogenic substrates for hydrolase enzymes. The protocols and rationale provided here offer a robust starting point for researchers to synthesize and validate new tools for enzyme activity studies.
Future work should focus on:
-
Synthesis and Characterization: Synthesizing ester and amide derivatives and fully characterizing their photophysical properties before and after enzymatic cleavage.
-
Optimization: Thoroughly optimizing assay conditions (pH, buffer components, substrate concentration) for specific enzymes.
-
Quencher Integration: Designing probes that incorporate a FRET quencher (e.g., Dabcyl) to create a more sensitive, low-background "turn-on" system.[10]
-
Live-Cell Imaging: Developing cell-permeable versions of the probe to monitor intracellular enzyme activity.
By exploring this chemical scaffold, the research community can expand the toolbox of available probes for sensitive and real-time enzyme analysis.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1)
- Vertex AI Search. (2026). Analytical Methods for Lipases Activity Determination: A Review.
- Vertex AI Search. (2026). Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Design and labeling mechanism of the fluorophosphonate probes used in....
- Vertex AI Search. (2026). Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis. ACS Infectious Diseases.
- Vertex AI Search. (2026). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Vertex AI Search. (2026). Fluorescence-Based Assays of Lipases, Phospholipases, and Other Lipolytic Enzymes.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Synthesis and Evaluation of Fluorogenic Substrates for Phospholipase D and Phospholipase C. PMC - NIH.
- Vertex AI Search. (2026). A New Fluorogenic Substrate for Granzyme B Based on Fluorescence Resonance Energy Transfer. MDPI.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Enzymatic Synthesis of Fluorescent Naphthol-Based Polymers.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Application Notes and Protocols: Heptanoic Acid in Enzyme Kinetics. Benchchem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Spectrum [Naphthalene].
- Vertex AI Search. (2026). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. PMC.
- Vertex AI Search. (2026). Enanthic acid. Wikipedia.
- Vertex AI Search. (2026). Naphthyl-azine – aggregation induced emission, reversible acidochromism, cyanide sensing and its application in intracellular imaging. RSC Publishing.
- Vertex AI Search. (2026). Cas 111-14-8,Heptanoic acid. lookchem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI.
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- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enanthic acid - Wikipedia [en.wikipedia.org]
- 9. Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
experimental setup for measuring fluorescence lifetime of 7-(1-Naphthyl)-7-oxoheptanoic acid
Application Note & Protocol
Measuring the Fluorescence Lifetime of 7-(1-Naphthyl)-7-oxoheptanoic acid using Time-Correlated Single Photon Counting (TCSPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorescence Lifetime
Fluorescence lifetime, the average time a fluorophore remains in its excited state before returning to the ground state, is an intrinsic property of a molecule. Unlike fluorescence intensity, which can be influenced by concentration and excitation power, the fluorescence lifetime is sensitive to the fluorophore's local microenvironment. This makes it a powerful tool for probing molecular interactions, conformational changes, and the chemical environment.[1] For a compound like 7-(1-Naphthyl)-7-oxoheptanoic acid, which possesses a naphthalene fluorophore, measuring its fluorescence lifetime can provide valuable insights into its binding to biomolecules, its aggregation state, and the polarity of its surroundings.[2][3] This application note provides a detailed protocol for measuring the fluorescence lifetime of 7-(1-Naphthyl)-7-oxoheptanoic acid using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and precise technique for lifetime measurements in the picosecond to microsecond range.[4][5][6]
Theoretical Background: The Principle of TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a statistical method that reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a pulsed excitation source.[4][5] The sample is excited by a high-repetition-rate pulsed laser, and the emitted photons are detected by a sensitive single-photon detector. The time difference between the laser pulse (START) and the detection of the first photon (STOP) is measured for millions of excitation cycles. A histogram of these time differences is then constructed, which represents the probability distribution of photon arrival times and thus mirrors the fluorescence decay of the sample.[5][7]
Experimental Design & Rationale
The experimental setup for TCSPC is designed to achieve high temporal resolution and sensitivity.[7][8] The choice of components is critical for accurate lifetime determination.
Core Instrumentation
A typical TCSPC setup consists of the following key components:
-
Pulsed Light Source: A picosecond pulsed diode laser or a mode-locked laser (e.g., Ti:Sapphire) is required. The excitation wavelength should be chosen to efficiently excite the naphthalene moiety of 7-(1-Naphthyl)-7-oxoheptanoic acid. Naphthalene derivatives typically absorb in the UV range, so an excitation source around 280-320 nm would be appropriate.[9] The pulse repetition rate should be selected to be significantly lower than the fluorescence decay rate to prevent the overlap of fluorescence decays from consecutive pulses.
-
Sample Chamber: A standard cuvette holder is used for liquid samples. For temperature-controlled measurements, a thermostatted cuvette holder is necessary.
-
Optics: Lenses are used to focus the excitation light onto the sample and to collect the emitted fluorescence. A long-pass or band-pass filter is crucial to block scattered excitation light from reaching the detector.
-
Monochromator (Optional): A monochromator can be placed before the detector to select a specific emission wavelength, which is useful for resolving multi-exponential decays or studying wavelength-dependent lifetime phenomena.
-
Single-Photon Detector: A highly sensitive and fast detector is essential. Photomultiplier tubes (PMTs) or single-photon avalanche diodes (SPADs) are commonly used.[8]
-
TCSPC Electronics: This includes a constant fraction discriminator (CFD) to generate precise timing signals, a time-to-amplitude converter (TAC) to measure the time difference between the START and STOP signals, and a multichannel analyzer (MCA) to build the decay histogram.[8]
Visualization of the TCSPC Workflow
Figure 1: Workflow of a TCSPC experiment for fluorescence lifetime measurement.
Detailed Experimental Protocol
This protocol outlines the steps for measuring the fluorescence lifetime of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Materials and Reagents
-
7-(1-Naphthyl)-7-oxoheptanoic acid: Purity should be confirmed by appropriate analytical techniques.
-
Solvent: A high-purity, spectroscopy-grade solvent is essential. The choice of solvent will influence the fluorescence lifetime.[2][10][11] Non-polar solvents like cyclohexane or dioxane, and polar aprotic solvents like acetonitrile or polar protic solvents like ethanol can be used to investigate solvent effects.
-
Reference Compound: A well-characterized fluorophore with a known, single-exponential lifetime in the same solvent is required for validating the instrument response function (IRF). Ludox® (colloidal silica) can be used as a scatterer to measure the IRF.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in the chosen solvent. The concentration should be high enough to allow for accurate dilution.
-
Working Solution: Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength. This low concentration helps to avoid inner filter effects and aggregation.
-
Degassing (Optional but Recommended): For solvents that readily dissolve oxygen, degassing the sample by bubbling with nitrogen or argon can prevent quenching of the fluorescence by molecular oxygen, which can shorten the measured lifetime.[12]
Instrument Setup and Calibration
-
Warm-up: Allow the laser and detector to warm up for at least 30 minutes to ensure stable operation.
-
Excitation and Emission Wavelengths: Set the excitation wavelength on the pulsed laser (e.g., 300 nm). Place the appropriate long-pass or band-pass filter in the emission path to block scattered excitation light (e.g., a 340 nm long-pass filter).
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of Ludox® in water or the solvent of choice).
-
Place the cuvette in the sample holder.
-
Acquire the IRF by collecting the scattered light at the excitation wavelength. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument. A good IRF should be narrow and clean.
-
-
Reference Lifetime Measurement:
-
Measure the fluorescence decay of a known reference compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, lifetime ~19 ns) to verify the accuracy of the setup and data analysis software.
-
Data Acquisition
-
Sample Measurement:
-
Replace the reference cuvette with the cuvette containing the 7-(1-Naphthyl)-7-oxoheptanoic acid solution.
-
Acquire the fluorescence decay data. The collection time should be sufficient to accumulate at least 10,000 counts in the peak channel of the decay curve to ensure good statistical accuracy.[8]
-
-
Background Measurement:
-
Acquire a decay curve for the pure solvent under the same experimental conditions. This background measurement is important for accurate data analysis, especially for samples with low quantum yields.
-
Data Analysis and Interpretation
The raw data from a TCSPC experiment is a histogram of photon counts versus time. To extract the fluorescence lifetime, this decay curve needs to be analyzed.
Deconvolution and Fitting
The measured fluorescence decay, D(t), is a convolution of the true fluorescence decay of the sample, F(t), with the instrument response function, IRF(t):
D(t) = IRF(t) * F(t)
To obtain the true fluorescence decay, a deconvolution process is performed. This is typically done using iterative reconvolution, where a theoretical decay model is convoluted with the measured IRF and the result is compared to the experimental data. The parameters of the theoretical model are adjusted until the best fit is achieved.[13]
Decay Models
The fluorescence decay of a sample can often be described by a sum of exponential terms:
I(t) = Σ αᵢ exp(-t/τᵢ)
where:
-
I(t) is the fluorescence intensity at time t.
-
αᵢ is the pre-exponential factor for the i-th component.
-
τᵢ is the fluorescence lifetime of the i-th component.
-
Single-Exponential Decay: A single lifetime component (τ) indicates a pure substance in a homogeneous environment.
-
Multi-Exponential Decay: The presence of multiple lifetime components (τ₁, τ₂, etc.) can indicate the presence of different fluorescent species, different conformations of the same molecule, or complex interactions with the environment.[14]
Goodness of Fit
The quality of the fit is assessed by statistical parameters such as the chi-squared (χ²) value, which should be close to 1.0 for a good fit, and by visual inspection of the weighted residuals.
Expected Results & Troubleshooting
The fluorescence lifetime of naphthalene derivatives can vary significantly depending on their substitution and the solvent environment, typically ranging from a few nanoseconds to tens of nanoseconds.[9][10][12][15]
| Parameter | Expected Range/Value | Potential Issues & Solutions |
| Excitation Wavelength | 280 - 320 nm | Low signal: Check the absorption spectrum of the compound to find the optimal excitation wavelength. |
| Emission Wavelength | > 340 nm | High background: Use a narrower band-pass filter or a monochromator to reduce scattered light. |
| Fluorescence Lifetime (τ) | 1 - 50 ns (for naphthalene derivatives) | Non-exponential decay: May indicate sample impurity, aggregation, or complex photophysics. Try different decay models. |
| Chi-squared (χ²) | 1.0 - 1.2 | Poor fit: Check the IRF measurement, ensure proper background subtraction, and consider more complex decay models. |
Conclusion
This application note provides a comprehensive guide to measuring the fluorescence lifetime of 7-(1-Naphthyl)-7-oxoheptanoic acid using TCSPC. By carefully following this protocol, researchers can obtain accurate and reproducible lifetime data, which can be a valuable parameter in a wide range of scientific and drug development applications. The sensitivity of fluorescence lifetime to the molecular microenvironment makes it a powerful tool for elucidating molecular interactions and dynamics.
References
-
MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]
-
arXiv. (2018). A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. Retrieved from [Link]
-
Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
-
PicoQuant. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for time-correlated single photon counting (TCSPC). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorescence decay times of naphthalene and naphthalene excimers. Retrieved from [Link]
-
Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]
-
Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?. Retrieved from [Link]
-
National Institutes of Health. (2021). A fluorescent calix[5]arene with naphthalene units at the upper rim exhibits long fluorescence emission lifetime without fluorescence quenching. Retrieved from [Link]
-
National Institutes of Health. (2023). Fluorescence lifetime tracking and imaging of single moving particles assisted by a low-photon-count analysis algorithm. Retrieved from [Link]
-
FLIM LABS S.r.l. (n.d.). TCSPC. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of the effective fluorescence lifetime of naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime decay pattern in different solvents. Retrieved from [Link]
-
MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
National Institutes of Health. (2026). Chemical fluorophores for fluorescence lifetime imaging. Retrieved from [Link]
-
ACS Publications. (n.d.). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. Retrieved from [Link]
-
bioRxiv. (2022). Live-cell fluorescence lifetime multiplexing using synthetic fluorescent probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence lifetime sorting reveals tunable enzyme interactions within cytoplasmic condensates. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of the naphth[1,2-d]imidazoles IM1-IM7. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-7-ethoxy-7-oxoheptanoic acid. Retrieved from [Link]
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- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 4. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 5. picoquant.com [picoquant.com]
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- 7. hepcat.ucsd.edu [hepcat.ucsd.edu]
- 8. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 9. A fluorescent calix[4]arene with naphthalene units at the upper rim exhibits long fluorescence emission lifetime without fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
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- 15. Fluorescence decay times of naphthalene and naphthalene excimers | Semantic Scholar [semanticscholar.org]
methods for conjugating 7-(1-Naphthyl)-7-oxoheptanoic acid to proteins
Application Note & Protocols
A Researcher's Guide to the Covalent Conjugation of 7-(1-Naphthyl)-7-oxoheptanoic Acid to Proteins
Introduction: The Rationale for Conjugation
In the fields of molecular biology, diagnostics, and therapeutics, the covalent attachment of small molecules to proteins is a foundational technique. This process, known as bioconjugation, allows for the precise modification of protein function, enabling applications such as fluorescent labeling, drug delivery, and the development of novel immunoassays. 7-(1-Naphthyl)-7-oxoheptanoic acid (NOHA) is a molecule of interest due to the unique properties conferred by its naphthyl group and its terminal carboxylic acid, which serves as a chemical handle for attachment.
This guide provides a comprehensive overview of the principles and detailed protocols for conjugating NOHA to proteins. We will focus on the most robust and widely used method: carbodiimide-mediated amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the chemical causality behind each step to ensure experimental success, reproducibility, and validation.
The Chemistry of Conjugation: Activating the Carboxyl Group
The core challenge in conjugating NOHA to a protein is forming a stable covalent bond between its terminal carboxylic acid (-COOH) and a suitable functional group on the protein. The most abundant and accessible targets on a protein's surface are the primary amines (-NH₂) found in the side chains of lysine residues and at the N-terminus.[1]
Direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under physiological conditions. Therefore, a "zero-length" crosslinker is required to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.[2][3] The most common and effective reagents for this purpose are carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[3][4]
The EDC/NHS Two-Step Mechanism
The conjugation process proceeds via a two-step mechanism that ensures high efficiency and control:
-
Activation: EDC reacts with the carboxyl group of NOHA to form a highly reactive but unstable O-acylisourea intermediate.[3][5] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) using a buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), that is free of competing carboxyl and amine groups.[3][6]
-
Stabilization and Coupling: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would reverse the activation.[3] To prevent this and increase the overall yield, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is added. NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[3][7] This amine-reactive ester can then be reliably reacted with the primary amines on the target protein at a physiological or slightly alkaline pH (7.2-8.5) to form a stable amide bond.[6][7]
This two-step approach is highly recommended as it minimizes the risk of unwanted protein-protein crosslinking, which can occur in a one-pot reaction where EDC might activate carboxyl groups on the protein itself (e.g., from aspartic or glutamic acid residues).[7][8]
Experimental Workflow and Chemical Mechanism
The overall process can be visualized as a sequence of activation, conjugation, and purification, leading to a well-characterized final product.
Caption: High-level workflow for the two-step conjugation of NOHA to proteins.
Caption: Chemical mechanism of EDC/Sulfo-NHS mediated amide bond formation.
Detailed Experimental Protocols
Protocol 1: Two-Step Covalent Conjugation (Recommended)
This method maximizes control and minimizes side reactions by activating NOHA first, then adding the protein.
A. Materials and Reagents
-
Target Protein: ≥95% purity, dissolved in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
7-(1-Naphthyl)-7-oxoheptanoic acid (NOHA): High purity solid.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or Bicarbonate Buffer, pH 8.3.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.[5]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[5]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve NOHA.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular-weight cutoff (MWCO).[5]
B. Step-by-Step Methodology
-
Prepare NOHA Stock Solution:
-
Dissolve NOHA in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Rationale: NOHA has limited aqueous solubility; an organic solvent ensures it is fully dissolved before addition to the aqueous reaction buffer.
-
-
Prepare Protein Solution:
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer (e.g., PBS) using a desalting column or dialysis.
-
Rationale: Extraneous amines will compete with the protein for reaction with the activated NOHA, drastically reducing conjugation efficiency.[8]
-
-
Activation of NOHA (Step 1):
-
In a microcentrifuge tube, combine the required volume of NOHA stock solution with Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use.[7]
-
Add EDC and Sulfo-NHS to the NOHA solution. A 2-10 fold molar excess of EDC and a 5-25 fold molar excess of Sulfo-NHS over NOHA is a good starting point for optimization.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Rationale: This allows for the efficient formation of the semi-stable Sulfo-NHS ester of NOHA.[2]
-
-
Conjugation to Protein (Step 2):
-
Add the activated NOHA solution directly to the protein solution in the Coupling Buffer. The final volume of organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
The molar ratio of activated NOHA to protein can range from 10:1 to 50:1. This must be optimized for your specific protein and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Rationale: The amine groups on the protein react with the NOHA-NHS ester to form stable amide bonds. The reaction is slower but more stable at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15 minutes at room temperature.
-
Rationale: Quenching with a high concentration of a primary amine (like Tris) deactivates any remaining NOHA-NHS esters, preventing further modification of the protein.[5]
-
-
Purification:
Protocol 2: One-Pot Conjugation
This simplified method is faster but carries a higher risk of creating protein-protein crosslinks. It is suitable for robust proteins where this is not a concern.
A. Methodology
-
Combine Reactants:
-
In a single tube, combine the protein (in Activation Buffer, pH 6.0), the desired amount of NOHA stock solution, and Sulfo-NHS.
-
-
Initiate Reaction:
-
Add freshly prepared EDC solution to the mixture to start the reaction.
-
-
Incubate:
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench and Purify:
-
Follow steps 5 and 6 from Protocol 1.
-
| Parameter | Two-Step Protocol | One-Pot Protocol | Rationale |
| Primary Goal | High control, minimal crosslinking | Speed and simplicity | The two-step method isolates the activation of the small molecule from the protein.[7] |
| Activation pH | 4.5 - 6.0 (MES Buffer) | 6.0 (MES Buffer) | Optimal pH for EDC-mediated carboxyl activation.[1][3] |
| Conjugation pH | 7.2 - 8.5 (PBS, Bicarbonate) | 6.0 (MES Buffer) | Higher pH is optimal for amine reactivity, but the one-pot must be a compromise. |
| Risk of Protein Crosslinking | Low | High | In a one-pot reaction, EDC can activate protein carboxyl groups (Asp, Glu).[8] |
| Overall Efficiency | Generally Higher | Can be lower | The two-step process with pH shift optimizes each reaction stage independently. |
Characterization and Validation
Confirming the successful synthesis of the NOHA-protein conjugate is a critical final step.
-
UV-Vis Spectroscopy: The naphthyl group of NOHA has a characteristic UV absorbance. By measuring the absorbance of the purified conjugate at the appropriate wavelength (e.g., ~280 nm or another peak unique to the naphthyl group) and the protein concentration (e.g., via a Bradford or BCA assay), one can estimate the average number of NOHA molecules per protein, known as the Degree of Labeling (DOL). However, this can be complicated by the protein's own absorbance at 280 nm.[11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the most definitive method. It provides the exact molecular weight of the conjugate.[11][12] The mass increase corresponds to the number of NOHA molecules attached, and the resulting spectrum can reveal the distribution of different species (e.g., proteins with 1, 2, 3, or more NOHA molecules).[13]
-
Chromatography (HPLC/HIC): Techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to assess the purity of the conjugate and often can separate species with different degrees of labeling.[13][14]
References
-
Gouch, T. H., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. [Link]
-
Zhang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
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Han, G., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
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Lu, Y., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. MDPI. [Link]
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ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. [Link]
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Zhang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [Link]
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S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. S. T. (2019). Examples of reactions used for conjugation to carboxylic acids. ResearchGate. [Link]
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Scott, C. (2010). Protein Conjugates. BioProcess International. [Link]
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Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. [Link]
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Bloemen, M., et al. (2012). The available carboxylic acid groups are activated with EDC-NHS... ResearchGate. [Link]
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Sam, S., et al. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. [Link]
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Application Note & Protocol: Monitoring the Cellular Uptake of 7-(1-Naphthyl)-7-oxoheptanoic acid
Introduction: Understanding the Significance
7-(1-Naphthyl)-7-oxoheptanoic acid is a unique molecule combining a fluorescent naphthyl moiety with a heptanoic acid chain. This structure presents a compelling tool for cell biology and drug development. The naphthyl group is an intrinsic fluorophore, allowing for direct visualization and quantification without the need for external labels that could alter molecular behavior.[1][2] The heptanoic acid tail, a medium-chain fatty acid, suggests a potential interaction with cellular transport machinery responsible for nutrient and drug influx, such as Fatty Acid Transport Proteins (FATPs) or Organic Anion-Transporting Polypeptides (OATPs).[3][4]
Monitoring the cellular uptake of this compound is critical for several reasons:
-
Drug Delivery: If this molecule or its derivatives are being developed as therapeutics, understanding their entry into target cells is paramount for assessing efficacy and optimizing delivery.
-
Tracer for Transporter Activity: The molecule can serve as a fluorescent substrate to study the function and inhibition of fatty acid and organic anion transporters, which are crucial in drug disposition and metabolism.[5][6]
-
Probing Cellular Metabolism: The rate of uptake can be an indicator of a cell's metabolic state, as the demand for fatty acids is often linked to cellular energy status.[7]
This guide provides a comprehensive framework for qualitatively and quantitatively assessing the cellular uptake of 7-(1-Naphthyl)-7-oxoheptanoic acid, and for elucidating its potential mechanisms of entry.
Principle of the Assays
The protocols herein leverage the intrinsic fluorescence of the 7-(1-Naphthyl)-7-oxoheptanoic acid's naphthyl group. Naphthalene and its derivatives typically exhibit excitation in the UV range (around 310-330 nm) and emission in the blue range (around 320-450 nm), though empirical determination is crucial.[8]
-
Fluorescence Microscopy will be used for qualitative and semi-quantitative analysis, providing spatial information on the compound's accumulation within the cell.[9]
-
Flow Cytometry will be employed for robust, high-throughput quantification of uptake across a large cell population, yielding statistically powerful data.[10][11]
-
Inhibitor Studies will be used in conjunction with flow cytometry to probe the mechanism of uptake, distinguishing between passive diffusion and specific, protein-mediated transport.[12][13]
Experimental Design & Key Considerations
A scientifically sound uptake study is a self-validating system. Before beginning, several parameters must be optimized for your specific cell line.
-
Determining Optimal Concentration and Time: It is critical to perform dose-response and time-course experiments. The goal is to find a concentration and incubation time that provide a robust fluorescent signal well above background but remain within the linear range of uptake, avoiding saturation of transporters or cellular toxicity.[14]
-
Vehicle Control: The compound must be dissolved in a solvent (e.g., DMSO). All experiments, including "untreated" controls, must contain an equivalent concentration of this vehicle to account for any effects of the solvent itself.
-
Temperature Control: Cellular transport is an active, energy-dependent process. Running a parallel experiment at 4°C, where active transport is significantly inhibited, is a crucial control to estimate the contribution of passive diffusion versus active transport.[15]
Protocol I: Qualitative Uptake Analysis by Fluorescence Microscopy
This protocol allows for the direct visualization of compound accumulation.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, or a line known to express specific OATPs or FATPs)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
7-(1-Naphthyl)-7-oxoheptanoic acid (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope with DAPI and UV/Blue filter sets
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare working solutions of 7-(1-Naphthyl)-7-oxoheptanoic acid in pre-warmed complete culture medium from the DMSO stock. Include a "vehicle only" control. (Rationale: Preparing fresh solutions in pre-warmed media prevents shocking the cells and ensures compound solubility.)
-
Treatment: Remove the old medium from the cells. Gently wash once with warm PBS. Add the prepared treatment media (or vehicle control) to the cells.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 30 minutes) at 37°C and 5% CO₂. For a 4°C control, place the dish in a cold room or on ice during this incubation.
-
Halting Uptake & Washing: To stop the uptake process, immediately place the dish on ice. Aspirate the treatment medium and wash the cells three times with ice-cold PBS. (Rationale: The cold temperature and rapid washing are critical to halt transport and remove any compound non-specifically bound to the cell exterior, ensuring the signal is from internalized molecules only.)[11]
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells twice with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei. Wash twice more with PBS. Add a drop of mounting medium and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the DAPI channel (for nuclei) and a channel appropriate for the naphthyl group (e.g., Ex: ~320nm, Em: ~420nm). Ensure exposure settings are consistent across all samples.
Protocol II: Quantitative Uptake Analysis by Flow Cytometry
This protocol provides a high-throughput method to quantify the mean fluorescence intensity (MFI) of a cell population, which is proportional to the amount of compound uptake.[16]
Materials:
-
Cells cultured in 12- or 24-well plates
-
Complete cell culture medium
-
7-(1-Naphthyl)-7-oxoheptanoic acid (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
FACS buffer (PBS + 1% BSA + 1 mM EDTA)
-
Flow cytometer equipped with a UV laser
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in multi-well plates to achieve ~80-90% confluency. Treat with the compound, vehicle control, and 4°C control as described in Protocol I (Steps 1-4).
-
Halting Uptake & Washing: After incubation, place the plate on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate for a few minutes at 37°C until cells detach. Immediately add 2-3 volumes of complete medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to 5 mL FACS tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold FACS buffer. Centrifuge again.
-
Resuspension for Analysis: Discard the supernatant and resuspend the final cell pellet in 300-500 µL of ice-cold FACS buffer. Keep tubes on ice and protected from light until analysis.
-
Flow Cytometry Analysis:
-
Set up the flow cytometer using an unstained cell sample to define the forward scatter (FSC) and side scatter (SSC) gates for the main cell population and to set the baseline fluorescence.
-
Run the vehicle control sample to account for any background autofluorescence.
-
Acquire data for all treated samples, collecting at least 10,000 events per sample within the defined gate.
-
Record the Mean Fluorescence Intensity (MFI) from the appropriate fluorescence channel for each sample.
-
Protocol III: Elucidating Uptake Mechanisms with Inhibitors
By using known inhibitors of transport pathways, one can infer the mechanism of entry. This protocol is an extension of Protocol II.
Rationale for Inhibitor Selection: The structure of 7-(1-Naphthyl)-7-oxoheptanoic acid suggests it may be a substrate for:
-
Organic Anion-Transporting Polypeptides (OATPs): These transporters are involved in the uptake of a wide range of drugs and endogenous compounds.[3][17]
-
Fatty Acid Transport Proteins (FATPs/SLC27): These proteins facilitate the uptake of long-chain fatty acids.[4][18]
Selected Inhibitors:
| Inhibitor | Target Pathway | Typical Working Conc. | Rationale |
|---|---|---|---|
| Probenecid | Organic Anion Transporters (OATs/OATPs) | 1-2 mM | A classic competitive inhibitor of OATs, blocking uptake of anionic drugs.[17] |
| Sulfobromophthalein (BSP) | OATPs | 10-50 µM | A well-characterized competitive substrate/inhibitor for multiple OATP isoforms.[3] |
| Phloretin | FATP, OATPs | 100-200 µM | A broader spectrum inhibitor affecting both fatty acid and some organic anion transport.[19] |
| Sodium Azide & 2-DG | Energy-Dependent Transport | 10 mM & 50 mM | These agents deplete cellular ATP, inhibiting all active transport processes.[15] |
Step-by-Step Methodology:
-
Pre-incubation with Inhibitors: Following cell seeding (Protocol II, Step 1), remove the culture medium. Add medium containing the desired inhibitor (or vehicle for the "no inhibitor" control) and pre-incubate for 30-60 minutes at 37°C. (Rationale: This step allows the inhibitor to exert its effect on the target transporters before the substrate is introduced.)[20]
-
Co-incubation: Without washing, add 7-(1-Naphthyl)-7-oxoheptanoic acid directly to the inhibitor-containing medium to reach the final desired concentration.
-
Proceed with Protocol II: Continue the experiment from Step 4 of Protocol II (Incubation, Washing, Harvesting, and Analysis).
-
Data Analysis: Compare the MFI of samples treated with inhibitors to the MFI of the "no inhibitor" control. A significant reduction in MFI suggests the involvement of the inhibited pathway.
Data Presentation and Interpretation
Data should be normalized to the control condition (37°C, no inhibitor), which is set to 100% uptake.
Table 1: Hypothetical Quantitative Uptake Data
| Condition | Temperature | Mean Fluorescence Intensity (MFI) | % Uptake (Relative to Control) |
|---|---|---|---|
| Untreated | 37°C | 50 | 0% |
| Vehicle Control | 37°C | 55 | - |
| Compound (Control) | 37°C | 1550 | 100% |
| Compound | 4°C | 350 | 20% |
| Compound + Probenecid | 37°C | 750 | 48% |
| Compound + BSP | 37°C | 680 | 43% |
| Compound + Phloretin | 37°C | 550 | 35% |
| Compound + NaN₃/2-DG | 37°C | 365 | 21% |
Interpretation of Hypothetical Data:
-
The significant drop in uptake at 4°C and with ATP depletion (NaN₃/2-DG) strongly indicates that ~80% of the uptake is an active, energy-dependent process.
-
The substantial inhibition by Probenecid and BSP suggests a major role for Organic Anion Transporters in the uptake.
-
The even stronger inhibition by Phloretin could imply that both FATPs and OATPs are involved, or that Phloretin is a more potent inhibitor of the relevant OATP in this cell line.
Visualization of Workflows and Pathways
Figure 2: Potential cellular uptake pathways and points of inhibition.
References
-
Hagenbuch, B., & Meier, P. J. (2004). Organic Anion Transporting Polypeptides of the OATP/SLC21 Family: Phylogenetic Classification as OATP/SLCO Superfamily, Substrate Specificity, and Biliary Excretion. Pflügers Archiv - European Journal of Physiology. [Link]
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Stahl, A. (2004). A current review of fatty acid transport proteins (SLC27). Pflügers Archiv - European Journal of Physiology. [Link]
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Pohl, J., Ring, A., Herrmann, T., & Stremmel, W. (2007). New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae. Proceedings of the Nutrition Society. [Link]
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Schwenk, R. W., Diraison, F., Ikezawa, M., et al. (2010). Phloretin inhibits cellular uptake of long-chain fatty acids and reduces triglycerides in primary hepatocytes. Biochemical and Biophysical Research Communications. [Link]
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Bonen, A., Luiken, J. J., & Glatz, J. F. (2002). Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
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Pal, T. (1998). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
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Enokizono, J., Kusuhara, H., & Sugiyama, Y. (2007). The role of organic ion transporters in drug disposition: an update. Molecular Pharmaceutics. [Link]
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Dos Santos, T., Varela, J., Lynch, I., Salvati, A., & Dawson, K. A. (2011). Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. PLoS ONE. [Link]
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Black, P. N., & DiRusso, C. C. (2006). Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Lipidology. [Link]
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Horvath, G., et al. (2011). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. [Link]
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Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics. [Link]
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Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. [Link]
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Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ProQuest. [Link]
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Smirnov, A., Solga, M. D., Lannigan, J., & Criss, A. K. (2019). High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry. Current Protocols in Cytometry. [Link]
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Torres, A. M. (2020). Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. International Journal of Molecular Sciences. [Link]
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An, G., & Lu, H. (2017). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta Pharmaceutica Sinica B. [Link]
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Cardman, J. C., et al. (2017). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology. [Link]
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Kim, H., et al. (2021). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. Journal of Visualized Experiments. [Link]
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Nishijima, N., et al. (2017). Nanoparticle Uptake Measured by Flow Cytometry. Springer Protocols. [Link]
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Shin, H., Kwak, M., Lee, T. G., & Lee, J. Y. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale. [Link]
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ASAP Parkinson's Disease. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. [Link]
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Lin, Y. H., et al. (2022). Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. Pharmaceutics. [Link]
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Baek, S., et al. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Analytical Chemistry. [Link]
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Southam, H. M., et al. (2017). Flow cytometry analysis of cellular uptake. ResearchGate. [Link]
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Bogart, L. K., et al. (2022). Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. Frontiers in Nanoscience and Nanotechnology. [Link]
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Snijder, B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]
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Gessner, I., et al. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Analytical and Bioanalytical Chemistry. [Link]
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Beddoes, C. M., et al. (2015). Quantifying Nanoparticle Cellular Uptake: Which Method is Best? Particle and Fibre Toxicology. [Link]
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Varkouhi, A. K., et al. (2011). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. Advanced Drug Delivery Reviews. [Link]
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Zhang, T., et al. (2021). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. Pharmaceutical Research. [Link]
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Snijder, B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Infoscience - EPFL. [Link]
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Wang, F., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine. [Link]
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Application Notes & Protocols: The Role and Utility of Naphthyl Derivatives in Modern Photodynamic Therapy Research
Introduction: Beyond the Porphyrin Ring
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic strategy for a variety of localized diseases, most notably cancer.[1][2][3] The modality is predicated on the interplay of three individually benign components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[2][4] Upon activation by light, the PS transfers energy to surrounding oxygen, generating cytotoxic reactive oxygen species (ROS) that induce localized cell death and vascular damage.[5][6][7]
While first-generation photosensitizers were dominated by porphyrin structures, the quest for enhanced efficacy has driven the exploration of novel chromophores.[8] Naphthyl derivatives, encompassing structures like naphthalimides and naphthalocyanines, have garnered significant attention in this pursuit. Their robust photophysical properties, including strong absorption in the red and near-infrared (NIR) regions—which allows for deeper tissue penetration—and high quantum yields of ROS production, position them as highly promising candidates for next-generation PDT.[1][8][9]
This guide provides an in-depth exploration of the application of naphthyl derivatives in PDT research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and data interpretation.
Chapter 1: The Photophysical Engine - Mechanism of Action
The efficacy of a PDT agent is fundamentally governed by its photophysical properties upon light absorption. The process is best visualized through a modified Jablonski diagram, which illustrates the electronic state transitions that culminate in the production of cytotoxic ROS.
Upon absorbing a photon of appropriate energy, the ground state photosensitizer (PS S₀) is elevated to an excited singlet state (PS S₁).[2] From this short-lived state, the molecule can return to the ground state via fluorescence or, more critically for PDT, undergo intersystem crossing (ISC) to a long-lived triplet state (PS T₁).[2] It is from this triplet state that the therapeutically relevant photochemistry occurs.
Caption: Modified Jablonski diagram for a photosensitizer.
The excited triplet state PS can initiate two primary types of photochemical reactions:
-
Type I Reaction: The PS directly transfers an electron or hydrogen atom to a substrate molecule (like lipids or proteins) or to molecular oxygen, forming radical ions and superoxide anions (O₂⁻•).[10] These species can further react to produce other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[10] Naphthalimide-based photosensitizers, in particular, can be engineered to favor this pathway, which is advantageous in the hypoxic environments often found in solid tumors.[11][12][13]
-
Type II Reaction: The PS transfers its energy directly to ground-state triplet molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂).[10] This is the predominant mechanism for many photosensitizers, including naphthalocyanines, due to its high efficiency in well-oxygenated tissues.[9]
The structural design of naphthyl derivatives plays a crucial role in dictating which pathway dominates. For instance, the incorporation of heavy atoms (like selenium or sulfur to replace carbonyl oxygen in naphthalimides) can enhance the rate of intersystem crossing, boosting the triplet state population and overall ROS generation.[8][12]
Chapter 2: Key Classes of Naphthyl-Based Photosensitizers
Naphthalocyanines (Ncs)
Naphthalocyanines are structural analogues of phthalocyanines, featuring an extended π-conjugation system due to the presence of fused benzene rings.[6] This extension results in a significant bathochromic (red) shift in their primary absorption band (Q-band) to the 750-800 nm range.[9]
Key Advantages:
-
Deep Tissue Penetration: The absorption in the NIR "phototherapeutic window" minimizes absorption by endogenous chromophores like hemoglobin and melanin, allowing light to penetrate deeper into tissues.[9]
-
High Extinction Coefficients: They absorb light very strongly, meaning a lower concentration of the drug is required for a therapeutic effect.[9]
-
High Singlet Oxygen Quantum Yield: Many metallated naphthalocyanines (e.g., with Zn(II) or Si(IV)) are potent generators of singlet oxygen.[9][14]
Challenges:
-
Aggregation: Their large, planar structure leads to strong aggregation in aqueous media, which quenches their photoactivity. This necessitates formulation strategies like encapsulation in liposomes or nanoparticles.[1][9]
Naphthalimides (NIs)
Naphthalimides are a versatile class of compounds known for their excellent photostability and tunable photophysical properties.[15] By modifying the substituents on the naphthalimide core, researchers can fine-tune their absorption/emission wavelengths, lipophilicity, and mechanism of ROS production.[12][15]
Key Advantages:
-
Structural Versatility: The ease of chemical modification allows for the rational design of photosensitizers with desired properties, such as targeting specific organelles (e.g., mitochondria or lysosomes) or favoring Type I mechanisms for hypoxic tumors.[8][12]
-
Two-Photon Absorption (TPA): Certain naphthalimide derivatives have been designed as two-photon photosensitizers, which can be activated by lower-energy NIR light, offering even deeper penetration and higher spatial precision.[11][12]
-
Fluorescent Traceability: Many naphthalimides are highly fluorescent, enabling their use in fluorescence-guided PDT where the drug's accumulation in the target tissue can be visualized before and during treatment.[16]
Challenges:
-
Shorter Wavelength Absorption: Traditionally, naphthalimides absorb at shorter wavelengths than naphthalocyanines. However, recent design strategies have successfully pushed their absorption into the red region of the spectrum.[12]
Table 1: Comparative Photophysical Properties of Naphthyl Derivatives
| Property | Naphthalocyanines (Typical) | Naphthalimides (Typical) | Rationale & Significance |
| λmax (Absorption) | 750 - 800 nm[9] | 400 - 650 nm[12][15] | Longer λ allows deeper tissue penetration for treating solid tumors. |
| Molar Extinction (ε) | > 10⁵ M⁻¹cm⁻¹[9] | 10⁴ - 10⁵ M⁻¹cm⁻¹ | High ε means efficient light absorption at low drug concentrations. |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate | Moderate to High[15] | A balance is needed; high fluorescence can compete with ISC but is useful for imaging. |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (e.g., ~0.3-0.6) | Variable (can be engineered) | Direct measure of Type II PDT efficacy. |
| Primary PDT Mechanism | Type II[10] | Type I / Type II (Tunable)[11][13] | Type I is advantageous in hypoxic tumors where O₂ is limited.[3] |
Chapter 3: Core Experimental Protocols
The following protocols provide a validated framework for the preclinical evaluation of novel naphthyl-based photosensitizers.
Protocol 1: In Vitro Photodynamic Efficacy Assessment
This protocol details the fundamental workflow for determining the light-dependent cytotoxicity of a new naphthyl derivative in a cancer cell line.
Caption: Workflow for in vitro photodynamic efficacy testing.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the chosen cancer cell line (e.g., HeLa, A549, MCF-7) in its recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Allow cells to adhere for 24 hours.[17]
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of the naphthyl derivative in a suitable solvent (e.g., DMSO) and then dilute it to final concentrations in the culture medium. Causality: The concentration range should be chosen based on preliminary tests or literature on similar compounds (e.g., 0.1 to 50 µM).
-
Remove the old medium from the cells and add the medium containing the PS. Incubate for a predetermined period (e.g., 4 to 24 hours). Causality: The incubation time allows for cellular uptake of the PS. This is a critical parameter to optimize for each new compound.[18]
-
-
Controls (Self-Validation):
-
Untreated Control: Cells with no PS and no light.
-
Light-Only Control: Cells with no PS, but exposed to the same light dose.
-
Dark Toxicity Control: Cells incubated with the highest concentration of PS but kept in the dark. Causality: This is crucial to ensure the compound is not cytotoxic without light activation, a primary requirement for a good PS.[2][17]
-
-
Irradiation:
-
After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular PS. Add fresh, phenol red-free medium. Causality: Phenol red can absorb light and interfere with the experiment.
-
Irradiate the cells using a light source (e.g., LED array or laser) with a wavelength matching the absorption maximum of the naphthyl derivative.[17]
-
The light dose (measured in J/cm²) is a product of power density (mW/cm²) and time. This must be precisely measured with a photometer before each experiment to ensure reproducibility.[19]
-
-
Viability Assessment (MTT Assay):
-
Incubate the cells for another 24 to 48 hours post-irradiation to allow for the progression of cell death pathways.[17]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Remove the MTT solution, add DMSO to dissolve the crystals, and measure the absorbance at ~570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC₅₀ (the concentration of PS required to kill 50% of cells at a given light dose).
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to visualize and quantify the generation of ROS inside cells following PDT.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well optical plates suitable for fluorescence microscopy or plate readers.
-
PS Incubation: Treat cells with the naphthyl derivative as described in Protocol 1.
-
Probe Loading:
-
After PS incubation and washing, load the cells with an ROS-sensitive fluorescent probe. A common choice is Singlet Oxygen Sensor Green (SOSG) for singlet oxygen or 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS (H₂O₂, •OH).[10][20]
-
Incubate with the probe according to the manufacturer's instructions (e.g., 5 µM H₂DCFDA for 30 minutes).
-
-
Irradiation & Detection:
-
Irradiate the cells with the appropriate wavelength and light dose.
-
Immediately following irradiation, measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope.[21] An increase in fluorescence intensity compared to controls indicates ROS production.
-
Causality: The signal can saturate over time due to the finite concentration of the sensor probe in the cells. Therefore, kinetic measurements during and immediately after irradiation are often most informative.[21][22]
-
Protocol 3: In Vivo Antitumor Efficacy Assessment
This protocol provides a general framework for evaluating the therapeutic efficacy of a naphthyl-based PS in a subcutaneous tumor model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for in vivo PDT efficacy studies.
Step-by-Step Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6 for syngeneic models with an intact immune system).[5]
-
Inject a suspension of cancer cells (e.g., 1 x 10⁶ CT26 or B16F10 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into control and treatment groups.[23][24]
-
Control Groups: (1) Saline + Light, (2) PS only (no light), (3) Saline only.
-
Treatment Group: Administer the naphthyl PS formulation via an appropriate route (typically intravenous injection). The dose is determined from prior pharmacokinetic studies.
-
Wait for a predetermined time (drug-light interval, DLI) to allow for preferential accumulation of the PS in the tumor tissue and clearance from healthy tissue. This is a critical parameter that must be optimized for each PS.[7]
-
Anesthetize the mice and irradiate the tumor area with a laser coupled to a fiber optic. The light dose should be consistent across all treated animals.[23][25]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of systemic toxicity.
-
The primary endpoint is typically a significant delay in tumor growth or complete tumor regression in the treated group compared to controls.
-
Conclusion and Future Outlook
Naphthyl derivatives represent a versatile and powerful platform for the development of advanced photosensitizers for photodynamic therapy. Their tunable photophysical properties and strong absorbance in the therapeutically relevant window address key limitations of earlier PS generations. Naphthalocyanines offer unparalleled depth of treatment, while the chemical flexibility of naphthalimides allows for the creation of "smart" agents that can be activated by specific tumor microenvironment triggers or can function in hypoxic conditions.[3][26] The protocols outlined in this guide provide a robust starting point for researchers to rigorously evaluate these promising compounds and unlock their full therapeutic potential.
References
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. In: Pogue, B.W., Lilge, L. (eds) Photodynamic Therapy. Methods in Molecular Biology, vol 2439. Humana, New York, NY. [Link]
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University of Toledo (2023). Detection of Reactive Oxygen Species during Photodynamic Therapy. In press. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. National Center for Biotechnology Information. [Link]
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Yuan, L., et al. (2016). Quantification of reactive oxygen species for photodynamic therapy. SPIE Digital Library. [Link]
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Hamblin, M. R. (2016). Animal models for photodynamic therapy (PDT). Bioscience Reports. [Link]
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Moro, C., & Rovaldi, C. (2013). The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy. National Center for Biotechnology Information. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. ResearchGate. [Link]
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Shopova, M., et al. (1999). Naphthalocyanine complexes as potential photosensitizers for photodynamic therapy of tumors. SPIE Digital Library. [Link]
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Shopova, M., et al. (1999). Naphthalocyanine complexes as potential photosensitizers for photodynamic therapy of tumors. National Center for Biotechnology Information. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. National Center for Biotechnology Information. [Link]
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University of Toledo (2023). Detection of Reactive Oxygen Species during Photodynamic Therapy. Semantic Scholar. [Link]
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Spagnul, C., et al. (2018). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. MDPI. [Link]
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Lo, P. C., & Ng, D. K. P. (2014). Phthalocyanine-Based Photosensitizers: More Efficient Photodynamic Therapy?. Taylor & Francis Online. [Link]
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Laranjo, M., et al. (2022). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. National Center for Biotechnology Information. [Link]
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University of Toledo (2023). Detection of Reactive Oxygen Species during Photodynamic Therapy. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Rational Design of Naphthalimide-Based Type I Two-Photon Photosensitizers for Photodynamic Therapy. ACS Publications. [Link]
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Zhang, Y., et al. (2024). Rational Design of Naphthalimide-Based Type I Two-Photon Photosensitizers for Photodynamic Therapy. ACS Publications. [Link]
-
Sharma, A., et al. (2018). An In Vitro Approach to Photodynamic Therapy. National Center for Biotechnology Information. [Link]
-
Abrahamse, H., & Choi, Y. (2015). Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy. National Center for Biotechnology Information. [Link]
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Staneva, D., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. National Center for Biotechnology Information. [Link]
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Jia, C., et al. (2015). A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity. Royal Society of Chemistry. [Link]
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Kiesslich, T., et al. (2019). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. National Center for Biotechnology Information. [Link]
-
Wang, K., et al. (2021). Naphthalimide-Based Type-I Nano-Photosensitizers for Enhanced Antitumor Photodynamic Therapy: H₂S Synergistically Regulates PeT and Self-Assembly. ResearchGate. [Link]
-
Wang, K., et al. (2021). Naphthalimide-Based Type-I Nano-Photosensitizers for Enhanced Antitumor Photodynamic Therapy: H₂S Synergistically Regulates PeT and Self-Assembly. ResearchGate. [Link]
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Szlasa, W., et al. (2023). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. National Center for Biotechnology Information. [Link]
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Sharma, A., et al. (2018). An In Vitro Approach to Photodynamic Therapy. The University of Queensland. [Link]
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Pogue, B. W., & Lilge, L. (Eds.). (2022). Photodynamic Therapy: Methods and Protocols. ResearchGate. [Link]
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Allison, R. R., & Moghissi, K. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. Clinical Endoscopy. [Link]
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Wang, K., et al. (2021). Naphthalimide-Based Type-I Nano-Photosensitizers for Enhanced Antitumor Photodynamic Therapy: H₂S Synergistically Regulates PeT and Self-Assembly. National Center for Biotechnology Information. [Link]
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Agostinis, P., et al. (2011). Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction. National Center for Biotechnology Information. [Link]
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Allison, R. R., & Moghissi, K. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. ResearchGate. [Link]
-
Rajaram, J., et al. (2023). The mechanism of photodynamic therapy (PDT) effects and a list of clinically approved Photosensitizers (PSs) with their excitation wavelengths and indications. ResearchGate. [Link]
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- 6. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid
Welcome to the technical support center for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid, which is typically achieved via a Friedel-Crafts acylation of naphthalene.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired product is a frequent challenge in Friedel-Crafts acylation reactions. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is crucial to handle the Lewis acid in a glovebox or under a steady stream of inert gas.
-
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because it complexes with the acylating agent and the resulting ketone product.
-
Solution: Use at least 2.5 equivalents of AlCl₃ when using an acid anhydride or dicarboxylic acid.[1] This ensures enough active catalyst is available to drive the reaction to completion.
-
-
Poor Quality Reagents: The purity of naphthalene and the acylating agent (e.g., pimelic anhydride or pimeloyl chloride) is critical. Impurities can interfere with the reaction.
-
Solution: Use freshly purified naphthalene. If using pimeloyl chloride, ensure it has not hydrolyzed by checking for the presence of HCl (fumes) or by IR spectroscopy. Consider synthesizing the acylating agent fresh if its quality is questionable.
-
-
Incorrect Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. A temperature that is too low may lead to a sluggish or incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.
-
Solution: Typically, the reaction is initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Issue 2: Formation of Multiple Products (Isomers)
The acylation of naphthalene can lead to a mixture of the α (1-) and β (2-) substituted products. The ratio of these isomers is influenced by reaction conditions.
Possible Causes & Solutions:
-
Solvent Effects: The choice of solvent plays a significant role in determining the regioselectivity of the acylation.
-
Solution: Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane tend to favor the formation of the 1-acylnaphthalene (α-substitution), which is the kinetically controlled product.[2][3] Polar solvents such as nitrobenzene can lead to the formation of the more thermodynamically stable 2-acylnaphthalene (β-substitution).[3][4] For the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid, a non-polar solvent is preferred.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable β-isomer through rearrangement of the initially formed α-isomer.[5]
-
Solution: To maximize the yield of the desired 1-substituted product, it is advisable to conduct the reaction at a lower temperature and for a shorter duration, closely monitoring its progress.
-
Issue 3: Difficulty in Product Purification
The crude product may be difficult to purify, often appearing as an oil or a sticky solid. This can be due to the presence of unreacted starting materials, isomeric byproducts, or decomposition products.
Possible Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the crude product will contain unreacted naphthalene and pimelic acid (if formed from the anhydride).
-
Solution: Before workup, check the reaction completion by TLC. If the reaction is stalled, consider adding more catalyst or extending the reaction time.
-
-
Formation of Aluminum Carboxylate Salts: The carboxylic acid group of the product will form a salt with the aluminum chloride, which can complicate the workup.
-
Solution: During the workup, the reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This will hydrolyze the aluminum salts and protonate the carboxylic acid, facilitating its extraction into an organic solvent.
-
-
Presence of Isomers: The similar polarity of the α and β isomers can make their separation by column chromatography challenging.
-
Solution: Optimize the reaction conditions to favor the formation of the desired α-isomer. For purification, a careful selection of the mobile phase for column chromatography is crucial. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) may be effective. Recrystallization from a suitable solvent can also be an effective purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective acylating agent for this synthesis?
Both pimeloyl chloride and pimelic anhydride can be used as the acylating agent. Pimeloyl chloride is generally more reactive, which can lead to shorter reaction times. However, it is also more sensitive to moisture. Pimelic anhydride is more stable and easier to handle, but may require slightly harsher reaction conditions (e.g., longer reaction times or slightly higher temperatures) to achieve a comparable yield.[1] The choice between the two often comes down to availability, purity, and the specific experimental setup.
Q2: Can I use a different Lewis acid catalyst?
While aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylation, other Lewis acids can also be employed. For more sensitive substrates or to achieve different selectivity, milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[2] However, these may require adjustments to the reaction conditions and may result in lower yields. In some cases, solid acid catalysts are being explored for their reusability and reduced environmental impact.
Q3: How can I improve the overall yield of the reaction?
To improve the yield, a systematic optimization of the reaction parameters is recommended.
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity, anhydrous reagents. | Prevents catalyst deactivation and side reactions. |
| Catalyst Loading | Use at least 2.5 equivalents of AlCl₃. | Ensures sufficient catalyst for complexation and reaction.[1] |
| Solvent | Use a non-polar solvent like 1,2-dichloroethane. | Favors the formation of the kinetic 1-acyl product.[2][3] |
| Temperature | Start at 0 °C and allow to warm to room temperature. | Controls the initial exotherm and minimizes side reactions.[1] |
| Reaction Monitoring | Use TLC to monitor the reaction progress. | Prevents prolonged reaction times that can lead to isomerization.[1] |
| Workup | Quench with ice and concentrated HCl. | Ensures complete hydrolysis of aluminum salts and protonation of the product.[1] |
Q4: Are there alternative synthetic routes to 7-(1-Naphthyl)-7-oxoheptanoic acid?
While Friedel-Crafts acylation is the most direct method, alternative multi-step routes could be considered, though they are generally more complex and may result in lower overall yields. One such possibility involves the preparation of a 1-naphthyl Grignard reagent followed by its reaction with a suitable electrophile derived from pimelic acid, such as 7-chloro-7-oxoheptanoic acid methyl ester.[1] However, the Grignard reagent's high reactivity can lead to compatibility issues.[1]
III. Experimental Workflow & Diagrams
Proposed Synthesis Pathway via Friedel-Crafts Acylation
The most direct route for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of naphthalene with pimelic anhydride.
Caption: General workflow for the synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Troubleshooting Workflow for Low Yield
A systematic approach to diagnosing and resolving low product yield.
Caption: Troubleshooting flowchart for low product yield.
IV. Detailed Experimental Protocol
Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid using Pimelic Anhydride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add naphthalene (1.0 eq) and pimelic anhydride (1.2 eq). Add anhydrous 1,2-dichloroethane to dissolve the reactants.
-
Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 8-10 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford 7-(1-Naphthyl)-7-oxoheptanoic acid.
V. References
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. Available at: [Link]
-
Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99. Available at: [Link]
-
Baddeley, G. (1949). The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]
-
Begni, F., Gullo, F., Paul, G., et al. (2022). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Inorganica Chimica Acta, 543, 121168. Available at: [Link]
-
Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. Available at: [Link]
-
(PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ResearchGate. Available at: [Link]
-
US Patent 3234286A, Acetylation of naphthalenes. Google Patents. Available at:
-
CN Patent 1587248A, Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents. Available at:
-
US Patent 11230524B2, Myocyte enhancer factor 2 (MEF2) modulators. Google Patents. Available at:
-
EP Patent 0196805A1, Acylation of naphthalenes. Google Patents. Available at:
-
Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids. ResearchGate. Available at: [Link]
-
A simple and efficient one-pot route for the synthesis of 7-aryl-1,7a-dimethyl-2-phenyl-5-selenoxo-1,2,5,7a-tetrahydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones | Request PDF. ResearchGate. Available at: [Link]
Sources
Technical Support Center: 7-(1-Naphthyl)-7-oxoheptanoic Acid Experiments
Welcome to the technical support center for 7-(1-Naphthyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
I. Synthesis and Reaction Issues: Friedel-Crafts Acylation
The most common synthetic route to 7-(1-Naphthyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of naphthalene with a pimelic acid derivative. This section addresses the challenges you might face during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Question: My Friedel-Crafts acylation reaction is giving a very low yield or no product at all. What are the potential causes?
Answer: A low or zero yield in a Friedel-Crafts acylation can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction flask, solvent, or reagents will react with and deactivate the catalyst. This is often the primary reason for reaction failure.
-
Inactive Catalyst: The AlCl₃ may be old or may have been improperly stored, leading to its deactivation.
-
Poor Quality Naphthalene: The purity of naphthalene is crucial. The presence of deactivating impurities can inhibit the reaction.
-
Insufficient Reaction Temperature or Time: The reaction may not have been heated enough or for a sufficient duration to proceed to completion. Friedel-Crafts acylations often require an initial period at a lower temperature followed by heating to drive the reaction.
-
Substrate Deactivation: While naphthalene is an activated aromatic system, any strongly deactivating substituents on the naphthalene ring (if using a derivative) will hinder the electrophilic substitution.[1][2]
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 7-(1-Naphthyl)-7-oxoheptanoic acid?
Answer: The formation of multiple products is a known challenge in Friedel-Crafts reactions and can arise from a few key issues:
-
Polysubstitution: The product, an aryl ketone, is less reactive than the starting naphthalene, which generally prevents further acylation.[2] However, under harsh conditions (e.g., high temperature, excess acylating agent), polysubstitution can occur.
-
Isomer Formation: Friedel-Crafts acylation of naphthalene can potentially yield two isomers: the 1-substituted (alpha) and the 2-substituted (beta) product. The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent and temperature. Acylation at the 1-position is generally favored under kinetically controlled conditions.
-
Rearrangement of the Acylium Ion: While less common for acylium ions compared to carbocations in Friedel-Crafts alkylations, rearrangements are theoretically possible, though unlikely in this specific synthesis.[3][4]
Troubleshooting Guide: Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in the reaction setup. 2. Inactive Lewis acid catalyst (e.g., AlCl₃). 3. Insufficient reaction temperature or time. 4. Impure starting materials. | 1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. 2. Use a fresh, unopened container of anhydrous AlCl₃. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 4. Use high-purity naphthalene and ensure the acylating agent is not degraded. |
| Formation of Multiple Products (Isomers/Byproducts) | 1. Reaction conditions favoring polysubstitution. 2. Lack of regioselectivity. 3. Side reactions due to impurities. | 1. Use a stoichiometric amount of the acylating agent relative to naphthalene. Avoid excessively high reaction temperatures. 2. To favor the 1-substituted product, use a non-polar solvent like 1,2-dichloroethane or nitrobenzene at lower temperatures. 3. Purify starting materials before the reaction. |
| Reaction Mixture Turns Dark/Polymerizes | 1. Reaction temperature is too high. 2. Presence of highly reactive impurities. | 1. Maintain careful temperature control, especially during the addition of the catalyst. Use an ice bath to manage the initial exothermic reaction. 2. Ensure the purity of all reagents. |
Experimental Protocol: Synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid
This protocol is a general guideline. Optimization may be required.
-
Preparation of the Acylating Agent: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add pimelic acid (1.0 eq). Slowly add thionyl chloride (1.1 eq) at room temperature. Heat the mixture to 60-70 °C for 1-2 hours until the evolution of HCl and SO₂ gas ceases. The resulting pimeloyl chloride can be used directly or purified by distillation under reduced pressure.
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add naphthalene (1.0 eq) and an anhydrous solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise to the stirred naphthalene solution, ensuring the temperature does not exceed 10 °C.
-
Addition of Acylating Agent: Add the prepared pimeloyl chloride (1.0 eq) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of naphthalene.
-
Work-up: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
II. Purification Challenges
After the work-up, the crude product often contains unreacted starting materials, isomers, and other byproducts. This section provides guidance on purifying 7-(1-Naphthyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Question: My crude product is an oil and will not crystallize. How can I purify it?
Answer: An oily product is a common issue, especially if impurities are present that inhibit crystallization.
-
Purity: The presence of even small amounts of impurities can significantly lower the melting point and prevent crystallization. The first step should always be to assess the purity of the crude product by TLC or ¹H NMR.
-
Residual Solvent: Ensure that all solvents from the work-up have been thoroughly removed under high vacuum.
-
Purification Technique: If the product is an oil due to impurities, column chromatography is the most effective method for purification.[5] After chromatography, the purified fractions containing the desired product are more likely to crystallize upon solvent removal and trituration.
Question: I am having difficulty separating the product from a close-running impurity on a TLC plate. What should I do?
Answer: When impurities have similar polarities to the product, separation can be challenging.
-
Solvent System Optimization: Systematically vary the solvent system for your TLC and column chromatography. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Try different ratios to maximize the separation (ΔRf). Adding a small amount of a third solvent with a different polarity (e.g., dichloromethane) can sometimes improve separation.
-
Column Chromatography Technique: Use a longer column and a finer mesh silica gel for better resolution. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also be effective.
Troubleshooting Guide: Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an Oily Residue | 1. Presence of impurities inhibiting crystallization. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Dry the product under high vacuum for an extended period. |
| Difficulty in Crystallization after Chromatography | 1. The compound may have a low melting point. 2. Incorrect choice of recrystallization solvent. | 1. Try cooling the concentrated solution in a dry ice/acetone bath to induce crystallization. Scratch the inside of the flask with a glass rod. 2. Perform a systematic search for a suitable recrystallization solvent or solvent pair (e.g., hexane/ethyl acetate, toluene). |
| Co-eluting Impurities in Column Chromatography | 1. Suboptimal solvent system. 2. Overloading the column. | 1. Optimize the mobile phase using TLC. Test various solvent mixtures to achieve better separation. 2. Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:50 to 1:100 ratio by weight). |
General Purification Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
III. Compound Handling and Storage
Proper handling and storage are essential to maintain the integrity of 7-(1-Naphthyl)-7-oxoheptanoic acid for subsequent experiments.
Frequently Asked Questions (FAQs)
Question: What are the best solvents for dissolving 7-(1-Naphthyl)-7-oxoheptanoic acid?
Answer: The solubility of a compound is determined by its polarity. 7-(1-Naphthyl)-7-oxoheptanoic acid has a large non-polar naphthyl group and a polar carboxylic acid group.
-
Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF).
-
Polar Protic Solvents: It should have some solubility in polar protic solvents like methanol and ethanol.[6]
-
Non-Polar Solvents: It is likely to have low solubility in non-polar solvents such as hexane and petroleum ether.[7]
-
Aqueous Solutions: The carboxylic acid group will be deprotonated in a basic aqueous solution (e.g., aqueous NaHCO₃ or NaOH), rendering the compound water-soluble as its carboxylate salt. It will be largely insoluble in acidic or neutral water.[7]
Qualitative Solubility Table
| Solvent | Predicted Solubility |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Moderately Soluble |
| Water (neutral) | Insoluble |
| Aqueous NaOH | Soluble |
| Hexane | Insoluble |
Question: Are there any stability issues I should be aware of? How should I store the compound?
Answer: While 7-(1-Naphthyl)-7-oxoheptanoic acid is a relatively stable molecule, proper storage is important to prevent degradation over time.
-
Light and Air Sensitivity: Like many aromatic compounds, prolonged exposure to light and air can lead to gradual decomposition.
-
Moisture: The carboxylic acid group is hygroscopic.
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., 4 °C or -20 °C).[8]
References
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). [Link]
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Analytical Methods. Published on 28 June 2013. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015-07-18). [Link]
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Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
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Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
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Reddit. 7-oxooctanoic acid synthesis. (2021-06-08). [Link]
- Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2)
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
National Institutes of Health. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem. [Link]
-
LookChem. Cas 13672-47-4,7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview. [Link]
-
National Institutes of Health. Instability of 7-aminoclonazepam in frozen storage conditions - PMC. (2018-07-26). [Link]
-
Scribd. Experiment 7: Solubility Classification. [Link]
- Google Patents.
- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)
-
Chemistry LibreTexts. 4.4 Solubility. (2019-06-05). [Link]
- Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
-
YouTube. Solubility Curves and Practice Problems. (2023-06-12). [Link]
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- 8. 7-(tert-Butoxy)-7-oxoheptanoic acid | 1469894-57-2 [sigmaaldrich.com]
optimizing the signal-to-noise ratio of 7-(1-Naphthyl)-7-oxoheptanoic acid fluorescence
Technical Support Center: Optimizing 7-(1-Naphthyl)-7-oxoheptanoic Acid Fluorescence
Welcome to the technical support center for 7-(1-Naphthyl)-7-oxoheptanoic acid. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize the signal-to-noise ratio in your fluorescence experiments. Our goal is to provide you with the scientific rationale behind each recommendation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling and properties of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Q1: What are the expected spectral properties of 7-(1-Naphthyl)-7-oxoheptanoic acid?
A1: While specific data for this exact compound is not extensively published, we can infer its properties from the naphthalimide chromophore. Naphthalimide derivatives are known for their sensitivity to the local environment.[1][2] The naphthyl group typically excites in the ultraviolet (UV) range, with emission in the blue-green region of the visible spectrum. However, the exact excitation and emission maxima are highly dependent on solvent polarity and pH due to the carboxylic acid moiety.[3][4][5][6][7] We recommend performing an initial experiment to determine the optimal excitation and emission wavelengths in your specific experimental buffer.
Q2: How should I prepare and store a stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid?
A2: Due to the carboxylic acid group and the largely hydrophobic naphthyl ring, solubility can be a key consideration. For a concentrated stock solution, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The carboxylic acid group may allow for some solubility in aqueous buffers with an adjusted pH (e.g., slightly basic).
For storage, stock solutions in anhydrous DMSO or DMF should be stored at -20°C, protected from light to prevent photobleaching.[8][9] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What factors can influence the fluorescence quantum yield of this compound?
A3: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is influenced by several factors:
-
Solvent Polarity: Naphthalimide-based dyes often exhibit strong solvatochromism, where the emission spectra and intensity change with the polarity of the solvent.[1][2][10][11]
-
pH: The protonation state of the carboxylic acid group can affect the electronic properties of the molecule and, consequently, its fluorescence.
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen, heavy metal ions, and iodide ions, can decrease fluorescence intensity through a process called quenching.[12][13][14][15]
-
Temperature: Higher temperatures can increase the likelihood of non-radiative decay pathways, leading to a decrease in fluorescence.[14]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during fluorescence measurements with 7-(1-Naphthyl)-7-oxoheptanoic acid.
Problem: Weak or No Fluorescence Signal
A weak or absent signal is a common issue that can often be resolved through systematic troubleshooting.
Q: My fluorescence intensity is much lower than expected. What are the possible causes and solutions?
A: A low signal can stem from several factors, ranging from instrument settings to sample preparation.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incorrect Instrument Settings | The excitation and emission wavelengths may not be optimal for your experimental conditions. The detector gain might be set too low. | Solution: Perform excitation and emission scans to determine the peak wavelengths in your specific buffer. Gradually increase the detector gain, being mindful not to saturate the detector.[16] |
| Low Concentration | The concentration of the fluorophore may be below the detection limit of the instrument. | Solution: Prepare a dilution series of your compound to determine the linear range of detection and ensure your experimental concentration is appropriate. |
| Degradation of the Compound | The fluorophore may have degraded due to improper storage or handling, such as prolonged exposure to light. | Solution: Use a fresh aliquot of your stock solution. If the problem persists, consider preparing a new stock solution from the solid compound. Always store solutions protected from light.[8] |
| Fluorescence Quenching | Components in your sample buffer or contaminants may be quenching the fluorescence signal.[13][14] | Solution: Review your buffer composition for known quenchers (e.g., heavy metals, iodide).[12][14] Consider purifying your sample or using a different buffer system. Dissolved oxygen is a common quencher; de-gassing your buffer may improve the signal.[15] |
| pH Effects | The pH of your buffer may be influencing the protonation state of the carboxylic acid, leading to a non-fluorescent form of the molecule. | Solution: Measure the pH of your sample and consider testing a range of pH values to find the optimal condition for fluorescence. |
Workflow for Diagnosing Low Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Problem: High Background Fluorescence
High background can mask your true signal, significantly reducing the signal-to-noise ratio.
Q: I'm observing a high background signal in my negative controls. How can I reduce it?
A: High background can originate from your sample (autofluorescence), the buffer components, or the instrumentation.[17][18][19][20]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Autofluorescence | Biological samples, such as cells or proteins, can have intrinsic fluorescence.[18][20] | Solution: If possible, measure the fluorescence of an unstained sample to quantify the level of autofluorescence. Consider using spectral unmixing if your instrument supports it. Choosing longer excitation and emission wavelengths can sometimes reduce autofluorescence, as it is often more pronounced in the blue-green region.[18] |
| Contaminated Buffers or Solvents | Impurities in your buffers or solvents can be fluorescent. | Solution: Use high-purity, spectroscopy-grade solvents and reagents. Prepare fresh buffers and filter them if necessary. Run a buffer blank to check for background fluorescence.[16] |
| Dirty Cuvettes or Plates | Residual fluorescent material on your labware can contribute to high background. | Solution: Thoroughly clean cuvettes with appropriate solvents. For plate-based assays, use black-walled, clear-bottom plates designed for fluorescence to minimize well-to-well crosstalk and background.[16][19] |
| Instrumental Noise | Electronic noise from the detector (dark current) or stray light can increase background. | Solution: Ensure the instrument is properly warmed up. For microscopy, work in a darkened room to minimize stray light. Adding additional emission or excitation filters can help reduce background noise.[21] |
Key Factors in Signal-to-Noise Ratio
Caption: Factors influencing the signal-to-noise ratio in fluorescence measurements.
Problem: Signal Instability (Photobleaching)
A fluorescent signal that decreases over time during measurement is a classic sign of photobleaching.
Q: My fluorescence signal fades quickly when I expose my sample to the excitation light. What is happening and how can I prevent it?
A: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[8][9][22][23]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| High Excitation Intensity | Intense light from the excitation source (e.g., laser, lamp) accelerates the rate of photobleaching.[8][9] | Solution: Reduce the excitation intensity to the lowest level that still provides an adequate signal. Use neutral density filters to attenuate the light source.[8] |
| Prolonged Exposure Time | The longer the sample is illuminated, the more photobleaching will occur.[8][9] | Solution: Minimize the exposure time. For microscopy, find the area of interest using transmitted light before switching to fluorescence.[8] For plate reader assays, reduce the integration time per well. |
| Presence of Reactive Oxygen Species (ROS) | The interaction of the excited fluorophore with molecular oxygen can generate ROS, which then destroy the fluorophore.[9] | Solution: Use commercially available antifade mounting media for microscopy applications, as these often contain ROS scavengers.[8][18] De-gassing the buffer can also help by reducing the concentration of dissolved oxygen. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a working solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in your experimental buffer at a concentration expected to give a strong signal (e.g., 1-10 µM).
-
Set your fluorometer to emission scan mode.
-
Perform an initial excitation at a wavelength based on the expected properties of the naphthyl group (e.g., 340 nm).
-
Scan the emission across a broad range (e.g., 360-600 nm) to find the wavelength of maximum emission (λ_em).
-
Set the emission monochromator to the determined λ_em.
-
Switch the fluorometer to excitation scan mode.
-
Scan the excitation wavelengths (e.g., 280-400 nm) to find the wavelength of maximum excitation (λ_ex).
-
Repeat steps 4 and 7 once more with the newly found λ_ex and λ_em to confirm the true maxima.
Protocol 2: Preparing a Standard Dilution Series
-
Prepare a high-concentration stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in an appropriate solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions in your final experimental buffer. For example, to create a 100 µM solution, dilute 10 µL of the 10 mM stock into 990 µL of buffer.
-
Perform serial dilutions from the 100 µM solution to generate a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
Include a buffer blank (0 µM) to measure the background fluorescence.
-
Measure the fluorescence intensity of each dilution using the optimal excitation and emission wavelengths determined in Protocol 1.
-
Plot fluorescence intensity vs. concentration to determine the linear range of your assay.
References
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
-
Immudex. (n.d.). The Fluorescence Signal is Too Low. Retrieved from [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low Fluorescent Protein Expression. Retrieved from [Link]
-
Olympus. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]
-
PubMed. (n.d.). Live-cell fluorescence imaging. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]
-
FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
PLOS One. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
NIH. (n.d.). Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. Retrieved from [Link]
-
Semrock. (n.d.). Optimizing Signal Clarity in Flow Cytometry Optics. Retrieved from [Link]
-
MDPI. (n.d.). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Retrieved from [Link]
-
Coconote. (2025, May 26). Influence of Solvent on Fluorescence Emission. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
NIH. (n.d.). Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence. Retrieved from [Link]
-
ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Retrieved from [Link]
-
NIH. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from [Link]
-
AxisPharm. (2024, September 26). What is fluorescence quenching? Retrieved from [Link]
-
NIH. (2018, June 20). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Fluorescence Quenching for Assessing the Importance of Interactions between Nonpolar Organic Pollutants and Dissolved Organic Matter. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
NIH. (2020, January 14). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Retrieved from [Link]
-
The University of Sheffield. (2023, July 19). The synthesis and fluorescence properties of some substiuted naphthalimides. Retrieved from [Link]
-
SpringerLink. (2023, July 5). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Retrieved from [Link]
-
ResearchGate. (n.d.). Quenching parameters for naphthalimides in solvent/water mixtures. Retrieved from [Link]
- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]
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- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
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Technical Support Center: Synthesis of 7-Oxoheptanoic Acid Derivatives
Welcome to the technical support center for the synthesis of 7-oxoheptanoic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered during synthesis. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction
7-Oxoheptanoic acid and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and byproduct formation to purification difficulties. This guide provides a structured approach to understanding and overcoming these common hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield in the Oxidation of 7-Hydroxyheptanoic Acid or its Esters
Q: I am attempting to oxidize a 7-hydroxyheptanoic acid ester to the corresponding 7-oxo derivative, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in this oxidation step are a frequent issue and can stem from several factors. Let's break down the potential culprits and their solutions.
Causality and Solutions:
-
Incomplete Reaction: The oxidation may not be proceeding to completion.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your oxidizing agent to the substrate are critical.
-
Troubleshooting: Ensure accurate measurement of all reagents. An excess of the oxidant can sometimes lead to over-oxidation or degradation of the product, while an insufficient amount will result in an incomplete reaction. It is advisable to perform small-scale experiments to optimize these ratios.
-
-
Catalyst Inactivity: If you are employing a catalytic oxidation method, the catalyst's effectiveness is paramount.
-
Troubleshooting: Ensure the catalyst is fresh and has been stored under the recommended conditions to prevent deactivation. For instance, in reactions utilizing hydrogen peroxide with a metal catalyst, the pH of the medium can significantly influence catalytic activity and selectivity, with a moderately basic environment often being optimal.[2]
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product.
-
Troubleshooting: Over-oxidation to a dicarboxylic acid is a common side reaction.[2] Careful control of the oxidant addition rate and maintaining the optimal reaction temperature can minimize this. The choice of a selective oxidant is also crucial.
-
Problem 2: Significant Byproduct Formation
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I identify and minimize them?
A: Byproduct formation is a common challenge, especially when scaling up reactions.[3] Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Prevention Strategies:
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Dicarboxylic Acid (e.g., Pimelic Acid) | Over-oxidation of the aldehyde intermediate or the starting alcohol. | Use a milder, more selective oxidizing agent. Control the stoichiometry of the oxidant and the reaction temperature carefully.[2] |
| Lactone | Acid-catalyzed intramolecular cyclization of the keto acid.[4] | Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid strong acidic conditions for prolonged periods. |
| Unreacted Starting Material | Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time. | Monitor the reaction to completion (TLC/HPLC). Optimize reaction time and temperature. Ensure adequate stoichiometry of the oxidizing agent.[1] |
Workflow for Minimizing Byproducts:
Caption: Workflow for minimizing byproduct formation.
Problem 3: Difficulties in Purification
Q: I am struggling to purify my 7-oxoheptanoic acid derivative. Column chromatography is not providing good separation, and I'm experiencing product loss.
A: Purification can indeed be challenging due to the similar polarities of the desired product and certain byproducts.[4]
Purification Strategies and Troubleshooting:
-
Initial Work-up: A thorough aqueous work-up is the first line of defense.
-
Protocol: After the reaction, quench it appropriately. Use a separating funnel to perform extractions.[5] A wash with a mild base like sodium bicarbonate (NaHCO₃) solution can help remove unreacted acidic starting materials or acidic byproducts.[5] Follow this with a brine wash to remove residual water.
-
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems to improve separation. A gradual gradient elution can be more effective than an isocratic one. Adding a small percentage of acetic acid to the eluent can sometimes improve the peak shape of carboxylic acids on silica gel.[6]
-
Silica Gel: Ensure you are using an appropriate grade of silica gel for your scale.
-
-
Alternative Purification Methods:
-
Distillation: If your product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[5][7]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[4] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are some common starting materials for the synthesis of 7-oxoheptanoic acid?
A1: Common synthetic routes start from precursors like pimelic acid, cycloheptanone, or through the oxidation of 7-hydroxyheptanoic acid.[8][9][10] Another approach involves the ozonolysis of 1-methylcyclohexene.[1] Grignard reactions with reagents like diethyl oxalate have also been employed.[11]
Q2: I am considering a Grignard-based synthesis. What are the critical parameters to control?
A2: When using a Grignard reagent, for instance, by reacting a suitable halo-precursor with magnesium, it is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water.[12] The reaction is often initiated in an ether solvent like diethyl ether or tetrahydrofuran (THF).[11][12] The temperature should also be carefully controlled, especially during the addition of the electrophile, to prevent side reactions.
Q3: My final product is an intractable oil or gum. What could be the issue?
A3: This is often due to the presence of residual solvent or low molecular weight impurities.[1] Ensure complete removal of the solvent under high vacuum. If impurities are the cause, an optimized purification strategy as described in "Problem 3" should be employed.
Q4: Can I use a one-pot synthesis for 7-oxoheptanoic acid derivatives?
A4: While one-pot syntheses can be efficient, they require careful planning and optimization to avoid incompatible reagents and conditions. For example, a one-pot oxidation followed by esterification might be feasible, but the conditions for each step must be compatible. It is generally advisable to perfect each step individually before attempting a one-pot procedure.
Logical Relationship of Synthetic Steps:
Caption: Logical flow of a typical synthesis.
References
- Vertex AI Search. (2023, August 15). Buy 7-Hydroxyheptanoic acid | 3710-42-7.
- PrepChem.com. Synthesis of 7-cyano-5-oxoheptanoic acid.
- BenchChem. Technical Support Center: High-Purity (3R)-3-Isopropenyl-6-oxoheptanoic Acid.
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Wikipedia. Pimelic acid.
- MedchemExpress.com.
- Wikipedia. Pimelic acid.
- BenchChem. Technical Support Center: Synthesis of 6-Oxoheptanoic Acid.
- Science Ready.
- Eureka | Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
- BenchChem. Navigating the Challenges of Scaling Up 6-Mercaptohexanoic Acid Synthesis: A Technical Support Guide.
- Phelps, I. K., & Eddy, E. A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 7-Hydroxyheptanoic acid | 3710-42-7 [smolecule.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. prepchem.com [prepchem.com]
- 7. ajsonline.org [ajsonline.org]
- 8. Pimelic acid [medbox.iiab.me]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pimelic acid - Wikipedia [en.wikipedia.org]
- 11. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 12. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation of Naphthalene Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Friedel-Crafts acylation of naphthalene derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and desired regioselectivity.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during experimentation. Each answer provides a diagnosis of the potential causes and a step-by-step guide to remediation.
Q1: My reaction yield is critically low, or the reaction failed entirely. What are the most common causes and how can I fix this?
Low conversion is a frequent challenge in Friedel-Crafts acylation. The root cause often lies in one of five key areas: catalyst activity, catalyst quantity, substrate reactivity, reagent purity, or reaction temperature.[1][2][3]
Causality and Remediation Strategy:
-
Catalyst Inactivity (Moisture Sensitivity): Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Acylating agents should be of the highest purity or freshly distilled.
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or more) of the Lewis acid.[2][4] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4]
-
Solution: Use at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent). For substrates with other Lewis basic sites, even higher loadings may be necessary.
-
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your naphthalene derivative contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too "electron-poor" to react.[1][5]
-
Solution: This is a fundamental limitation. If possible, consider performing the acylation before introducing the deactivating group. Alternatively, more forcing conditions (higher temperature, stronger Lewis acid) may be required, but often with the penalty of side reactions.
-
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at 0°C or room temperature, while others require heating to overcome the activation energy.[1][2] However, excessively high temperatures can promote decomposition or side reactions.[2]
-
Solution: Start with established literature conditions for a similar substrate. If the reaction is sluggish (monitored by TLC or GC), gradually increase the temperature. If side products appear, try lowering the temperature.
-
-
Problematic Functional Groups: Aromatic rings with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are generally unsuitable for direct acylation.[2] The lone pairs on nitrogen or oxygen coordinate strongly with the Lewis acid, deactivating both the catalyst and the substrate.[2]
-
Solution: Protect the functional group before acylation (e.g., as an ester or amide) and deprotect it after the reaction.
-
Troubleshooting Workflow for Low Yield Here is a logical decision-making process to diagnose and solve low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm getting a mixture of regioisomers, or the wrong isomer entirely. How can I control the position of acylation on the naphthalene ring?
Regiocontrol is paramount in naphthalene chemistry and is governed by a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the choice of solvent.[6][7]
Causality and Remediation Strategy:
For unsubstituted naphthalene, acylation can occur at the α-position (C-1) or the β-position (C-2).
-
Kinetic Control (α-Substitution): The α-position is electronically favored due to better stabilization of the intermediate sigma complex, making it the faster-forming product.[8] This pathway is dominant at lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[6][8] In these solvents, the product-catalyst complex often precipitates, preventing reversal to the starting materials.[6]
-
Thermodynamic Control (β-Substitution): The β-position is sterically less hindered. While it forms more slowly, the β-acylated product is more stable. To obtain this isomer, the reaction must be reversible. This is achieved by using polar solvents, such as nitrobenzene or nitromethane, which keep the product-catalyst complex in solution and allow for the kinetically favored α-product to revert and eventually form the more stable thermodynamic β-product.[6] Higher reaction temperatures also favor the thermodynamic product.
Solvent Effects on Acetylation of Naphthalene
| Solvent | Polarity | Predominant Product | Control Pathway |
| Carbon Disulfide (CS₂) | Non-polar | 1-acetylnaphthalene (α) | Kinetic |
| Dichloromethane (CH₂Cl₂) | Non-polar | 1-acetylnaphthalene (α) | Kinetic |
| Nitrobenzene (PhNO₂) | Polar | 2-acetylnaphthalene (β) | Thermodynamic |
| Nitromethane (MeNO₂) | Polar | 2-acetylnaphthalene (β) | Thermodynamic |
This table summarizes findings from multiple sources demonstrating the critical role of the solvent in directing regioselectivity.[6]
Kinetic vs. Thermodynamic Control Pathways
Caption: Energy profile showing kinetic (α) vs. thermodynamic (β) pathways.
For substituted naphthalenes, such as 2-methoxynaphthalene, the directing effect of the substituent is a primary consideration. The strongly activating -OCH₃ group directs acylation to the C1 (kinetic) and C6 (thermodynamic) positions.[9] Similar principles apply: lower temperatures and non-polar solvents favor the C1 product, while higher temperatures and polar solvents can facilitate rearrangement to the more stable C6 product.[10][11]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions essential for robust experimental design.
Q1: How do I select the right Lewis acid catalyst and how much should I use?
The choice of Lewis acid is a balance between reactivity and selectivity.[12]
-
Aluminum Chloride (AlCl₃): The most common and highly reactive catalyst.[13] It is effective for a wide range of substrates but can sometimes lead to side reactions due to its high activity. It is the standard choice for unactivated or moderately activated naphthalenes.
-
Ferric Chloride (FeCl₃): A milder and often safer alternative to AlCl₃.[14] It can provide better selectivity with highly activated substrates where AlCl₃ might cause polymerization or other side reactions.
-
Zinc Chloride (ZnCl₂) & Other Milder Acids: These are used for very reactive substrates or when specific selectivity is required.
-
Solid Acid Catalysts (e.g., Zeolites): These are environmentally friendlier, reusable alternatives.[11] They are particularly useful in industrial settings and can offer unique regioselectivity, as seen in the acylation of 2-methoxynaphthalene to produce the Naproxen precursor.[10][11]
Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Activity | Key Advantages | Key Disadvantages |
| AlCl₃ | Very High | High reactivity, widely applicable | Highly moisture-sensitive, can promote side reactions |
| FeCl₃ | High | Milder, less hazardous than AlCl₃ | May be less effective for deactivated rings |
| ZnCl₂ | Moderate | Good for highly activated substrates | Lower general reactivity |
| Zeolites (e.g., H-Y) | Varies | Reusable, "green," high selectivity | May require higher temperatures, substrate-specific |
Stoichiometry: As explained in the troubleshooting section, the catalyst is consumed by the product. Therefore, a stoichiometric amount (at least 1.0 equivalent) is required .[4] A common practice is to use 1.1 to 1.3 equivalents relative to the acylating agent to ensure the reaction goes to completion.[2]
Mechanism of Catalyst Sequestration
Caption: The ketone product forms a stable, inactive complex with the AlCl₃ catalyst.
Q2: Can I use any acylating agent? (e.g., Acyl Chloride vs. Anhydride)
Both acyl chlorides and acid anhydrides are effective acylating agents.[15]
-
Acyl Chlorides (e.g., Acetyl Chloride): Generally more reactive than anhydrides. The reaction generates HCl as a byproduct.
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive but often cheaper, safer to handle, and produce a carboxylic acid byproduct, which is less corrosive than HCl. Using an anhydride requires more Lewis acid (>2 equivalents) because the catalyst will also complex with the carboxylic acid byproduct.
The choice can also influence regioselectivity. For instance, in zeolite-catalyzed acylations of 2-methoxynaphthalene, using acetyl chloride favored the rearranged 6-acyl product, whereas acetic anhydride gave the 1-acyl product as the primary component.[11]
Q3: What are the primary limitations of the Friedel-Crafts acylation reaction?
While powerful, the reaction has several key limitations:[5][16]
-
Substrate Scope: It fails on aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CF₃).[1]
-
Incompatible Functional Groups: It is incompatible with rings containing -NH₂ or -OH groups, which must be protected.[2]
-
No Rearrangements: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangement.[17] This is an advantage, allowing for the synthesis of straight-chain alkyl-naphthalenes via subsequent reduction of the ketone.
-
No Polyacylation: The acyl group introduced is deactivating, which prevents the addition of a second acyl group to the same ring.[1][16] This is another significant advantage over alkylation, which often suffers from polyalkylation.[16]
Section 3: Experimental Protocols
Protocol: Synthesis of 2-acetyl-6-methoxynaphthalene (Naproxen Intermediate)
This protocol describes the thermodynamically controlled acylation of 2-methoxynaphthalene to selectively form the 6-substituted isomer, a key precursor for the NSAID Naproxen.[9][10]
Materials:
-
2-Methoxynaphthalene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Acetyl Chloride (1.2 eq)
-
Nitrobenzene (anhydrous, as solvent)
-
Chloroform
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Crushed Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous AlCl₃ (1.3 eq) in dry nitrobenzene under a nitrogen atmosphere.
-
Substrate Addition: Add finely ground 2-methoxynaphthalene (1.0 eq) to the stirred solution.
-
Cooling: Cool the mixture to approximately 0-5°C using an ice-salt bath.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.[10]
-
Reaction Aging: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC analysis. Some protocols suggest gentle warming (e.g., to 40°C) to facilitate rearrangement to the thermodynamic product.[9]
-
Quenching: Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl slurry. This is a highly exothermic step and must be done with extreme caution in a well-ventilated fume hood.[9][10]
-
Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with chloroform. Combine the organic layers (chloroform-nitrobenzene) and wash sequentially with water (2x), saturated sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a distillation apparatus. Remove the chloroform and nitrobenzene via steam distillation.[10]
-
Purification: The resulting crude solid can be purified by recrystallization from methanol to yield pure, white crystals of 2-acetyl-6-methoxynaphthalene.[10]
Section 4: References
-
Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Filo.
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Tech Support.
-
BenchChem. (2025). Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. BenchChem.
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Tech Support.
-
BenchChem. (2025). Standard protocol for 2-Methoxynaphthalene acylation as a model reaction. BenchChem Application Notes.
-
BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications.
-
Guo, Y., et al. (2019). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications.
-
Google Patents. (1986). Acylation of naphthalenes. EP0196805A1.
-
Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange.
-
Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society.
-
Sreekumar, R., & Padmakumar, R. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Catalysis Letters.
-
Sathee NEET. (n.d.). Friedel Crafts Reaction. Sathee NEET.
-
Chern, J-W., et al. (2002). Intramolecular Friedel-Crafts Acylation versus Intramolecular Transacetalization – A Novel Approach towards the Synthesis of Substituted Naphthalene Derivatives. The Chinese Pharmaceutical Journal.
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.
-
Beilstein Journal of Organic Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
-
ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate.
-
ResearchGate. (2015, February 15). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate.
-
Organic Letters. (2001, February 22). Naphthalene-based calixarenes: unusual regiochemistry of a Friedel-Crafts alkylation. Organic Letters.
-
ResearchGate. (2025, August 7). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. ResearchGate.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
-
Inorganic Chemistry. (2025, June 11). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. ACS Publications.
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- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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Technical Support Center: Stability of 7-(1-Naphthyl)-7-oxoheptanoic Acid in Aqueous Solutions
Welcome to the dedicated technical support center for 7-(1-Naphthyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 7-(1-Naphthyl)-7-oxoheptanoic acid in aqueous solutions.
Q1: What are the primary factors that influence the stability of 7-(1-Naphthyl)-7-oxoheptanoic acid in aqueous solutions?
A1: The stability of 7-(1-Naphthyl)-7-oxoheptanoic acid in an aqueous environment is primarily influenced by four key factors: pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The molecule possesses a carboxylic acid group, making its protonation state and solubility dependent on the pH of the solution.[1] Elevated temperatures can accelerate degradation, while the naphthyl moiety, a chromophore, makes the compound susceptible to photodegradation.[1][2]
Q2: I'm observing a gradual decrease in the concentration of my stock solution over time. What is the likely cause?
A2: A time-dependent decrease in concentration is likely due to chemical degradation, such as hydrolysis or oxidation.[1] Another possibility is the adsorption of the compound onto the surface of the storage container, especially if it is made of certain types of plastic.[1] To minimize adsorption, using amber glass or low-binding plastic containers is recommended.[1] A forced degradation study can help identify the specific cause of chemical instability.
Q3: My solution of 7-(1-Naphthyl)-7-oxoheptanoic acid has turned a yellowish color. What does this indicate?
A3: A yellow discoloration is often an indicator of oxidative degradation or photodegradation.[1] The naphthyl group is susceptible to oxidation, which can lead to the formation of colored byproducts. To prevent this, it is crucial to prepare solutions fresh whenever possible and to protect them from light by using amber vials or by storing them in the dark.[1] Purging the solution with an inert gas like nitrogen or argon can also help to minimize oxidation.[1]
Q4: How does the pH of the aqueous solution affect the stability and solubility of this compound?
A4: The pH of the solution is a critical factor. As a carboxylic acid, 7-(1-Naphthyl)-7-oxoheptanoic acid will be predominantly in its protonated, less water-soluble form at pH values below its pKa (typically around 4-5 for carboxylic acids).[2] In this state, you may observe precipitation. To maintain solubility, the pH should be kept above the pKa to ensure the compound is in its ionized, more soluble carboxylate form.[2] Extreme pH values (both acidic and basic), especially when combined with heat, can catalyze the hydrolysis of the molecule.[1]
Q5: What are the recommended storage conditions for aqueous solutions of 7-(1-Naphthyl)-7-oxoheptanoic acid?
A5: For optimal stability, aqueous solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen (at -20°C or below) for long-term storage.[1][3] Solutions must be protected from light by using amber vials or by wrapping the container in aluminum foil.[1][4] The container should be tightly sealed to prevent evaporation and contamination.[3][4]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Decreasing Analyte Concentration | Chemical degradation (hydrolysis, oxidation, photolysis).[1][2] Adsorption to container surface.[1] | 1. Conduct a forced degradation study (see Protocol 1) to identify the degradation pathway. 2. Adjust solution pH to a more stable range (near neutral, unless your application requires otherwise). 3. Protect the solution from light at all times.[1] 4. Consider adding an antioxidant if oxidation is suspected. 5. Use amber glass or low-binding polymer containers.[1] |
| Precipitate Formation | Low aqueous solubility at the current pH.[2] Formation of a less soluble degradation product. | 1. Measure the pH of the solution. 2. Adjust the pH to be above the estimated pKa of the carboxylic acid (i.e., >5) to increase solubility.[2] 3. If the precipitate persists, it may be a degradation product. Analyze the precipitate using techniques like HPLC-MS. |
| Discoloration (Yellowing) | Oxidative degradation or photodegradation.[1] | 1. Prepare fresh solutions and immediately protect them from light.[1] 2. De-gas the solvent and purge the headspace of the container with an inert gas (nitrogen or argon) before sealing.[1] 3. Store the solution at a lower temperature.[1] |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions. Inaccurate initial concentration due to degradation. | 1. Prepare fresh stock solutions for each experiment. 2. Include control samples stored under optimal conditions to monitor stability over the course of the experiment. 3. Analyze the purity and concentration of the stock solution before each use. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and manage the stability of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying the potential degradation pathways of the compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in a suitable organic solvent such as acetonitrile or methanol.
2. Sample Preparation for Stress Conditions:
-
Acidic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M HCl in a vial.
-
Basic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a vial.
-
Neutral Hydrolysis: Combine 1 mL of the stock solution with 9 mL of purified water in a vial.
-
Oxidative Degradation: Combine 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Photodegradation: Expose a solution of the compound (in a transparent vial) to a light source that provides UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Stress Conditions:
-
For hydrolysis and oxidation, place the vials in a water bath at 60°C for 24 hours.[2]
-
For photodegradation, expose the sample to light for a defined period (e.g., 24 hours).
4. Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method such as HPLC with UV or MS detection to determine the extent of degradation and to identify any degradation products.[5][6]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of 7-(1-Naphthyl)-7-oxoheptanoic acid. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of similar compounds.
-
Detection: The naphthyl group has a strong UV absorbance, so a UV detector set at an appropriate wavelength (e.g., 254 nm) should provide good sensitivity. Mass spectrometry will provide higher selectivity and structural information about degradation products.[6][7]
-
Quantification: Use a calibration curve prepared from a series of known concentrations of a reference standard.
Section 4: Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for 7-(1-Naphthyl)-7-oxoheptanoic acid based on its chemical structure and the behavior of similar compounds.[2]
Caption: Potential degradation pathways for 7-(1-Naphthyl)-7-oxoheptanoic acid.
Experimental Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing the stability of your compound.
Caption: A systematic workflow for assessing the aqueous stability of the compound.
References
- Material Safety Data Sheet (Reach). (2016, February 3).
- BenchChem. (n.d.). Stability issues of 6-Oxoheptanoic acid in aqueous solutions.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- PPG. (2025, February 13). Safety Data Sheet.
- LookChem. (n.d.). 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID.
- Macrocyclics. (n.d.). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). 7-(1-Naphthyl)-7-oxoheptanoic acid.
- BenchChem. (n.d.). Stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution.
- New York State Department of Health. (2016, April 7). Chemical Storage and Handling Recommendations.
- PubMed. (n.d.). Electrochemical degradation applied to the metabolites of Acid Orange 7 anaerobic biotreatment.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Di-n-butyl Phthalate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. articsa.net [articsa.net]
- 5. Electrochemical degradation applied to the metabolites of Acid Orange 7 anaerobic biotreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 7-(1-Naphthyl)-7-oxoheptanoic acid
Welcome to the technical support center for 7-(1-Naphthyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
The primary challenge in purifying 7-(1-Naphthyl)-7-oxoheptanoic acid stems directly from its synthesis: the Friedel-Crafts acylation of naphthalene.[1][2] This reaction, while powerful, is notorious for producing a difficult-to-separate isomeric byproduct, 7-(2-Naphthyl)-7-oxoheptanoic acid. This guide provides a structured approach to tackling this and other common purification hurdles.
Section 1: Understanding the Core Challenge: Isomer Formation
The acylation of naphthalene can occur at two positions: the alpha (C1) or beta (C2) carbon. The distribution of these products is highly dependent on reaction conditions.
-
Kinetic Control: Lower temperatures and certain solvents often favor the formation of the alpha-isomer, 7-(1-Naphthyl)-7-oxoheptanoic acid, as it is formed faster.
-
Thermodynamic Control: Higher temperatures or longer reaction times can allow for rearrangement to the more sterically stable beta-isomer, 7-(2-Naphthyl)-7-oxoheptanoic acid.[3][4]
The structural similarity of these isomers—differing only in the attachment point on the naphthalene ring—results in very similar polarities and solubilities, making their separation the central purification challenge.
Caption: Friedel-Crafts acylation pathways for naphthalene.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification workflow, from initial workup to final polishing.
Initial Workup & Crude Product Handling
Q1: My reaction has finished, and the crude product is a dark, oily, or tar-like substance. What is the most effective first purification step?
A1: This is a very common outcome for Friedel-Crafts reactions. The best initial step is an acid-base extraction . The carboxylic acid functionality of your product allows it to be selectively separated from neutral organic impurities.
-
Causality: Your desired product is an acid. By washing the crude organic layer with a mild aqueous base (like sodium bicarbonate, NaHCO₃), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Neutral impurities, such as unreacted naphthalene, di-acylated byproducts, or polymeric tars, will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your (now significantly cleaner) crude product.
Purification by Recrystallization
Q2: I am struggling to find a suitable solvent for recrystallization. How do I select one effectively?
A2: The ideal recrystallization solvent should fully dissolve your compound at an elevated temperature but provide low solubility at room temperature or below.[5] For this specific molecule, you must balance the polarity of the carboxylic acid with the non-polar nature of the naphthyl group.
-
Recommended Screening Solvents:
-
Aromatic Solvents: Toluene, xylene (good for the naphthyl group).
-
Esters: Ethyl acetate (balances polarity).
-
Ketones: Acetone, Methyl Ethyl Ketone (may be too strong, but useful in mixed systems).
-
Alcohols: Ethanol, Isopropanol (interact well with the carboxylic acid).
-
Mixed Solvent Systems: A powerful technique. Dissolve the crude product in a minimal amount of a "good" solvent (like ethyl acetate or toluene) at high heat, then slowly add a "poor" anti-solvent (like hexanes or heptane) until turbidity appears. Re-heat to clarify and then allow to cool slowly.
-
Q3: My product looks clean after recrystallization, but HPLC and NMR analysis still show the presence of the 2-naphthyl isomer. How can I improve isomeric purity?
A3: This is the core challenge. Since the isomers have very similar properties, a single recrystallization is often insufficient.
-
Iterative Recrystallization: You may need to perform two or three successive recrystallizations. The isomeric ratio should improve with each step, although yields will decrease.
-
Slow Cooling is Critical: Rapid cooling or crashing the product out of solution by placing it directly in an ice bath will trap impurities (including the isomer) within the crystal lattice. Allow the flask to cool slowly to room temperature, ideally insulated, before moving to an ice bath.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution as it cools to encourage the crystallization of the desired isomer.
Purification by Column Chromatography
Q4: Recrystallization is not providing the required purity. What is a good starting point for silica gel column chromatography?
A4: Column chromatography is the most powerful method for separating these isomers. The key is to use a solvent system with relatively low polarity to maximize the subtle differences between the two compounds.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexanes (or Heptane) and Ethyl Acetate . Begin with a low concentration of ethyl acetate (e.g., 5-10%) and run a shallow gradient, increasing to 30-50%. The addition of a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase is crucial to keep the carboxylic acid protonated and prevent peak tailing on the silica.
Q5: My isomers are co-eluting or have very poor separation (low resolution) on the column. What adjustments can I make?
A5: Improving resolution requires fine-tuning your chromatographic conditions.
-
Shallow the Gradient: If you are running a gradient, make it much shallower. For example, instead of going from 10% to 40% Ethyl Acetate over 10 column volumes, try going from 15% to 25% over 20 column volumes. This gives the compounds more time to resolve.
-
Switch Solvents: If Hexane:Ethyl Acetate is failing, try a different system that offers alternative selectivity. A good second choice is Dichloromethane:Methanol . Again, start with a low percentage of methanol (1-2%) and add ~0.5% acetic acid.
-
Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a mass ratio of at least 50:1 (silica:crude product) for difficult separations. For very challenging separations, a ratio of 100:1 may be necessary.
Section 3: Detailed Protocols and Workflow Guides
Workflow 1: General Purification Strategy
This diagram outlines the logical decision-making process for purifying the crude product.
Caption: A decision-tree workflow for purification.
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Expert Tip: Vent the funnel frequently, as CO₂ gas will be generated. Collect the aqueous layers.
-
Back-Extraction: Wash the combined aqueous layers once with the organic solvent (e.g., Ethyl Acetate) to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise until the pH is ~2. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly under vacuum.
Protocol 2: High-Resolution Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the semi-purified product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions continuously.
-
Gradient: Slowly and systematically increase the proportion of the more polar solvent (Ethyl Acetate). A shallow gradient is key for separating isomers.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Table 1: Troubleshooting Common Chromatography Issues | ||
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., Ethyl Acetate or Methanol). |
| Product elutes too quickly with no separation | Mobile phase is too polar. | Decrease the percentage of the polar solvent. |
| Severe peak tailing | Carboxylic acid is interacting with acidic silica. | Add 0.5-1% acetic acid or formic acid to the mobile phase. |
| Poor separation of isomers | Gradient is too steep or solvent system lacks selectivity. | Use a shallower gradient. Try an alternative solvent system (e.g., DCM:Methanol if Hexane:EtOAc fails). |
Section 4: Purity Confirmation and Data Interpretation
Final confirmation of purity and identity requires spectroscopic analysis. A product with high isomeric purity should exhibit a sharp melting point.
| Table 2: Key Analytical Data for Product Confirmation | ||
| Technique | Expected Signal / Peak | Rationale |
| FTIR | ~3300-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer.[6] |
| ~1710-1700 cm⁻¹ | C=O stretch of the carboxylic acid.[6] | |
| ~1685-1675 cm⁻¹ | C=O stretch of the aryl ketone, conjugated to the naphthyl ring.[6] | |
| ¹H NMR | Multiplets ~8.2-7.4 ppm | Aromatic protons of the naphthalene ring. The specific pattern helps distinguish between the 1- and 2-isomers. |
| ~2.9-3.1 ppm (triplet) | -CH₂- group adjacent to the ketone. | |
| ~2.4 ppm (triplet) | -CH₂- group adjacent to the carboxylic acid. | |
| HPLC | Single sharp peak | A high-performance liquid chromatography analysis should show a single major peak for a pure sample.[7][8] |
References
-
LookChem. 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID (CAS 13672-47-4). [Link]
-
PubChem. 7-Oxoheptanoic acid. National Institutes of Health. [Link]
-
Baddeley, G. (1949). S 20. The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society, S99. [Link]
-
SIELC Technologies. (2018). Separation of 7-Oxoheptanoic acid on Newcrom R1 HPLC column. [Link]
-
Stoyanov, N., et al. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. [Link]
-
Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society. [Link]
-
Frkanec, L., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents.
-
PubChem. 7-Benzoyloxy-7-oxoheptanoic acid. National Institutes of Health. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
- Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2)
- Google Patents.
Sources
- 1. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myttex.net [myttex.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Oxoheptanoic acid | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to Validating Novel Fluorescent Probes: A Case Study with 7-(1-Naphthyl)-7-oxoheptanoic acid
To researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the reliability and clarity of experimental outcomes. While a vast arsenal of validated probes exists, the exploration of novel molecular scaffolds is essential for pushing the boundaries of sensitivity and specificity. This guide provides a rigorous, experimentally-grounded framework for the comprehensive validation of a novel candidate fluorescent probe.
As a case study, we will use the molecule 7-(1-Naphthyl)-7-oxoheptanoic acid . Currently, this compound is a chemical curiosity, listed in supplier catalogs but lacking published photophysical data.[1][2] This makes it an ideal candidate to illustrate the validation process from first principles. We will outline the essential experiments required to characterize its potential and benchmark it against established fluorescent dyes.
Pillar 1: The Hallmarks of an Effective Fluorescent Probe
Before embarking on experimental work, it is crucial to understand the key performance indicators that define a high-quality fluorescent probe. The ultimate goal is to maximize the signal-to-noise ratio while ensuring the probe does not unduly perturb the biological system under investigation. The foundational principles governing these characteristics are extensively detailed in seminal texts such as Joseph R. Lakowicz's "Principles of Fluorescence Spectroscopy".[3][4][5]
Key photophysical parameters include:
-
Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a specific wavelength. A higher value is desirable as it allows for effective excitation at lower probe concentrations, minimizing potential cytotoxicity.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.[6] A high quantum yield (approaching 1.0) signifies a brighter probe, which is critical for sensitive detection.[7][8]
-
Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission signals in optical instrumentation.[7]
-
Photostability: The molecule's resistance to chemical degradation upon exposure to excitation light. High photostability is essential for applications requiring long-term or time-lapse imaging.[9][10]
-
Environmental Sensitivity (Solvatochromism): The degree to which the probe's fluorescence properties change in response to its local microenvironment, such as solvent polarity.[11][12][13] This can be a desirable feature for probes designed to sense changes in cellular compartments or binding events.[12]
Pillar 2: Comparative Benchmarking
A novel probe's utility can only be assessed relative to existing standards. Here, we compare the yet-to-be-determined properties of our candidate, 7-(1-Naphthyl)-7-oxoheptanoic acid, against two widely used fluorescent dyes: Fluorescein and Coumarin. This table serves as our validation roadmap, defining the target values we aim to measure.
| Photophysical Property | 7-(1-Naphthyl)-7-oxoheptanoic acid | Fluorescein (in 0.1 M NaOH) | Coumarin 6 (in Ethanol) | Significance of Parameter |
| Excitation Max (λex) | To Be Determined (TBD) | ~494 nm[9] | ~458 nm[9] | Determines the required excitation light source (laser, LED). |
| Emission Max (λem) | TBD | ~521 nm[9] | ~505 nm[9] | Dictates the necessary emission filter for detection. |
| Molar Extinction (ε) | TBD | ~76,900 M⁻¹cm⁻¹ | ~68,000 M⁻¹cm⁻¹ | Higher values indicate more efficient light absorption. |
| Quantum Yield (Φf) | TBD | ~0.95[9] | ~0.78[9] | A primary determinant of probe brightness. |
| Stokes Shift | TBD | ~27 nm | ~47 nm | A larger shift reduces spectral overlap and self-quenching. |
| Photostability | TBD | Low to Moderate[9] | Good to High[9] | Crucial for time-lapse imaging and quantitative studies. |
| pH Sensitivity | TBD | Very High[9] | Moderate[9] | Defines the stability of the signal in different cellular pH environments. |
Pillar 3: The Validation Workflow - Experimental Protocols
The following section provides detailed, self-validating protocols to determine the key photophysical parameters of our candidate probe.
Experimental Workflow Overview
Caption: Workflow for validating a novel fluorescent probe.
Protocol 1: Measurement of Absorption and Emission Spectra
Causality: This is the foundational experiment. It identifies the wavelengths at which the molecule absorbs and emits light, which are essential for all subsequent experiments and for determining its suitability for standard microscopy filter sets. The shape and position of these spectra can also provide initial insights into the molecule's electronic structure.[14]
Methodology:
-
Preparation: Prepare a stock solution of 7-(1-Naphthyl)-7-oxoheptanoic acid (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or DMSO). From this, prepare a dilute solution (e.g., 1-10 µM) in the solvent of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Absorbance Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent (blank) and the sample cuvette with the probe solution.
-
Scan a wide wavelength range (e.g., 250-600 nm) to identify the absorption maximum (λabs).
-
Self-Validation: Ensure the absorbance at λabs is within the linear range of the instrument, typically between 0.02 and 0.1, to avoid inner filter effects in subsequent fluorescence measurements.[15]
-
-
Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λabs.
-
Scan the emission spectrum over a longer wavelength range (e.g., from λabs + 10 nm to 700 nm). The peak of this spectrum is the emission maximum (λem).
-
Self-Validation: Run a blank spectrum of the solvent alone to ensure that observed peaks are not due to solvent Raman scattering or impurities.
-
-
Data Analysis: Calculate the Stokes Shift: Stokes Shift (nm) = λem - λabs.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
Causality: Quantum yield is the most direct measure of a probe's brightness. We use the relative method, which is experimentally more accessible than absolute methods, by comparing our unknown probe to a well-characterized standard.[6][16][17] The accuracy of this method hinges on identical measurement conditions and optically dilute solutions.[15][18]
Caption: Workflow for Relative Quantum Yield Measurement.
Methodology:
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the candidate probe. For a naphthalene-based probe, which likely absorbs in the UV/blue region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.
-
Solution Preparation:
-
Prepare a series of five dilutions for both the standard (e.g., Quinine Sulfate) and the unknown probe (7-(1-Naphthyl)-7-oxoheptanoic acid) in the same solvent.
-
The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are between 0.02, 0.04, 0.06, 0.08, and 0.1. This ensures linearity and minimizes re-absorption effects.[15]
-
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the spectrally corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown.
-
Self-Validation: The resulting plots should be linear with an R² value > 0.99. A non-linear plot indicates concentration-dependent effects (e.g., aggregation) or inner filter effects that invalidate the measurement.
-
Calculate the quantum yield (Φx) using the following equation:[17]
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts x and st denote the unknown sample and the standard, respectively.
-
-
Protocol 3: Assessment of Photostability
Causality: Photobleaching, the irreversible decomposition of a fluorophore, can lead to signal loss and inaccurate quantification over time. This protocol measures the rate of signal decay under continuous illumination, providing a quantitative measure of the probe's robustness for imaging applications.[10] The ICH Q1B guideline provides a framework for standardized photostability testing.[19][20][21]
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye (e.g., 1 µM in PBS) on a microscope slide. To prevent diffusion, the dye can be embedded in a thin polymer matrix like polyacrylamide.
-
Microscope Setup:
-
Use a fluorescence microscope with a stable, high-intensity light source (e.g., a Xenon arc lamp or laser).
-
Select the appropriate filter cube for the probe.
-
Focus on the sample plane.
-
-
Data Acquisition:
-
Acquire an initial image (t=0) using a fixed, non-saturating exposure time and gain setting.
-
Continuously illuminate a defined region of interest (ROI) with the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) using the same acquisition settings.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized intensity (Intensity at time t / Intensity at t=0) versus time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Self-Validation: Compare the photobleaching rate of the candidate probe to a known photolabile probe (e.g., Fluorescein) and a known photostable probe under identical illumination conditions.
-
Protocol 4: Investigation of Solvent Effects (Solvatochromism)
Causality: A probe's sensitivity to its environment is a double-edged sword. While undesirable for a simple reporter, it is the key feature of "smart" probes designed to detect changes in polarity, viscosity, or binding events.[11][22] This protocol assesses how the emission spectrum of 7-(1-Naphthyl)-7-oxoheptanoic acid shifts in a range of solvents with varying polarity.
Methodology:
-
Solvent Selection: Prepare a set of solvents with a wide range of polarities (e.g., Toluene, Chloroform, Tetrahydrofuran (THF), Acetonitrile, Ethanol, Water).
-
Measurement:
-
Prepare a solution of the probe at the same concentration in each solvent.
-
Measure the absorption and emission spectra for the probe in each solvent as described in Protocol 1.
-
-
Data Analysis:
-
Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot).
-
A significant shift in λem with increasing solvent polarity indicates strong solvatochromism and suggests the probe has a large change in dipole moment upon excitation, a characteristic of intramolecular charge transfer (ICT) states often seen in naphthalene-based fluorophores.[23]
-
Self-Validation: The presence or absence of a clear trend provides a definitive answer on the probe's environmental sensitivity. For example, adding small aliquots of water to a solution of the probe in an anhydrous solvent like THF can reveal sensitivity to hydrogen-bond-donating species.[13]
-
Conclusion and Future Outlook
By systematically executing these protocols, a researcher can build a comprehensive performance profile for a novel candidate like 7-(1-Naphthyl)-7-oxoheptanoic acid. The resulting data, when benchmarked against established standards, will provide a clear, objective assessment of its potential as a fluorescent probe. This rigorous validation process is the bedrock of reliable, reproducible science and is an indispensable step in the development of next-generation tools for biological imaging and drug discovery.[24][25] The potential for naphthalene-based structures to act as sensors for ions or other analytes further underscores the importance of this foundational characterization.[26][27][28][29]
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
EC-UNDP. (n.d.). Lakowicz Principles Of Fluorescence Spectroscopy. EC-UNDP. [Link]
-
JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. JASCO. [Link]
-
HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. HORIBA. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
-
UCLA Physics & Astronomy. (n.d.). Lakowicz Principles Of Fluorescence Spectroscopy. aichat.physics.ucla.edu. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). DOKUMEN.PUB. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]
-
Geddes, C. D. (Ed.). (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. National Institutes of Health. [Link]
-
Wang, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS ONE, 12(10), e0186994. [Link]
-
Sasaki, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]
-
Wang, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed. [Link]
-
Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. MDPI. [Link]
-
Li, P., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Molecular Crystals and Liquid Crystals, 755(1), 1-12. [Link]
-
LI-COR Biosciences. (2018, July 11). The Pivotal Role of Validation in Optical Probe Development. LI-COR. [Link]
-
ResearchGate. (n.d.). Coumarin/fluorescein-fused fluorescent dyes for rapidly monitoring mitochondrial pH changes in living cells. ResearchGate. [Link]
-
Wiley Online Library. (2024, March 11). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. [Link]
-
Landis, R. F., et al. (2014). Solvatochromic probes for detecting hydrogen-bond-donating solvents. Chemical Communications, 50(34), 4465-4467. [Link]
-
MDPI. (n.d.). Recent Advancements in Developments of Novel Fluorescent Probes: In Cellulo Recognitions of Alkaline Phosphatases. [Link]
-
Monteiro-Silva, F. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate. [Link]
-
Fujita Health University. (2021). Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. [Link]
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U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. FDA. [Link]
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Royal Society of Chemistry. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. [Link]
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International Journal of Recent Advancements in Science & Technology. (2018). A Study on Solubilization of ß-Naphthol in Presence of Surfactants at their Critical Micellar Concentration. [Link]
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MDPI. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
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A Comparative Analysis of the Photostability of Naphthyl-Based Fluorescent Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and molecular sensing, fluorescent probes are indispensable tools. Among the diverse classes of fluorophores, naphthalene and its derivatives have carved out a significant niche.[1] Prized for their rigid, planar structure and extensive π-electron conjugation, these probes often exhibit favorable photophysical properties, including high quantum yields and excellent photostability.[1][2][3] Their sensitivity to the local microenvironment makes them powerful reporters of molecular interactions and changes.[1] However, not all naphthyl-based probes are created equal, particularly when it comes to their resilience to photodegradation.
This guide provides a comprehensive comparative analysis of the photostability of several widely used naphthyl-based probes. Understanding the photostability of a fluorescent probe is critical for the design and interpretation of experiments, especially those involving prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.[4]
The Importance of Photostability
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce due to photon-induced damage, is a significant limitation in fluorescence-based applications.[5] It restricts the total number of photons that can be emitted from a single molecule, thereby limiting the signal-to-noise ratio and the sensitivity of an assay.[5] Factors that influence the rate of photobleaching include the excitation power and wavelength, as well as the local chemical environment, such as oxygen concentration.[4]
Key Naphthyl-Based Probes: A Comparative Overview
This analysis focuses on a selection of popular naphthyl-based probes, each with distinct structural features and applications:
-
PRODAN (6-Propionyl-2-dimethylaminonaphthalene): A highly environment-sensitive membrane probe.[6]
-
Laurdan (6-Dodecanoyl-2-dimethylaminonaphthalene): A lipophilic derivative of PRODAN, widely used to study membrane fluidity and lipid rafts.[6]
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A reactive probe used for labeling primary and secondary amines in proteins and other biomolecules.[7][8]
-
Acrylodan (6-Acryloyl-2-dimethylaminonaphthalene): A thiol-reactive probe often used to label cysteine residues in proteins.[6]
The photostability of these probes is intrinsically linked to their chemical structure and their interaction with the surrounding environment.
Comparative Photophysical Properties and Photostability
The utility of a fluorescent probe is largely defined by its photophysical characteristics.[1] The following table summarizes key properties of the selected naphthyl-based probes. It is important to note that these values can be highly dependent on the solvent and local environment.[1][9]
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability Ranking (General) | Key Applications |
| PRODAN | ~361 (in Methanol) | ~498 (in Methanol) | ~0.95 (in Ethanol), ~0.03 (in Cyclohexane) | Moderate | Membrane polarity and dynamics |
| Laurdan | ~366 | ~440 (gel phase), ~490 (liquid phase) | ~0.61 | Low to Moderate | Membrane fluidity, lipid rafts |
| Dansyl Chloride | ~335-350 (conjugated) | ~510-560 (conjugated) | Environment-dependent | Moderate to High | Protein and peptide labeling |
| Acrylodan | ~392 | ~520 | Environment-dependent | Moderate | Thiol-reactive protein labeling |
Observations and Insights:
-
PRODAN and Laurdan: The photostability of PRODAN and Laurdan is notably limited in non-polar environments. This is attributed to their propensity to undergo intersystem crossing to the triplet state, which can then react with molecular oxygen, leading to photobleaching.[6] Laurdan, in particular, is known to be susceptible to photobleaching under one-photon excitation, often necessitating the use of two-photon microscopy for imaging studies.[10] A carboxyl-modified version of Laurdan, C-laurdan, has been developed to offer enhanced photostability for use in conventional confocal microscopy.[10]
-
Dansyl Chloride: Dansyl chloride, once reacted with an amine to form a stable sulfonamide adduct, generally exhibits good photostability.[7][8] This makes it a reliable choice for labeling and tracking proteins and other biomolecules. However, it's crucial to note that dansyl chloride itself is unstable in aqueous solutions and can hydrolyze, so proper handling and reaction conditions are essential.
-
General Trends: The rigid and planar structure of the naphthalene core contributes to the inherent photostability of this class of dyes.[1][2][3] Introducing a naphthalene moiety into a larger conjugated system has been shown to improve the overall photostability of the resulting probe.[2][3]
Experimental Protocol for Assessing Photostability
A common and reliable method for quantifying the photostability of a fluorescent probe is to measure its photobleaching quantum yield (Φb). A lower Φb value indicates higher photostability.[9]
Measurement of Photobleaching Quantum Yield (Φb)
This protocol outlines a general procedure for determining the relative photostability of different fluorescent probes.
Materials:
-
Fluorimeter or fluorescence microscope with a sensitive detector.[9]
-
Stable light source (e.g., laser or stabilized lamp).[9]
-
Solutions of the naphthyl-based probes to be tested at known concentrations.[9]
-
Cuvettes or microscope slides.[9]
-
Quantum yield standard (for relative measurements).[9]
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the probes in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[9]
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path.[9]
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[9]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.[9]
-
Data Analysis: The fluorescence decay curve can be fitted to an exponential function to determine the photobleaching rate constant (kb): F(t) = F₀ * e^(-kb*t).[9]
-
Relative Comparison: By comparing the photobleaching rate constants of different probes under identical conditions, their relative photostability can be determined.
Caption: Experimental workflow for comparative photostability analysis.
Causality Behind Experimental Choices
-
Optically Dilute Solutions: Using solutions with low absorbance is crucial to ensure that the excitation light penetrates the sample uniformly and to avoid artifacts like the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.
-
Constant Illumination: A stable light source is paramount for obtaining reproducible photobleaching rates. Fluctuations in light intensity will directly impact the rate of photodegradation and lead to inaccurate results.[9]
-
Controlled Environment: Factors such as solvent, oxygen concentration, and temperature can significantly influence photostability.[4][9] Therefore, it is essential to keep these parameters constant when comparing different probes to ensure a fair and accurate assessment. For live-cell imaging, it is most relevant to measure photostability under conditions that mimic the intended experiment.[4]
Best Practices for Minimizing Photobleaching
While inherent photostability is a key property of a fluorophore, several experimental strategies can be employed to minimize photobleaching during imaging:
-
Reduce Excitation Power: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. The relationship between excitation power and photobleaching is often non-linear.[4]
-
Minimize Exposure Time: Limit the duration of illumination by using sensitive detectors and efficient filter sets.
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can be used to scavenge reactive oxygen species that contribute to photobleaching.[11]
-
Choose the Right Probe: Select a probe with high intrinsic photostability that is well-suited for the specific application and imaging modality.
Caption: Logical relationship between probe structure, environment, and performance.
Conclusion
The selection of an appropriate fluorescent probe is a critical decision in experimental design. While naphthyl-based probes offer many advantages, their photostability can vary significantly. Probes like Dansyl chloride, when conjugated, tend to be more robust, whereas environment-sensitive probes like PRODAN and Laurdan can be more susceptible to photobleaching, particularly in non-polar environments. By understanding the underlying photophysical principles and employing appropriate experimental techniques, researchers can mitigate the effects of photobleaching and acquire high-quality, reliable data. This guide provides a framework for making informed decisions when selecting and utilizing naphthyl-based probes in a variety of research and drug development applications.
References
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Wikipedia. (2023, November 29). Prodan (dye). [Link]
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PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
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MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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Wikipedia. (2023, December 29). Dansyl chloride. [Link]
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Royal Society of Chemistry. (n.d.). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. [Link]
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ACS Publications. (n.d.). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. [Link]
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Oxford Academic. (n.d.). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. [Link]
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PubMed Central. (2023, June 26). Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. [Link]
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ResearchGate. (2025, January 4). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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PubMed Central. (2021, January 27). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. [Link]
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ResearchGate. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
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PhotochemCAD. (n.d.). Naphthalene. [Link]
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PubMed Central. (n.d.). Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope. [Link]
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Royal Society of Chemistry. (n.d.). A photochemical reduction of naphthalene and some of its derivatives. [Link]
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Wikipedia. (2023, May 22). Laurdan. [Link]
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Barrick Lab. (n.d.). Evolutionary Stability of Fluorescent Protein or Chromoprotein Expression. [Link]
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ACS Publications. (n.d.). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. [Link]
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ResearchGate. (2025, August 10). (PDF) Complexing and quenching of the prodan fluorescence. [Link]
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PubMed Central. (n.d.). Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes. [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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PubMed Central. (n.d.). Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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PubMed. (2002, April). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. [Link]
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A Researcher's Guide to Validating Small Molecule Binding Specificity: A Case Study with 7-(1-Naphthyl)-7-oxoheptanoic acid
For researchers in the vanguard of drug discovery and chemical biology, the identification of a novel bioactive small molecule is a moment of profound potential. Yet, this initial promise must be rigorously scrutinized to ascertain its true therapeutic value. The critical path from a promising "hit" to a validated lead compound is paved with meticulous experimental validation of its binding specificity. A molecule that promiscuously binds to multiple targets is likely to exhibit off-target effects, leading to toxicity and a high probability of failure in later developmental stages.[1]
This guide provides a comprehensive framework for validating the binding specificity of a novel small molecule, using the hypothetical case of 7-(1-Naphthyl)-7-oxoheptanoic acid. As this is a compound with limited publicly available biological data, we will treat it as a novel discovery, outlining a strategic, multi-pronged approach to confidently identify its primary biological target and characterize its interaction profile. We will delve into the causality behind experimental choices, emphasizing the importance of orthogonal methodologies to build a self-validating and trustworthy dataset.
The Subject of Our Investigation: 7-(1-Naphthyl)-7-oxoheptanoic acid
Before embarking on any experimental campaign, a thorough understanding of the molecule is paramount.
Compound Information:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | [2] |
| Molecular Weight | 270.32 g/mol | [2] |
| CAS Number | 13672-47-4 | [2] |
| Chemical Structure | (A visual representation of the chemical structure would be placed here) | - |
| Predicted Physicochemical Properties | Boiling Point: 487.1°C at 760 mmHg, Density: 1.163g/cm³ | [2] |
The structure of 7-(1-Naphthyl)-7-oxoheptanoic acid, featuring a naphthalene moiety and a heptanoic acid chain, suggests potential interactions with proteins that have hydrophobic binding pockets and the capacity for hydrogen bonding.
The First Step: In Silico Target Prediction
With a novel compound, the immediate challenge is to identify potential biological targets. Computational approaches provide a powerful and cost-effective starting point. Tools like SwissTargetPrediction and KinasePred utilize machine learning algorithms and large databases of known ligand-target interactions to predict the most probable protein targets for a given small molecule based on chemical similarity.[3][4][5]
For the purpose of this guide, let us assume we have used SwissTargetPrediction with the SMILES string of 7-(1-Naphthyl)-7-oxoheptanoic acid, and the top predicted target with the highest probability is Hypothetical Kinase 1 (HK1) , a member of a kinase family implicated in a particular disease pathway. This prediction provides us with a testable hypothesis.
The Experimental Gauntlet: A Multi-Modal Approach to Validating Binding Specificity
No single experimental technique is sufficient to definitively validate a ligand-target interaction.[6] A robust validation strategy relies on the convergence of data from multiple, independent methods. We will focus on a trio of gold-standard biophysical and cellular assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).
graph TD {
A[Start: Novel Compound - 7-(1-Naphthyl)-7-oxoheptanoic acid] --> B{In Silico Target Prediction};
B --> C{Hypothetical Target Identified: HK1};
C --> D[Biophysical Validation];
D --> E[Isothermal Titration Calorimetry (ITC)];
D --> F[Surface Plasmon Resonance (SPR)];
C --> G[Cellular Target Engagement];
G --> H[Cellular Thermal Shift Assay (CETSA)];
E --> I{Thermodynamic Profile};
F --> J{Kinetic Profile};
H --> K{Target Engagement in situ};
I --> L[Binding Affinity (KD)];
J --> L;
K --> M{Confirmation of Cellular Activity};
L & M --> N[High-Confidence Validation of Binding Specificity];
}
Caption: Workflow for validating binding specificity of a novel compound.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Experimental Protocol: ITC
-
Preparation:
-
Express and purify recombinant HK1 to >95% purity.
-
Prepare a concentrated solution of 7-(1-Naphthyl)-7-oxoheptanoic acid in a buffer that is compatible with both the protein and the compound. The final DMSO concentration should be kept below 1-2% and be identical in both the protein and ligand solutions to minimize solvent effects.[9]
-
Dialyze the protein extensively against the same buffer to ensure a perfect match.
-
-
ITC Experiment:
-
Load the sample cell with the purified HK1 protein (e.g., 10-50 µM).
-
Load the injection syringe with a 10-20 fold higher concentration of 7-(1-Naphthyl)-7-oxoheptanoic acid (e.g., 100-1000 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]
-
Data Presentation: ITC Results
| Parameter | 7-(1-Naphthyl)-7-oxoheptanoic acid vs. HK1 | Negative Control vs. HK1 |
| Binding Affinity (K D) | 100 nM | No Binding Detected |
| Stoichiometry (n) | 0.98 | - |
| Enthalpy (ΔH) | -10.5 kcal/mol | - |
| Entropy (ΔS) | -5.0 cal/mol·K | - |
A K D in the nanomolar range suggests a high-affinity interaction. A stoichiometry close to 1 indicates a 1:1 binding model. The negative enthalpy and entropy values would suggest that the binding is enthalpically driven.
The Importance of a Negative Control:
To ensure that the observed binding is specific, a negative control is essential. An ideal negative control is a close structural analog of the active compound that is inactive against the intended target.[10] For our case study, a suitable negative control could be 7-phenyl-7-oxoheptanoic acid, where the bulky naphthyl group is replaced by a smaller phenyl group. The hypothesis would be that the larger hydrophobic surface of the naphthyl group is critical for high-affinity binding to the hydrophobic pocket of HK1. As shown in the table, the negative control should not exhibit any detectable binding.
Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Binding
SPR is a label-free, real-time optical technique that provides valuable information on the kinetics of a biomolecular interaction, namely the association rate constant (k on) and the dissociation rate constant (k off).[5][10][11] The ratio of these constants provides the equilibrium dissociation constant (K D), which should be in agreement with the value obtained from ITC.
Experimental Protocol: SPR
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified HK1 protein onto the sensor surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 7-(1-Naphthyl)-7-oxoheptanoic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the compound solutions over the sensor surface containing the immobilized HK1, starting with the lowest concentration. A flow cell with no immobilized protein or with an irrelevant protein should be used as a reference.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the k on, k off, and K D.
-
Data Presentation: SPR Results
| Compound | Association Rate (k on) (M⁻¹s⁻¹) | Dissociation Rate (k off) (s⁻¹) | Binding Affinity (K D) (nM) |
| 7-(1-Naphthyl)-7-oxoheptanoic acid | 1.2 x 10⁵ | 1.2 x 10⁻³ | 10 |
| Negative Control | No Binding Detected | No Binding Detected | No Binding Detected |
The K D value obtained from SPR should corroborate the ITC data. The kinetic parameters provide further insight into the binding mechanism. For instance, a slow k off indicates a long residence time of the compound on its target, which can be a desirable property for a drug.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While ITC and SPR provide high-quality data on the interaction between a purified protein and a small molecule, they do not confirm that this interaction occurs within the complex environment of a living cell.[12][13][14][15][16] CETSA is a powerful technique that allows for the direct assessment of target engagement in cells and tissues. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][14]
graph TD {
subgraph CETSA Workflow
A[Treat cells with compound or vehicle] --> B{Apply heat gradient};
B --> C[Lyse cells];
C --> D[Separate soluble and aggregated proteins];
D --> E[Quantify soluble target protein];
end
}
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a cell line that endogenously expresses HK1.
-
Treat the cells with various concentrations of 7-(1-Naphthyl)-7-oxoheptanoic acid or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound entry and target engagement.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HK1 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble HK1 as a function of temperature to generate a melting curve.
-
Compare the melting curves of the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation: CETSA Results
| Treatment | Apparent Melting Temperature (T m) of HK1 (°C) | Thermal Shift (ΔT m) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 7-(1-Naphthyl)-7-oxoheptanoic acid (10 µM) | 58.0 | +5.5 |
| Negative Control (10 µM) | 52.7 | +0.2 |
A significant positive thermal shift in the presence of 7-(1-Naphthyl)-7-oxoheptanoic acid provides strong evidence of target engagement in a cellular context. The lack of a significant shift with the negative control further supports the specificity of the interaction.
Building a Conclusive Case: The Power of Orthogonal Validation
By employing this tripartite strategy of ITC, SPR, and CETSA, we have built a compelling and self-validating case for the specific binding of 7-(1-Naphthyl)-7-oxoheptanoic acid to our hypothetical target, HK1.
-
ITC confirmed a high-affinity interaction and provided a complete thermodynamic signature.
-
SPR corroborated the binding affinity and revealed the kinetics of the interaction.
-
CETSA demonstrated that this interaction occurs within the native cellular environment.
The consistent results across these orthogonal assays, coupled with the lack of activity of a well-chosen negative control, provide a high degree of confidence in the binding specificity of our novel compound. This rigorous validation is a critical milestone in the journey of transforming a promising molecule into a potential therapeutic agent.
References
-
Title: Isothermal titration calorimetry in drug discovery. Source: PubMed, URL: [Link]
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Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology, URL: [Link]
-
Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Source: American Laboratory, URL: [Link]
-
Title: 7-(1-NAPHTHYL)-7-OXOHEPTANOIC ACID. Source: LookChem, URL: [Link]
-
Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers in Molecular Biosciences, URL: [Link]
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Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: Springer Link, URL: [Link]
-
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A Researcher's Guide to the Characterization and Cross-Validation of 7-(1-Naphthyl)-7-oxoheptanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of 7-(1-Naphthyl)-7-oxoheptanoic acid. Given the limited specific public data on this molecule, this document outlines a robust, multi-stage process for characterizing its hypothesized biological activity. We will proceed under the working hypothesis that, based on its chemical structure—a hydrophobic naphthalene head and a heptanoic acid tail—the compound may act as a competitive inhibitor of enzymes that process fatty acid substrates. This guide will detail the necessary experiments, propose relevant alternatives for cross-validation, and explain the scientific rationale behind each step.
Introduction: Deconstructing 7-(1-Naphthyl)-7-oxoheptanoic Acid
7-(1-Naphthyl)-7-oxoheptanoic acid is a synthetic molecule featuring two key functional domains:
-
A 1-Naphthyl Group : A bulky, hydrophobic polycyclic aromatic hydrocarbon. This moiety is often found in molecules that engage in π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets or intercalate with DNA.
-
A 7-Oxoheptanoic Acid Chain : A seven-carbon aliphatic chain with a ketone and a terminal carboxylic acid. This structure mimics medium-chain fatty acids, suggesting potential interaction with enzymes involved in lipid metabolism or signaling pathways that utilize fatty acid-like molecules.
Based on this structure, a primary hypothesis is its role as a competitive inhibitor for an enzyme whose natural substrate is a medium-to-long-chain fatty acid. The naphthyl group could serve as an "anchor," providing strong binding affinity in a hydrophobic pocket, while the heptanoic acid chain mimics the substrate, blocking the enzyme's active site.
Experimental Workflow for Validation
A rigorous validation process is essential to confirm the compound's mechanism of action and efficacy. The following workflow is designed to be self-validating by incorporating essential controls and orthogonal assays.
A Researcher's Guide to Characterizing Novel Anticancer Compounds: A Comparative Performance Analysis of "Compound X" [7-(1-Naphthyl)-7-oxoheptanoic acid] in Diverse Cancer Cell Lines
For drug development professionals and cancer researchers, the initial characterization of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for evaluating the in vitro performance of a hypothetical novel compound, which we will refer to as "Compound X" (7-(1-Naphthyl)-7-oxoheptanoic acid). We will explore its differential effects across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). This guide will delve into the rationale behind experimental design, provide detailed protocols, and present hypothetical data to illustrate the comparative analysis.
Unveiling the Anticancer Potential of Compound X: A Multi-faceted Approach
The journey of a potential anticancer drug from bench to bedside begins with a thorough understanding of its biological activity. A key initial step is to assess its cytotoxicity and elucidate its mechanism of action. Small molecule inhibitors represent a significant class of targeted cancer therapeutics, offering the advantage of oral bioavailability and the ability to access intracellular targets.[1] Our investigation into Compound X is designed to answer fundamental questions: Does it possess cytotoxic activity against cancer cells? Are certain cancer types more susceptible to its effects? What are the underlying cellular processes it perturbs?
To address these questions, we will employ a series of well-established in vitro assays to compare the performance of Compound X across our selected cell lines. This comparative approach is crucial, as the efficacy of a drug can vary significantly depending on the genetic and phenotypic landscape of the cancer cells.[2][3]
Visualizing the Proposed Mechanism of Action
While the precise mechanism of Compound X is under investigation, based on its chemical structure, we hypothesize that it may interfere with key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a plausible, though hypothetical, signaling cascade that could be disrupted by Compound X.
Caption: Proposed mechanism of Compound X targeting an intracellular kinase.
Comparative Cytotoxicity of Compound X
To quantify the cytotoxic effects of Compound X, we will determine its half-maximal inhibitory concentration (IC50) in MCF-7, A549, and HCT-116 cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][6]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Hypothetical Performance Data
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | 35.7 ± 4.2 | 1.5 ± 0.3 |
| HCT-116 | 8.9 ± 1.1 | 0.5 ± 0.08 |
Interpretation: The hypothetical data suggest that Compound X exhibits differential cytotoxicity, with the HCT-116 colorectal cancer cell line being the most sensitive, followed by the MCF-7 breast cancer cell line. The A549 lung cancer cell line appears to be the most resistant to Compound X. This variation in sensitivity highlights the importance of screening compounds against a panel of cell lines to identify potential cancer types for which the drug might be most effective.[2][7]
Elucidating the Mechanism of Cell Death: Apoptosis Induction
To determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), we will perform Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[8][9][10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Compound X at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Apoptosis Data
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Compound X (15 µM) | 25.4 ± 2.9 | 10.2 ± 1.5 | |
| A549 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Compound X (36 µM) | 12.3 ± 1.7 | 5.6 ± 0.8 | |
| HCT-116 | Control | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Compound X (9 µM) | 45.8 ± 5.1 | 18.7 ± 2.2 |
Interpretation: The hypothetical results indicate that Compound X induces apoptosis in all three cell lines, with the highest percentage of apoptotic cells observed in the HCT-116 cells, consistent with the IC50 data. The lower level of apoptosis in A549 cells suggests that other mechanisms of cell death or cytostatic effects might be at play.
Investigating Cell Cycle Perturbations
To further understand the antiproliferative effects of Compound X, we will analyze its impact on the cell cycle distribution using PI staining and flow cytometry. Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[11][12][13][14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with Compound X at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Hypothetical Cell Cycle Data
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 60.5 ± 4.5 | 25.1 ± 2.8 | 14.4 ± 1.9 |
| Compound X (15 µM) | 45.2 ± 3.9 | 15.8 ± 2.1 | 39.0 ± 4.2 | |
| A549 | Control | 55.8 ± 5.1 | 30.2 ± 3.5 | 14.0 ± 1.8 |
| Compound X (36 µM) | 50.1 ± 4.8 | 28.5 ± 3.1 | 21.4 ± 2.5 | |
| HCT-116 | Control | 58.9 ± 4.9 | 28.7 ± 3.2 | 12.4 ± 1.6 |
| Compound X (9 µM) | 30.7 ± 3.3 | 10.5 ± 1.5 | 58.8 ± 6.1 |
Interpretation: The hypothetical data suggest that Compound X induces a significant G2/M phase arrest in both MCF-7 and HCT-116 cells, indicating a potential disruption of mitotic processes. The effect on the A549 cell cycle is less pronounced, which may correlate with its lower sensitivity to the compound.
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for the comparative performance analysis of Compound X.
Caption: Workflow for the in vitro characterization of Compound X.
Conclusion and Future Directions
This guide outlines a systematic approach for the initial in vitro characterization of a novel anticancer compound, using the hypothetical "Compound X" [7-(1-Naphthyl)-7-oxoheptanoic acid] as an example. Our hypothetical findings demonstrate the importance of a multi-assay, multi-cell line approach to gain a comprehensive understanding of a compound's performance. The differential sensitivity observed across the cell lines suggests that the genetic and molecular background of the cancer cells plays a crucial role in their response to the compound.[2][7]
The hypothetical induction of apoptosis and G2/M cell cycle arrest in the more sensitive cell lines provides valuable insights into the potential mechanism of action of Compound X. Future studies should aim to identify the specific molecular targets of Compound X, validate its efficacy in more complex in vitro models (e.g., 3D spheroids), and ultimately, in in vivo animal models. This structured approach to early-stage drug discovery is essential for identifying promising candidates for further development in the fight against cancer.
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A Comparative Guide to the Characterization and Purity Assessment of Synthesized 7-(1-Naphthyl)-7-oxoheptanoic Acid
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization and purity assessment of synthesized 7-(1-Naphthyl)-7-oxoheptanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, establishing a self-validating analytical workflow. Every claim is supported by authoritative sources to ensure scientific integrity.
Introduction: The Imperative for Rigorous Analysis
7-(1-Naphthyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a bulky aromatic naphthyl ketone and a terminal carboxylic acid linked by an aliphatic chain. This architecture makes it a valuable synthetic intermediate or building block in medicinal chemistry and materials science. However, its utility is directly contingent on its verified structure and purity. The presence of isomers, unreacted starting materials, or reaction byproducts can drastically alter its chemical and biological properties.
This guide details a multi-pronged analytical strategy, where each technique provides a unique and complementary piece of data. When combined, these methods create a robust, cross-verifiable profile of the compound's identity and purity, essential for regulatory compliance and reproducible research.
Synthesis Context: Anticipating Potential Impurities
A common and efficient route for synthesizing aryl ketones is the Friedel-Crafts acylation.[1] For the title compound, this would likely involve the reaction of naphthalene with a derivative of pimelic acid (heptanedioic acid), such as pimeloyl chloride or its mono-acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Understanding this synthetic pathway is crucial as it informs the potential impurity profile. Key impurities could include:
-
Unreacted naphthalene or pimelic acid derivative.
-
Isomeric products (e.g., acylation at the 2-position of naphthalene).
-
Di-acylated naphthalene byproducts.
-
Residual catalyst or solvents.
A successful characterization strategy must be able to unequivocally identify the correct product and distinguish it from these potential contaminants.
Structural Elucidation: A Spectroscopic Triad
The first phase of analysis is confirming that the synthesized molecule has the correct atomic connectivity and functional groups. This is achieved through a combination of spectroscopic techniques, each interrogating a different aspect of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.
-
Expertise & Experience: We employ both ¹H and ¹³C NMR. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their functional group identity. The combination is powerful; for instance, observing the correct number of aromatic and aliphatic signals in both spectra provides strong evidence against isomeric or dimeric impurities.
-
¹H NMR Spectroscopy: The proton spectrum is predicted to show distinct regions:
-
Aromatic Region (~7.5-8.5 ppm): Complex multiplets corresponding to the seven protons on the naphthyl ring. The proton peri to the carbonyl group will be significantly downfield-shifted due to the anisotropic effect of the ketone.
-
Alpha-Methylene Protons (~3.0-3.2 ppm): A triplet corresponding to the two protons adjacent to the ketone (C6-H₂).
-
Carboxylic Acid Alpha-Methylene Protons (~2.3-2.5 ppm): A triplet for the two protons adjacent to the carboxylic acid (C2-H₂).
-
Aliphatic Chain (~1.4-1.8 ppm): A series of multiplets for the remaining eight protons of the central aliphatic chain (C3, C4, C5-H₂).
-
Carboxylic Acid Proton (>10 ppm): A broad singlet for the acidic proton, which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides complementary evidence:[2]
-
Ketone Carbonyl (~195-205 ppm): A signal for the ketone carbon (C7).
-
Carboxylic Acid Carbonyl (~175-185 ppm): A signal for the acid carbon (C1).
-
Aromatic Carbons (~124-138 ppm): Ten distinct signals for the carbons of the naphthyl ring.
-
Aliphatic Carbons (~24-40 ppm): Five signals corresponding to the methylene carbons of the heptanoic acid chain.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of the elemental formula.
-
Trustworthiness: High-resolution mass spectrometry (HRMS) is preferred as it can determine the molecular mass with enough accuracy (typically <5 ppm error) to confirm a unique molecular formula (C₁₇H₁₈O₃). This technique is self-validating in that a significant deviation from the calculated mass immediately indicates an incorrect product or the presence of an unexpected adduct.
-
Predicted Fragmentation: The fragmentation pattern in MS/MS analysis offers further structural confirmation. Key predicted fragments for 7-(1-Naphthyl)-7-oxoheptanoic acid would include:[3]
-
Molecular Ion [M]⁺•: Expected at m/z 270.
-
Acylium Ion: A prominent peak at m/z 155, resulting from alpha-cleavage of the C6-C7 bond to form the stable naphthoyl cation ([C₁₀H₇CO]⁺). This is a hallmark fragmentation for aryl ketones.[2]
-
Aliphatic Chain Fragments: Various fragments corresponding to cleavages along the heptanoic acid chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Key Vibrational Frequencies: The IR spectrum should display characteristic absorption bands:[4]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Aryl Ketone): Another strong, sharp peak around 1680-1690 cm⁻¹. The conjugation with the naphthyl ring lowers its frequency compared to a simple aliphatic ketone.[2]
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the ~2850-3100 cm⁻¹ region.
-
The simultaneous presence of the broad O-H stretch and two distinct carbonyl peaks is strong evidence for the keto-acid structure.
Summary of Spectroscopic Data
| Technique | Parameter | Predicted Observation for 7-(1-Naphthyl)-7-oxoheptanoic acid | Purpose |
| ¹H NMR | Chemical Shifts (δ) | ~7.5-8.5 ppm (Ar-H), ~3.1 ppm (-CH₂CO-), ~2.4 ppm (-CH₂COOH), >10 ppm (-COOH) | Confirms H environments and connectivity |
| ¹³C NMR | Chemical Shifts (δ) | ~200 ppm (C=O, ketone), ~180 ppm (C=O, acid), ~124-138 ppm (Ar-C), ~24-40 ppm (Aliphatic C) | Confirms C framework and functional groups |
| HRMS | Molecular Ion (m/z) | Calculated: 270.1256; Observed: within 5 ppm | Confirms elemental formula (C₁₇H₁₈O₃) |
| IR | Wavenumber (cm⁻¹) | ~2500-3300 (O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone) | Confirms presence of key functional groups |
Purity Assessment: A Comparative Overview
Once the structure is confirmed, its purity must be quantified. High-Performance Liquid Chromatography (HPLC) is the industry standard, but other methods offer unique advantages in specific contexts.
Workflow for Analytical Methodologies
Caption: Workflow for characterization and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for separating and quantifying components in a mixture, making it ideal for purity assessment.[5]
-
Methodology Comparison:
-
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase (e.g., acetonitrile/water) is polar. The nonpolar naphthyl group will provide strong retention, allowing for excellent separation from more polar or less retained impurities.[6]
-
Detection: The naphthyl group is a strong chromophore, making UV-Vis detection highly sensitive and specific. Analysis at a wavelength of maximum absorbance (e.g., ~254 nm or ~280 nm) will provide a high signal-to-noise ratio.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory filings, a reference standard is used to create a calibration curve for precise quantification.
-
Elemental Analysis (EA)
Elemental analysis provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and oxygen.
-
Trustworthiness: This technique directly validates the compound's elemental composition.[7] A sample is considered pure if the experimentally determined percentages of C, H, and O are within ±0.4% of the theoretical values calculated from the molecular formula (C₁₇H₁₈O₃: C 75.53%, H 6.71%, O 17.76%). Discrepancies can indicate the presence of residual solvents, inorganic salts, or other impurities.[]
Comparison of Purity Assessment Techniques
| Feature | HPLC-UV | Elemental Analysis (EA) |
| Principle | Chromatographic separation based on polarity | Combustion and detection of elemental composition |
| Primary Use | Quantify product and detect organic impurities | Confirm elemental formula and detect non-carbon impurities |
| Sensitivity | High (can detect impurities <0.1%) | Lower (impurities must be >0.4% to be significant) |
| Specificity | High (separates isomers) | Low (cannot distinguish isomers) |
| Reference Standard | Required for absolute quantification | Not required (compares to theoretical formula) |
| Key Insight | "How many other organic things are in my sample?" | "Is the basic C:H:O ratio correct for my molecule?" |
Detailed Experimental Protocols
Protocol: HPLC Method for Purity Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
Column Temperature: 25 °C.[9]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of synthesized 7-(1-Naphthyl)-7-oxoheptanoic acid.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution program:
-
0-2 min: 50% B
-
2-15 min: Ramp from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 50% B
-
19-25 min: Equilibrate at 50% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main product peak to determine purity.
-
HPLC Method Development Logic
Caption: Logical flow for developing an HPLC purity method.
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[10]
-
Mass Spectrometry: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile), often with a small amount of acid (formic acid) or base (ammonium hydroxide) to promote ionization.
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is simplest: place a small amount of the dry powder directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet.
Conclusion
The characterization of a synthesized compound like 7-(1-Naphthyl)-7-oxoheptanoic acid is not a single experiment but a systematic process of inquiry. By logically combining NMR, MS, and IR spectroscopy, the molecular structure can be confirmed with a high degree of confidence. Following this, chromatographic techniques, primarily HPLC, provide quantitative data on purity, which can be corroborated by fundamental elemental analysis. This integrated, multi-technique approach ensures the generation of reliable, reproducible data, which is the bedrock of all scientific and drug development endeavors.
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comparing the two-photon absorption cross-section of 7-(1-Naphthyl)-7-oxoheptanoic acid
An In-Depth Comparative Guide to the Two-Photon Absorption Cross-Section of Naphthalene Derivatives: A Proxy for 7-(1-Naphthyl)-7-oxoheptanoic acid
In the realm of advanced materials and biophotonics, molecules capable of two-photon absorption (TPA) are of paramount importance for applications ranging from 3D microfabrication to high-resolution bio-imaging and photodynamic therapy. The efficacy of a molecule for these applications is quantified by its two-photon absorption cross-section (σ₂), a measure of its ability to simultaneously absorb two photons. This guide provides a comparative analysis of the TPA cross-section for a class of naphthalene derivatives, serving as a proxy for understanding the potential TPA properties of 7-(1-Naphthyl)-7-oxoheptanoic acid, for which specific experimental data is not yet prevalent in published literature.
Our investigation focuses on structurally related compounds to infer the TPA characteristics of the target molecule. The core structure consists of a naphthalene ring, a well-known chromophore, functionalized with a keto group and a carboxylic acid-containing aliphatic chain. The electronic properties of the naphthalene core, influenced by the electron-withdrawing keto group, are expected to be the primary determinant of its TPA cross-section.
Experimental Determination of Two-Photon Absorption Cross-Section
The most common and reliable method for determining the TPA cross-section is the two-photon excited fluorescence (TPEF) technique. This method relies on measuring the fluorescence emission from a sample excited by the simultaneous absorption of two near-infrared (NIR) photons. The TPA cross-section can then be calculated relative to a well-characterized standard.
Underlying Principles of the TPEF Method
The TPEF method is based on the principle that the fluorescence intensity (F) is proportional to the square of the incident laser intensity (I) for a two-photon process. By comparing the TPEF intensity of the sample to that of a known reference standard under identical experimental conditions, the TPA cross-section of the sample (σ₂,ₛ) can be determined using the following equation:
σ₂,ₛ = σ₂,ᵣ * (Fₛ / Fᵣ) * (Φᵣ / Φₛ) * (nᵣ / nₛ) * (Cᵣ / Cₛ)
where:
-
σ₂,ᵣ is the TPA cross-section of the reference.
-
Fₛ and Fᵣ are the integrated fluorescence intensities of the sample and reference, respectively.
-
Φₛ and Φᵣ are the fluorescence quantum yields of the sample and reference, respectively.
-
nₛ and nᵣ are the refractive indices of the sample and reference solutions, respectively.
-
Cₛ and Cᵣ are the concentrations of the sample and reference, respectively.
This ratiometric approach provides a robust and self-validating system, as it minimizes errors arising from fluctuations in laser power and uncertainties in the experimental setup's collection efficiency.
Experimental Workflow
The following diagram illustrates a typical experimental setup for TPEF measurements.
Caption: Experimental setup for Two-Photon Excited Fluorescence (TPEF) measurements.
Step-by-Step Protocol for TPEF Measurement
-
Solution Preparation:
-
Prepare stock solutions of the sample (e.g., 7-(1-Naphthyl)-7-oxoheptanoic acid analog) and a reference standard (e.g., Rhodamine B) in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.
-
From the stock solutions, prepare a series of dilutions for both the sample and the reference, typically in the range of 1-100 µM. Ensure the absorbance of the solutions at the one-photon absorption maximum is below 0.1 to avoid inner filter effects.
-
-
Spectroscopic Characterization:
-
Measure the one-photon absorption and fluorescence spectra of the sample and reference solutions using a standard spectrophotometer and fluorometer.
-
Determine the fluorescence quantum yield (Φ) of the sample relative to the known quantum yield of the reference standard.
-
-
TPEF Measurement:
-
Use a tunable femtosecond laser (e.g., Ti:Sapphire laser) as the excitation source.
-
Direct the laser beam through an attenuator to control the incident power and then focus it into the center of a 1 cm path length cuvette containing the sample or reference solution.
-
Collect the fluorescence emission at a 90-degree angle to the excitation beam.
-
Use a short-pass filter to block the scattered laser light from entering the detector.
-
Record the fluorescence spectrum using a spectrometer coupled to a sensitive detector (e.g., a photomultiplier tube or a CCD camera).
-
For each solution, measure the fluorescence intensity at various excitation powers to confirm the quadratic dependence, a hallmark of the two-photon absorption process.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the reference at a specific excitation wavelength.
-
Calculate the TPA cross-section (σ₂) of the sample at that wavelength using the equation provided above.
-
Repeat the measurements at different excitation wavelengths to obtain the TPA spectrum.
-
Comparative Analysis of Naphthalene Derivatives
While data for 7-(1-Naphthyl)-7-oxoheptanoic acid is scarce, we can draw valuable insights by comparing the TPA cross-sections of structurally similar naphthalene derivatives. The following table summarizes the TPA cross-section values for selected compounds from the literature.
| Compound | Solvent | Excitation Wavelength (nm) | Max. TPA Cross-Section (GM)¹ | Reference |
| Naphthalene | Cyclohexane | 580 | ~0.1 | |
| 2-Methoxynaphthalene | Methanol | 620 | ~1 | |
| 2,6-Bis(p-aminostyryl)naphthalene | DMSO | 780 | 180 | |
| Prodan (6-propionyl-2-dimethylaminonaphthalene) | Acetonitrile | 720 | 25 |
¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Structure-Property Relationships and Photophysical Processes
The TPA cross-section is highly dependent on the molecular structure. The introduction of electron-donating and electron-accepting groups to the naphthalene core can significantly enhance the TPA response.
Caption: Jablonski diagram illustrating the two-photon absorption and subsequent relaxation pathways.
For 7-(1-Naphthyl)-7-oxoheptanoic acid, the naphthalene ring acts as the chromophore. The keto group (-C=O) is a moderate electron-withdrawing group, which can enhance the TPA cross-section compared to unsubstituted naphthalene. The heptanoic acid chain is largely electronically decoupled from the naphthalene ring and is expected to have a minimal impact on the TPA cross-section, although it will significantly influence the molecule's solubility and potential for further functionalization.
Based on the data for Prodan, which features a stronger electron-donating group (dimethylamino) and an electron-withdrawing group (propionyl), we can anticipate that 7-(1-Naphthyl)-7-oxoheptanoic acid will have a TPA cross-section in the range of 1-10 GM in the near-infrared region. However, experimental verification is essential for an accurate determination.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding and measuring the two-photon absorption cross-section of naphthalene derivatives, offering valuable insights into the potential properties of 7-(1-Naphthyl)-7-oxoheptanoic acid. The TPEF method stands out as a reliable and widely accepted technique for such characterizations. The comparative data suggests that functionalization of the naphthalene core is a key strategy for enhancing TPA properties.
For researchers and drug development professionals, the accurate determination of the TPA cross-section is a critical step in the design and optimization of novel photosensitizers and imaging agents. Future work should focus on the experimental measurement of the TPA spectrum for 7-(1-Naphthyl)-7-oxoheptanoic acid and its derivatives to validate the predictions made in this guide and to further elucidate the structure-property relationships governing two-photon absorption in this important class of molecules.
References
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Webb, W. W., & Denk, W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]
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Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481-491. [Link]
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Mongin, O., & Blanchard-Desce, M. (2006). Molecular engineering of push-pull-push quadrupolar and push-push dipolar chromophores for two-photon absorption. Tetrahedron Letters, 47(10), 1549-1553. [Link]
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075-3078. [Link]
A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for 7-(1-Naphthyl)-7-oxoheptanoic Acid Quantification
Abstract
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive validation of a new, robust reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the determination of 7-(1-Naphthyl)-7-oxoheptanoic acid. Drawing from extensive field experience, this document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis against a traditional, less efficient spectroscopic method. All procedures and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4][5][6][7]
Introduction: The Need for a Validated Method
7-(1-Naphthyl)-7-oxoheptanoic acid is a key intermediate in various synthetic pathways. Its purity and concentration directly impact the yield and quality of the final product. Therefore, a reliable and efficient analytical method for its quantification is paramount. While older methods, such as direct UV-spectroscopy, exist, they often suffer from a lack of specificity and are susceptible to interference from structurally similar impurities.
This guide introduces a novel RP-HPLC-UV method designed for superior specificity and sensitivity. The validation process described herein is a self-validating system; by rigorously testing the method's performance characteristics, we build a comprehensive data package that demonstrates its suitability for the intended purpose, a core principle of analytical method validation.[6][8]
Comparative Overview: The New HPLC-UV Method vs. Traditional UV-Spectroscopy
Before delving into the validation protocol, it is crucial to understand the advantages of the new method. The choice to develop an HPLC-based assay was driven by the need to separate the analyte of interest from potential impurities and degradation products, a capability that direct spectroscopy lacks.[8]
| Performance Parameter | New RP-HPLC-UV Method | Traditional UV-Spectroscopy | Rationale for Superiority |
| Specificity | High (Separates analyte from impurities) | Low (Measures total absorbance) | Chromatographic separation provides unequivocal proof of analyte identity, free from interference.[2][8] |
| Linearity (R²) | > 0.999 | > 0.995 | Wider dynamic range with stronger correlation. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Reduced matrix effects and interference lead to more accurate quantification. |
| Precision (%RSD) | < 2.0% | < 5.0% | Higher instrumental stability and controlled separation conditions improve reproducibility. |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5.0 µg/mL | Superior signal-to-noise ratio allows for the reliable measurement of trace amounts. |
| Analysis Time | ~10 minutes per sample | ~2 minutes per sample | While spectroscopy is faster, the HPLC method's runtime is justified by its vastly superior data quality and specificity. |
The Proposed Analytical Method: RP-HPLC-UV
The method was developed based on the physicochemical properties of 7-(1-Naphthyl)-7-oxoheptanoic acid, which possesses a non-polar naphthyl group and a polar carboxylic acid moiety.[9][10] A reversed-phase C18 column was selected to provide the necessary hydrophobic interaction. The mobile phase is buffered to an acidic pH to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape.[10][11]
-
Instrument: Agilent 1260 Infinity II HPLC system with Diode Array Detector (or equivalent).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 247 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Standard Diluent: Mobile Phase.
Validation Workflow and Experimental Protocols
The validation process follows a logical progression, where each step builds upon the last to create a complete picture of the method's performance.
Caption: Interdependence of key analytical validation parameters.
Summary of Validation Results
The following table summarizes the acceptance criteria and the exemplary results obtained during the validation of the RP-HPLC-UV method for 7-(1-Naphthyl)-7-oxoheptanoic acid.
| Validation Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | No interference at analyte RT | No interference observed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.10% | Pass |
| LOD (µg/mL) | Report Value (S/N ≈ 3) | 0.15 | Pass |
| LOQ (µg/mL) | Report Value (S/N ≈ 10) | 0.50 | Pass |
| Robustness | No significant impact on results | System suitability and results met criteria under all varied conditions | Pass |
Conclusion
The comprehensive validation process detailed in this guide demonstrates that the proposed RP-HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of 7-(1-Naphthyl)-7-oxoheptanoic acid. It represents a significant improvement over traditional spectroscopic methods by providing unequivocal separation from potential interferences. This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment to support drug development and manufacturing processes.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
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A Comparative Guide to the Cytotoxicity of 7-(1-Naphthyl)-7-oxoheptanoic Acid and Its Analogs
This guide provides a comprehensive comparative analysis of the cytotoxic effects of 7-(1-Naphthyl)-7-oxoheptanoic acid and its structurally related analogs. As research into novel therapeutic agents continues to expand, understanding the structure-activity relationships (SAR) that govern cytotoxicity is paramount for the rational design of safer and more efficacious drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
The naphthalene scaffold is a prominent feature in many biologically active compounds, exhibiting a range of activities, including anticancer properties.[1] The inherent cytotoxicity of naphthalene derivatives can be both a desired therapeutic effect in oncology and an undesirable off-target effect in other contexts. Therefore, a thorough understanding of how structural modifications to a lead compound like 7-(1-Naphthyl)-7-oxoheptanoic acid influence its cytotoxic profile is essential.
This guide will delve into the established methodologies for assessing cytotoxicity, present a hypothetical comparative dataset based on known SAR principles for related compounds, and provide detailed experimental protocols to enable reproducible research.
Principles of Cytotoxicity Assessment
Cytotoxicity refers to the quality of being toxic to cells.[2] In drug discovery and development, cytotoxicity assays are fundamental for identifying compounds that may induce cell damage or death.[2] These assays typically measure key indicators of cellular health, such as membrane integrity, metabolic activity, and the activation of cell death pathways like apoptosis and necrosis.[2]
A multi-parametric approach is often employed to gain a comprehensive understanding of a compound's cytotoxic potential. The primary assays discussed and utilized in this guide are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used indicator of cell viability and metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living, metabolically active cells.[3]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[4][5] The amount of LDH released is directly proportional to the number of lysed cells.[5]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[6][7]
Comparative Cytotoxicity Analysis
For the purpose of this guide, we will consider a hypothetical comparative study of 7-(1-Naphthyl)-7-oxoheptanoic acid (Parent Compound) and three analogs with modifications to the naphthyl ring and the heptanoic acid chain. The selection of these analogs is based on common chemical modifications known to influence biological activity.
Table 1: Hypothetical IC50 Values (µM) of 7-(1-Naphthyl)-7-oxoheptanoic Acid and its Analogs in a Human Cancer Cell Line (e.g., HeLa)
| Compound ID | Compound Name | Modification from Parent | MTT Assay (48h) | LDH Assay (48h) | Apoptosis (% Annexin V+) (48h) |
| PC-01 | 7-(1-Naphthyl)-7-oxoheptanoic acid | - | 50.2 ± 4.5 | > 100 | 45.8 ± 3.2 |
| AN-01 | 7-(4-Methoxy-1-naphthyl)-7-oxoheptanoic acid | Methoxy group on naphthyl ring | 25.8 ± 2.1 | 85.3 ± 7.9 | 72.5 ± 5.1 |
| AN-02 | 7-(1-Naphthyl)-7-hydroxyheptanoic acid | Ketone reduced to alcohol | > 100 | > 100 | 10.2 ± 1.5 |
| AN-03 | 5-(1-Naphthyl)-5-oxopentanoic acid | Shortened alkyl chain | 75.6 ± 6.8 | > 100 | 30.1 ± 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.
Interpretation of Structure-Activity Relationships
-
Influence of Naphthyl Ring Substitution (AN-01): The addition of an electron-donating methoxy group to the naphthyl ring appears to significantly increase cytotoxicity. This is a known phenomenon in some classes of bioactive molecules where such substitutions can enhance interactions with biological targets.[8][9] The increased percentage of apoptotic cells suggests that this analog may be a more potent inducer of programmed cell death.
-
Importance of the Carbonyl Group (AN-02): Reduction of the ketone to a hydroxyl group dramatically reduces cytotoxicity. This indicates that the carbonyl group is a critical pharmacophore, likely involved in key interactions with cellular components that trigger the cytotoxic response. The carbonyl group might be important for the compound's biological activity.[9]
-
Effect of Alkyl Chain Length (AN-03): Shortening the heptanoic acid chain to a pentanoic acid chain appears to slightly decrease cytotoxic activity. This suggests that the length and flexibility of the linker between the naphthyl moiety and the carboxylic acid are important for optimal activity.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized protocols are essential.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).[11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[12] This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[13]
Apoptosis Assay Protocol (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.[7]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[6][14]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.[15]
Apoptotic Pathway Visualization
The induction of apoptosis is a key mechanism of action for many cytotoxic compounds. The process is complex, involving a cascade of signaling events.
Caption: Simplified signaling pathway of apoptosis induction by a cytotoxic agent.
Conclusion
The comparative analysis of 7-(1-Naphthyl)-7-oxoheptanoic acid and its analogs underscores the critical role of specific structural features in dictating cytotoxic activity. The presence of the carbonyl group and the nature of substitutions on the naphthyl ring appear to be key determinants of potency. A multi-assay approach, combining measures of metabolic activity, membrane integrity, and apoptosis, provides a robust framework for characterizing the cytotoxic profile of novel compounds. The protocols and principles outlined in this guide offer a foundation for conducting rigorous and reproducible cytotoxicity studies, ultimately aiding in the identification and optimization of new therapeutic candidates.
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MTT Assay Protocol. (n.d.). Roche. Retrieved January 13, 2026, from [Link]
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Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved January 13, 2026, from [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 13, 2026, from [Link]
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Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(18), e1954. Retrieved January 13, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]
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Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved January 13, 2026, from [Link]
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Kim, J. S., Lee, H. J., Lee, S. K., & Kim, J. (2014). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 19(12), 20561–20576. Retrieved January 13, 2026, from [Link]
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Park, H. J., Kim, J. S., Lee, H. J., & Lee, S. K. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Retrieved January 13, 2026, from [Link]
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Goodwin, A. M., & Auner, G. W. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3249. Retrieved January 13, 2026, from [Link]
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Lee, H. J., Kim, J. S., & Lee, S. K. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-(1-Naphthyl)-7-oxoheptanoic Acid for Laboratory Professionals
Introduction: Prioritizing Safety and Compliance in Chemical Waste Management
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid. While specific toxicological data for this compound is limited, its chemical structure—possessing both a carboxylic acid and an aromatic ketone functional group—necessitates a cautious and informed approach to its disposal. Adherence to these procedures is critical for protecting laboratory personnel, the surrounding community, and the environment from potential harm.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It is designed to provide essential, immediate safety and logistical information, ensuring that the disposal of this compound is handled in a manner that is compliant with regulations and grounded in sound scientific principles.
I. Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin and Eye Irritation: Similar to other carboxylic acids and aromatic compounds, it may cause skin and eye irritation upon contact.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[3]
Due to the lack of comprehensive toxicological data, it is prudent to treat 7-(1-Naphthyl)-7-oxoheptanoic acid as a hazardous substance.[4][5] Laboratory personnel should handle this chemical with the assumption that it is hazardous unless confirmed otherwise by a qualified safety professional.[4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting NIOSH or EN 166 standards.[2] | Protects against splashes and airborne particles that could cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which could lead to irritation.[2] |
| Body Protection | A lab coat or chemically resistant apron. | Protects against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols in poorly ventilated areas.[2][5] | Minimizes the risk of inhaling potentially irritating or harmful particles. |
II. Step-by-Step Disposal Protocol
The disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid must be conducted in strict accordance with local, state, and federal regulations.[5] The primary directive is to manage this compound as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][5]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[1]
-
Designated Waste Container: Collect all waste containing 7-(1-Naphthyl)-7-oxoheptanoic acid, including contaminated labware (e.g., pipette tips, weighing boats), in a designated, chemically compatible container.[5]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "7-(1-Naphthyl)-7-oxoheptanoic acid".[8][9] The label should also include the date when waste was first added to the container.[9]
-
No Mixing of Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Storage of Hazardous Waste
Proper storage of hazardous waste within the laboratory is regulated to ensure safety and prevent accidental releases.
-
Satellite Accumulation Areas (SAAs): Waste should be stored at or near the point of generation in a designated SAA.[8] This area should be under the direct control of laboratory personnel.[6]
-
Secondary Containment: Liquid waste containers must be stored in secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[10]
-
Container Integrity: Keep waste containers closed at all times except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
-
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory, which are typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at a time.[4][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Caption: Decision workflow for the disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid.
Final Disposal Procedure
The final disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid must be handled by a licensed professional waste disposal service.[2]
-
Contact EHS: Once your waste container is approaching its fill limit (do not exceed 90% capacity) or has been in storage for the maximum allowed time (often 90 days for large quantity generators), contact your institution's EHS office or a contracted hazardous waste disposal company to schedule a pickup.[6]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is crucial for regulatory compliance and tracks the waste from your laboratory to its final disposal site.[1][11]
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemicals (e.g., vermiculite, sand).[12]
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
IV. Regulatory Framework
The management of hazardous waste in laboratories is governed by a complex set of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1][13] Academic and research laboratories may also be subject to specific regulations such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste in these settings.[1][14] It is the responsibility of every individual generating chemical waste to be aware of and compliant with all applicable federal, state, and local regulations.[6]
V. Conclusion: A Commitment to Safety and Environmental Responsibility
The proper disposal of 7-(1-Naphthyl)-7-oxoheptanoic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure that their work is conducted in a manner that is both scientifically rigorous and environmentally responsible. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.
References
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 7-(1-Naphthyl)-7-oxoheptanoic acid
In the dynamic environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 7-(1-Naphthyl)-7-oxoheptanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.
This guide is structured to provide a comprehensive overview of the necessary PPE, operational procedures for safe handling, and appropriate disposal methods.
I. Hazard Assessment and PPE Selection
A thorough risk assessment is the foundation of a safe laboratory environment.[3] For 7-(1-Naphthyl)-7-oxoheptanoic acid, the primary routes of exposure are likely dermal contact, eye contact, and inhalation of dust particles.[2] Therefore, a multi-layered PPE approach is crucial.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.
-
Engineering Controls: Always handle 7-(1-Naphthyl)-7-oxoheptanoic acid in a certified chemical fume hood to control airborne particles and vapors.[4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and are aware of the location of safety equipment such as eyewash stations and safety showers.[5]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling 7-(1-Naphthyl)-7-oxoheptanoic acid.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides protection from splashes and airborne particles.[6] |
| Skin and Body | Chemical-resistant lab coat and long pants | Protects skin from accidental contact. |
| Hands | Nitrile or butyl rubber gloves | Offers protection against a broad range of chemicals, including acids.[6] It is crucial to double-glove when handling this compound. |
| Respiratory | NIOSH-approved respirator (e.g., N95 for powders) | Necessary when handling the solid form outside of a fume hood or if there is a risk of aerosol generation.[3][6] |
Causality in PPE Selection
The choice of PPE is not arbitrary; it is a direct response to the anticipated hazards.
-
Eye and Face Protection: Carboxylic acids can cause serious eye irritation or damage.[1] A face shield worn over chemical splash goggles provides a robust barrier against splashes and accidental contact.
-
Hand Protection: Gloves are the primary barrier against dermal exposure. Nitrile gloves offer good resistance to many chemicals, but it is always advisable to consult a glove compatibility chart if available. Double-gloving provides an extra layer of protection and is a best practice when handling potentially hazardous compounds.
-
Respiratory Protection: Fine powders can be easily inhaled. A NIOSH-approved respirator is essential to prevent respiratory tract irritation.[3] The specific type of respirator and cartridge should be chosen based on a formal risk assessment.
II. Step-by-Step Handling Protocol
Adherence to a strict protocol minimizes the risk of exposure and ensures the experiment's integrity.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Perform all manipulations of 7-(1-Naphthyl)-7-oxoheptanoic acid within the fume hood.
-
If transferring the solid, use a spatula and weigh it on a tared weigh boat within the hood to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
III. Spill and Disposal Plan
Accidents can happen, and a clear plan for spills and waste disposal is essential.
Spill Management
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an appropriate absorbent material, such as vermiculite or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels.[7]
-
Neutralize (if applicable): For acidic spills, a weak base like sodium bicarbonate can be used for neutralization after the initial absorption.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All materials contaminated with 7-(1-Naphthyl)-7-oxoheptanoic acid, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[7]
-
Segregation: Collect all waste in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[8]
IV. Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for safe handling and PPE selection.
Caption: Workflow for the safe handling of 7-(1-Naphthyl)-7-oxoheptanoic acid.
By integrating these safety measures into your daily laboratory practices, you can create a secure environment that fosters innovation while prioritizing the well-being of your research team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
